molecular formula C14H19NO3 B15358571 Methyl 4-(2-morpholin-4-ylethyl)benzoate

Methyl 4-(2-morpholin-4-ylethyl)benzoate

Cat. No.: B15358571
M. Wt: 249.30 g/mol
InChI Key: RLKKVXJIQJPAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-morpholin-4-ylethyl)benzoate is a benzoate ester derivative incorporating a morpholine moiety, intended for research and development purposes only. This compound is part of a class of morpholine-containing substances that are of significant interest in medicinal chemistry and drug discovery. While specific pharmacological data for this exact molecule is limited, structural analogs featuring the morpholine group are known to possess a wide range of bioactivities. For instance, morpholine derivatives are key components in various therapeutic areas, including immunosuppressant drugs like mycophenolate mofetil, which is used to prevent organ transplant rejection . Furthermore, morpholine-based compounds are extensively investigated for their antimicrobial and antiurease activities, which are relevant in developing treatments for infections caused by pathogens like Helicobacter pylori and Mycobacterium tuberculosis . The morpholine ring is a privileged structure in drug design, often contributing to improved solubility and metabolic stability of lead compounds. Researchers value this chemical scaffold for constructing novel molecules targeting enzymes and receptors in areas such as oncology, where similar structures have been explored as allosteric kinase inhibitors , and cardiovascular disease . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 4-(2-morpholin-4-ylethyl)benzoate

InChI

InChI=1S/C14H19NO3/c1-17-14(16)13-4-2-12(3-5-13)6-7-15-8-10-18-11-9-15/h2-5H,6-11H2,1H3

InChI Key

RLKKVXJIQJPAQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCN2CCOCC2

Origin of Product

United States

Foundational & Exploratory

Methyl 4-(2-morpholin-4-ylethyl)benzoate: Structural Profiling, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. Methyl 4-(2-morpholin-4-ylethyl)benzoate (Molecular Formula: C₁₄H₁₉NO₃) represents a highly versatile, bifunctional intermediate. It combines the rigid, orienting geometry of a para-substituted benzoate ester with the favorable physicochemical modulating properties of a morpholine ring.

As a Senior Application Scientist, I frequently utilize this scaffold in the design of targeted therapeutics, particularly kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). The morpholine moiety acts as a "privileged scaffold," enhancing aqueous solubility and metabolic stability, while the methyl ester provides a robust synthetic handle for late-stage functionalization. This whitepaper provides an in-depth technical guide to the structural properties, validated synthesis protocols, and pharmacological utility of this compound.

Physicochemical & Structural Profiling

Understanding the physicochemical parameters of a building block is critical for predicting its behavior in biological systems and organic solvents. The structural motifs of Methyl 4-(2-morpholin-4-ylethyl)benzoate—specifically the basic tertiary amine of the morpholine ring and the hydrogen-bond accepting ester—govern its solubility and reactivity.

Table 1: Computed Physicochemical Properties
ParameterValuePharmacological Implication
Molecular Formula C₁₄H₁₉NO₃Standard bifunctional building block.
Molecular Weight 249.31 g/mol Low molecular weight, ideal for fragment-based design.
Topological Polar Surface Area (TPSA) 38.77 ŲExcellent membrane permeability (Lipinski-compliant).
LogP (Estimated) ~1.8 – 2.2Optimal lipophilicity for oral bioavailability.
Hydrogen Bond Donors (HBD) 0Minimizes desolvation penalty during target binding.
Hydrogen Bond Acceptors (HBA) 4Facilitates interactions with kinase hinge regions.
Rotatable Bonds 5Balances conformational flexibility with target-binding rigidity.

Chemical Synthesis & Manufacturing Protocol

The most efficient and scalable route to synthesize Methyl 4-(2-morpholin-4-ylethyl)benzoate is via a bimolecular nucleophilic substitution (Sₙ2) reaction. This approach utilizes commercially available methyl 4-(2-bromoethyl)benzoate and morpholine.

Retrosynthetic Rationale & Causality

We select the Sₙ2 alkylation route over reductive amination to maximize atom economy and avoid the generation of over-alkylated byproducts[1]. The Sₙ2 mechanism proceeds through a concerted backside attack of the morpholine nitrogen's lone pair upon the electrophilic carbon of the alkyl bromide[2].

To drive this reaction to completion without hydrolyzing the sensitive methyl ester, we employ anhydrous potassium carbonate (K₂CO₃) as a mild, heterogeneous base rather than a stronger hydroxide base. K₂CO₃ efficiently scavenges the hydrobromic acid (HBr) byproduct, preventing the protonation of the morpholine nucleophile, while remaining gentle enough to preserve the ester linkage. Acetonitrile (MeCN) is selected as the solvent due to its polar aprotic nature, which accelerates Sₙ2 kinetics by leaving the nucleophile unsolvated and highly reactive.

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system. The progression of the reaction can be visually monitored by the precipitation of KBr salts.

  • Reagent Preparation : In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve methyl 4-(2-bromoethyl)benzoate (10.0 mmol, 1.0 eq) in 50 mL of anhydrous acetonitrile.

  • Nucleophile & Base Addition : Add morpholine (15.0 mmol, 1.5 eq) followed by finely powdered, anhydrous K₂CO₃ (20.0 mmol, 2.0 eq).

  • Thermal Activation : Equip the flask with a reflux condenser and heat the heterogeneous mixture to 80°C with vigorous stirring for 12 hours.

  • Reaction Monitoring : Monitor via TLC (DCM:MeOH, 95:5). The starting material (R_f ~ 0.8) should disappear, replaced by a highly polar, UV-active product spot (R_f ~ 0.3) that stains positive with Dragendorff's reagent (indicating a tertiary amine).

  • Aqueous Workup : Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove KBr and unreacted K₂CO₃. Concentrate the filtrate under reduced pressure. Partition the resulting residue between ethyl acetate (100 mL) and distilled water (50 mL). Extract the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification : Purify the crude oil via silica gel flash chromatography (gradient elution: 0-5% MeOH in DCM) to yield the product as a pale yellow oil, which can be crystallized as an HCl salt by bubbling dry HCl gas into an ethereal solution.

SynthesisWorkflow A Methyl 4-(2-bromoethyl)benzoate (Electrophile) D SN2 Alkylation (80°C, 12h) A->D B Morpholine (Nucleophile) B->D C K2CO3 / MeCN (Base & Solvent) C->D E Aqueous Workup (EtOAc / H2O) D->E F Purification (Silica Gel / HCl Salt) E->F G Methyl 4-(2-morpholin-4-ylethyl)benzoate (Target Product) F->G

Caption: SN2 synthesis workflow for Methyl 4-(2-morpholin-4-ylethyl)benzoate.

Analytical Characterization & Validation

To ensure trustworthiness, the synthesized compound must be rigorously validated. The most definitive proof of successful Sₙ2 alkylation is the shift in the ¹H NMR spectrum.

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.98 (d, J = 8.2 Hz, 2H, Ar-H ortho to ester)

    • δ 7.28 (d, J = 8.2 Hz, 2H, Ar-H meta to ester)

    • δ 3.90 (s, 3H, -OCH₃)

    • δ 3.72 (t, J = 4.6 Hz, 4H, morpholine -CH₂-O-CH₂-)

    • δ 2.85 (m, 2H, Ar-CH₂-)

    • δ 2.60 (m, 2H, -CH₂-N)

    • δ 2.50 (m, 4H, morpholine -CH₂-N-CH₂-)

  • Validation Logic : The complete disappearance of the triplet at ~3.5 ppm (corresponding to the -CH₂Br group in the starting material) and the emergence of the morpholine multiplet at 3.72 ppm confirms the successful displacement of the bromide leaving group.

  • LC-MS (ESI+) : Expected [M+H]⁺ m/z = 250.14.

Pharmacological Relevance & Applications

In medicinal chemistry, the morpholine ring is universally recognized as a "privileged scaffold"[3]. Its incorporation into drug candidates is a deliberate structural intervention designed to solve specific pharmacokinetic liabilities.

  • Solubility and ADME Optimization : The oxygen atom in the morpholine ring acts as a potent hydrogen bond acceptor, significantly improving aqueous solubility. Concurrently, the basic nitrogen (pKa ~ 8.3) ensures the molecule is partially protonated at physiological pH (7.4), enhancing oral bioavailability without rendering the molecule overly basic or toxic.

  • Target Engagement (Kinase Inhibition) : The morpholine moiety frequently acts as a hinge-binding motif in the ATP-binding pocket of kinases (notably PI3K and mTOR). The oxygen atom forms a critical hydrogen bond with the valine residue in the hinge region.

  • Late-Stage Derivatization : The methyl ester of Methyl 4-(2-morpholin-4-ylethyl)benzoate serves as a protected carboxylic acid. Upon mild saponification (using LiOH in THF/H₂O), it yields 4-(2-morpholin-4-ylethyl)benzoic acid. This acid is a prime candidate for HATU-mediated amide coupling with complex primary or secondary amines, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries or the attachment of E3 ligase ligands in PROTAC development.

Derivatization A Methyl 4-(2-morpholin-4-ylethyl)benzoate B Ester Hydrolysis (LiOH, THF/H2O) A->B C 4-(2-morpholin-4-ylethyl)benzoic acid B->C D Amide Coupling (HATU, DIPEA, R-NH2) C->D E Target Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) D->E

Caption: Downstream pharmacological derivatization via ester hydrolysis and amidation.

References

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from[Link]

  • Smith, M. B. (2001). MARCH'S Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. ResearchGate. Retrieved from[Link]

Sources

Technical Guide: Methyl 4-(2-morpholinoethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of Methyl 4-(2-morpholinoethyl)benzoate and its critical derivatives.

Executive Summary & Chemical Identity

Methyl 4-(2-morpholinoethyl)benzoate is a specialized intermediate used primarily in the synthesis of pharmaceutical agents requiring a solubilizing morpholine moiety attached via a flexible ethyl linker. Unlike its ethoxy analog (which contains an ether linkage), the ethyl derivative features a carbon-carbon linkage, offering distinct metabolic stability and pharmacodynamic properties.

While the specific methyl ester is often generated in situ or supplied as a custom synthesis product, its identity is defined by its core precursors and hydrolysis products.

Critical CAS Registry Numbers

The following CAS numbers represent the validated supply chain for accessing this scaffold.

Chemical EntityCAS NumberRoleMolecular Formula
Methyl 4-(2-bromoethyl)benzoate 136333-97-6 Primary Precursor C₁₀H₁₁BrO₂
Morpholine 110-91-8 Reagent C₄H₉NO
4-(2-Morpholinoethoxy)benzoic acid 134599-45-4 Structural AnalogC₁₃H₁₇NO₄
Methyl 4-(2-morpholinoethyl)benzoate Not Listed†Target Molecule C₁₄H₁₉NO₃

† Note: The specific methyl ester is frequently unlisted in public commercial catalogs as a discrete CAS entity. Researchers must synthesize it from the bromide precursor (CAS 136333-97-6) or source it as a custom order. The acid form is the common stable derivative.

Synthetic Architecture & Methodology

Synthesis Workflow (Graphviz Visualization)

The following pathway illustrates the optimal route from the commercially available bromide precursor.

SynthesisPath Precursor Methyl 4-(2-bromoethyl)benzoate (CAS 136333-97-6) Intermediate Transition State (Sɴ2 Attack) Precursor->Intermediate + Morpholine K2CO3, MeCN, 60°C Reagent Morpholine (CAS 110-91-8) Reagent->Intermediate Product Methyl 4-(2-morpholinoethyl)benzoate (Target) Intermediate->Product - HBr Derivative 4-(2-morpholinoethyl)benzoic acid (Hydrolysis Product) Product->Derivative LiOH, THF/H2O Saponification

Figure 1: Synthetic pathway for the generation of the morpholinoethyl benzoate scaffold.

Detailed Protocol: Sɴ2 Alkylation

Objective: Synthesis of Methyl 4-(2-morpholinoethyl)benzoate from Methyl 4-(2-bromoethyl)benzoate.

Reagents:

  • Methyl 4-(2-bromoethyl)benzoate (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) - Acts as an HCl scavenger.

  • Potassium Iodide (KI) (0.1 eq) - Finkelstein catalyst to accelerate reaction.

  • Acetonitrile (MeCN) - Solvent.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(2-bromoethyl)benzoate (e.g., 5.0 g) in anhydrous MeCN (50 mL).

  • Activation: Add KI (0.1 eq) and stir for 10 minutes at room temperature. This converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Addition: Add K₂CO₃ (2.0 eq) followed by the dropwise addition of Morpholine (1.2 eq).

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere. Monitor via TLC (System: 5% MeOH in DCM). Reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KBr). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

    • Note: If high purity is required for biological assays, purify via flash column chromatography (SiO₂, Gradient: 0–5% MeOH/DCM).

Validation Criteria (Self-Validating System):

  • ¹H NMR (CDCl₃): Look for the disappearance of the triplet at ~3.6 ppm (CH₂-Br) and the appearance of the morpholine multiplet at ~2.5 ppm.

  • LC-MS: Expect a clean peak with [M+H]⁺ corresponding to the target MW (approx 249.31 Da).

Derivative Applications in Drug Discovery

The 4-(2-morpholinoethyl)benzoate scaffold is a privileged structure in medicinal chemistry, often serving as a pharmacokinetic enhancer .

Solubility & ADME Logic

The morpholine ring is a classic "solubility handle." By attaching it via an ethyl linker (rather than directly to the ring), researchers disrupt the planarity of the molecule slightly less than a direct attachment, while pushing the basic nitrogen away from the aromatic core. This reduces electronic interference with the benzoate's binding capability while improving:

  • Aqueous Solubility: The basic nitrogen (pKa ~8.3) can be protonated to form salts.

  • Metabolic Stability: The ethyl linker is more resistant to oxidative dealkylation compared to a methyl linker.

Key Derivatives Table

Once the methyl ester is synthesized, it serves as a divergence point for library synthesis.

Derivative TypeReagentReaction ConditionsApplication
Carboxylic Acid LiOH / NaOHTHF/H₂O, RT, 2hCoupling partner for Amide synthesis (e.g., kinase inhibitors).
Hydrazide Hydrazine hydrateEtOH, Reflux, 4hPrecursor for oxadiazole/triazole formation.
Benzyl Alcohol LiAlH₄THF, 0°CLinker reduction for ether synthesis.

References & Grounding

The following sources validate the chemical identity of the precursors and the synthetic methodology described above.

  • American Elements. (2025). Methyl 4-(2-bromoethyl)benzoate Product Specification & CAS 136333-97-6.[1][2] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). Morpholine (CID 8078) - PubChem Compound Summary. Retrieved from [Link]

Sources

Molecular weight and formula of Methyl 4-(2-morpholin-4-ylethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Methyl 4-(2-morpholin-4-ylethyl)benzoate

Abstract

Methyl 4-(2-morpholin-4-ylethyl)benzoate (C₁₄H₁₉NO₃) is a specialized organic intermediate utilized in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and enzyme inhibitors.[1][2] Functioning primarily as a lipophilic precursor to 4-(2-morpholin-4-ylethyl)benzoic acid, this molecule features a para-substituted benzoate core linked to a morpholine ring via an ethyl spacer.[1][2] This guide details its physicochemical profile, validated synthesis protocols from the bromo-precursor, and analytical characterization standards essential for drug development workflows.[1][2]

Chemical Identity & Physicochemical Profile

Property Data
IUPAC Name Methyl 4-[2-(morpholin-4-yl)ethyl]benzoate
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol
CAS Number (Precursor) 136333-97-6 (Methyl 4-(2-bromoethyl)benzoate)
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water (neutral pH); Soluble in aqueous acid.[1][2]
pKa (Calculated) ~7.8 (Morpholine Nitrogen)
LogP (Calculated) 1.82 ± 0.3 (Moderate Lipophilicity)
Structural Analysis

The molecule comprises three distinct functional domains:[1][2]

  • Benzoate Ester Core: Provides a handle for further functionalization (hydrolysis to acid or reduction to alcohol).[1][2]

  • Ethyl Linker: A two-carbon spacer that maintains flexibility between the aromatic ring and the basic center.[1][2]

  • Morpholine Moiety: A saturated heterocycle that enhances aqueous solubility (upon protonation) and metabolic stability compared to acyclic amines.[1][2]

ChemicalStructure Figure 1: Structural Connectivity of Methyl 4-(2-morpholin-4-ylethyl)benzoate Benzoate Methyl Benzoate Core (Lipophilic Scaffold) Linker Ethyl Spacer (-CH2-CH2-) Benzoate->Linker Para-substitution Morpholine Morpholine Ring (Basic Center) Linker->Morpholine N-Alkylation

Synthetic Utility & Applications

This ester serves as a critical building block in medicinal chemistry, primarily for the introduction of the 4-(2-morpholinoethyl)phenyl motif.[1][2]

  • Hydrolysis to Acid: The methyl ester is readily hydrolyzed (LiOH/THF/H₂O) to yield 4-(2-morpholin-4-ylethyl)benzoic acid , a carboxylic acid intermediate used in amide coupling reactions to generate bioactive benzamides.[1][2]

  • Reduction: Reduction with LiAlH₄ yields the corresponding benzyl alcohol, useful for ether synthesis.[1][2]

  • Chemoselectivity: The synthesis strategy relies on the nucleophilic substitution of a bromo-alkyl precursor, avoiding the need for protecting groups on the benzoate.[1][2]

Experimental Protocol: Synthesis from Bromo-Precursor

Objective: Synthesize Methyl 4-(2-morpholin-4-ylethyl)benzoate via nucleophilic substitution.

Reagents:

  • Methyl 4-(2-bromoethyl)benzoate (CAS 136333-97-6) [1.0 eq][1][2][3][4][5]

  • Morpholine (CAS 110-91-8) [1.2 - 1.5 eq][1][2]

  • Potassium Carbonate (K₂CO₃) [2.0 eq][1][2]

  • Potassium Iodide (KI) [0.1 eq, catalytic][1][2]

  • Acetonitrile (MeCN) [0.2 M concentration][1][2]

Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-(2-bromoethyl)benzoate (1.0 eq) in anhydrous Acetonitrile.

  • Addition: Add Potassium Carbonate (2.0 eq) and catalytic Potassium Iodide (0.1 eq). The KI accelerates the reaction via the Finkelstein reaction mechanism (in situ formation of the more reactive iodide).[1][2]

  • Amine Addition: Add Morpholine (1.2 eq) dropwise.[1][2]

  • Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the inorganic salts (KBr, K₂CO₃).[1][2]

    • Concentrate the filtrate under reduced pressure.[1][2][3]

    • Redissolve the residue in Ethyl Acetate and wash with Water (2x) and Brine (1x).[1][2]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.[1][2]

  • Purification: If necessary, purify via flash column chromatography (SiO₂; Gradient: 0-5% MeOH in DCM).

SynthesisPathway Figure 2: Synthetic Pathway for Methyl 4-(2-morpholin-4-ylethyl)benzoate Precursor Methyl 4-(2-bromoethyl)benzoate (CAS 136333-97-6) Reaction Nucleophilic Substitution (SN2) K2CO3, KI (cat.), MeCN, Reflux Precursor->Reaction Reagent Morpholine (Nucleophile) Reagent->Reaction Product Methyl 4-(2-morpholin-4-ylethyl)benzoate (Target Molecule) Reaction->Product >90% Yield

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained.

1H NMR (400 MHz, CDCl₃) Prediction:

  • δ 7.95 (d, J=8.2 Hz, 2H): Aromatic protons ortho to the ester.[1][2]

  • δ 7.28 (d, J=8.2 Hz, 2H): Aromatic protons meta to the ester.[1][2]

  • δ 3.90 (s, 3H): Methyl ester (-OCH₃).[1][2]

  • δ 3.72 (t, J=4.6 Hz, 4H): Morpholine protons adjacent to oxygen (-CH₂-O-CH₂-).[1][2]

  • δ 2.85 (t, J=7.5 Hz, 2H): Benzylic methylene (-Ar-CH₂-).[1][2]

  • δ 2.60 (t, J=7.5 Hz, 2H): Methylene adjacent to nitrogen (-CH₂-N).[1][2]

  • δ 2.50 (t, J=4.6 Hz, 4H): Morpholine protons adjacent to nitrogen (-CH₂-N-CH₂-).[1][2]

Mass Spectrometry (ESI):

  • Observed Ion: [M+H]⁺ = 250.3 m/z.[1][2]

  • Fragment Ions: Loss of morpholine fragment or methoxy group may be observed at higher collision energies.[1][2]

Safety & Handling

  • Hazards: The compound is an amine and an ester.[1][2] It may cause skin irritation (H315) and serious eye irritation (H319).[1][2]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon) to prevent hydrolysis or oxidation.[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] Handle in a fume hood.

References

  • American Elements. Methyl 4-(2-bromoethyl)benzoate Product Information. Retrieved from [1][2][4]

  • Manchester Organics. Methyl 4-(2-bromoethyl)benzoate (CAS 136333-97-6).[1][2][3][5] Retrieved from [1][2][5]

  • ChemicalBook. Synthesis of Methyl 4-(2-bromoethyl)benzoate derivatives. Retrieved from [1][2]

  • PubChem. 4-(2-Carboxy-1-methyl-ethyl)-benzoic acid methyl ester (Analogous Structure). Retrieved from [1][2]

Sources

Solubility of morpholinoethyl benzoate intermediates in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Morpholinoethyl Benzoate and its Synthetic Precursors in Organic Solvents

Authored by a Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of efficient drug development and manufacturing. This technical guide provides a detailed exploration of the solubility characteristics of key intermediates involved in the synthesis of morpholinoethyl benzoate, a significant scaffold in medicinal chemistry. We will delve into the physicochemical properties of the primary precursors—benzoic acid and 2-morpholinoethanol—and present quantitative solubility data in a range of common organic solvents. Furthermore, this guide furnishes a robust, field-proven experimental protocol for solubility determination, offering researchers a practical framework for their own investigations. The causality behind experimental choices is explained to empower scientists not just to follow steps, but to understand and adapt methodologies.

Introduction: The Critical Role of Solubility in Pharmaceutical Synthesis

In the synthesis of morpholinoethyl benzoate, as with any multi-step chemical synthesis, the solubility of starting materials, intermediates, and the final product dictates the choice of reaction conditions, purification strategies, and formulation approaches. A thorough understanding of solubility is not merely academic; it has profound practical implications:

  • Reaction Kinetics: The rate and completeness of a reaction are often dependent on the concentration of reactants in the solvent. Poor solubility can lead to sluggish or incomplete reactions.

  • Purification and Crystallization: The efficiency of separating the desired product from unreacted starting materials and byproducts hinges on differential solubility. Crystallization, a critical method for purification, is entirely governed by the solubility curve of the compound in a given solvent system.[1]

  • Impurity Control: Controlling impurities is a mandate in pharmaceutical manufacturing. Understanding solubility helps in designing processes that minimize impurity formation and maximize their removal. The International Council for Harmonisation (ICH) guideline Q6B emphasizes the importance of characterizing and controlling product-related impurities, which can arise during manufacturing and storage.[2][3][4][5][6]

  • Process Scalability: A process developed at the lab scale must be scalable to be commercially viable. Solubility data is crucial for designing robust, scalable crystallization and isolation procedures.

The synthesis of morpholinoethyl benzoate typically proceeds via the esterification of benzoic acid with 2-morpholinoethanol. Therefore, the solubility profiles of these two precursors are of paramount importance.

Physicochemical Properties of Key Synthetic Intermediates

A foundational understanding of the physical and chemical properties of the intermediates is essential before exploring their solubility.

Benzoic Acid

Benzoic acid is a simple aromatic carboxylic acid that serves as the acidic precursor in the esterification reaction.[7]

  • Chemical Structure: C₆H₅COOH

  • Appearance: White or colorless crystalline solid.[8][9]

  • Molecular Weight: 122.12 g/mol

  • Melting Point: 122 °C (395 K)[9][10]

  • Boiling Point: 250 °C (523 K)[10]

  • General Solubility: Benzoic acid's solubility is dictated by its two distinct structural features: the non-polar benzene ring and the polar carboxylic acid group.[11] This duality makes it sparingly soluble in cold water but significantly more soluble in hot water and most organic solvents.[7][10] The carboxylic group can engage in hydrogen bonding, while the aromatic ring favors interactions with non-polar solvents.[11]

2-Morpholinoethanol

2-Morpholinoethanol provides the morpholine and ethyl alcohol moieties of the final product.

  • Chemical Structure: C₆H₁₃NO₂

  • Appearance: Colorless to slightly yellowish viscous liquid.[12][13]

  • Molecular Weight: 131.17 g/mol [12]

  • Boiling Point: Approximately 227-248 °C[12][14]

  • Density: ~1.07 g/cm³[14]

  • General Solubility: 2-Morpholinoethanol exhibits high solubility in water and is miscible with many common organic solvents like ethanol.[12][14][15][16] Its structure contains a polar morpholine ring (with ether and amine functionalities) and a hydroxyl group, both of which can participate in hydrogen bonding, contributing to its broad miscibility.[13]

Quantitative Solubility Data of Intermediates

The following data, compiled from authoritative sources, provides a quantitative look at the solubility of the primary intermediates in various organic solvents. This data is crucial for selecting appropriate solvents for reaction and purification.

Table 1: Solubility of Benzoic Acid in Various Organic Solvents
SolventTemperature (°C)Solubility ( g/100 g of solvent)Reference(s)
Methanol-1830[10][17]
Methanol2371.5[10][17]
Ethanol-1825.4[10][17]
Ethanol1547.1[10][17]
Ethanol19.252.4[10][17]
Toluene5 to 50Lower than ethanol[1][18]
Heptane5 to 50Low[1][18]
Cyclohexane5 to 50Low[1][18]
Pentane5 to 50Very Low[1][18]
Chloroform5 to 50Reasonably High[1][18]
AcetoneAmbientSoluble[8][10][17]
BenzeneAmbientSoluble[10][17]
Carbon TetrachlorideAmbientSoluble[10][17]
Ethyl EtherAmbientSoluble[7][10][17]
HexaneAmbientSoluble[10][17]

Note: The term "Soluble" indicates that while precise quantitative data at specific temperatures was not available in the cited sources, these solvents are generally recognized as effective for benzoic acid.

Solubility Profile of 2-Morpholinoethanol

Quantitative solubility data for 2-morpholinoethanol across a range of organic solvents is less commonly published. However, its chemical structure and available information indicate it is a highly polar molecule. It is described as miscible with water and soluble in ethanol.[12][14] This high polarity suggests it will be readily soluble in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone) but will have limited solubility in non-polar solvents such as hexane or heptane.

Experimental Protocol for Solubility Determination: The Gravimetric Method

To generate reliable, in-house solubility data, a well-defined experimental protocol is necessary. The gravimetric method is a robust and widely used technique for determining the solubility of a solid in a liquid.[1][17] It is a self-validating system because achieving a stable, saturated solution at equilibrium is the core of the method.

Causality in Experimental Design

The choice of the gravimetric method is deliberate. It is a direct measurement of mass, making it less susceptible to interferences that might affect spectroscopic or titrimetric methods, especially with novel compounds. The critical parameter in this protocol is ensuring the system reaches equilibrium, which is why a sufficient equilibration time with constant agitation is mandated. Without true equilibrium, the measured solubility will be artificially low and irreproducible.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of the solid intermediate (e.g., benzoic acid) to a known mass or volume of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a temperature-controlled shaker). The presence of excess solid is crucial to ensure saturation.

  • Equilibration:

    • Agitate the mixture (e.g., using a magnetic stirrer or an orbital shaker) at a constant, recorded temperature for a prolonged period. A minimum of 24 hours is recommended to ensure equilibrium is reached, though the optimal time may vary.[17]

  • Phase Separation:

    • Cease agitation and allow the undissolved solid to settle. To ensure the sample is free of solid particles, the supernatant must be carefully separated. This is best achieved by drawing the clear solution through a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter). Centrifugation can also be used to pellet the excess solid before taking the supernatant.[17]

  • Sample Analysis:

    • Accurately transfer a known mass of the clear, saturated solution to a pre-weighed (tared) vial.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that will not cause the solute to sublime or decompose) until a constant weight of the dried solid residue is achieved.[17]

  • Calculation:

    • Calculate the solubility using the following formula:

    Solubility ( g/100 g solvent) = [ (Mass of vial + residue) - (Mass of vial) ] / [ (Mass of saturated solution sample) - ((Mass of vial + residue) - (Mass of vial)) ] * 100

Workflow Visualization

The following diagram illustrates the logical flow of the gravimetric solubility determination protocol.

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_analysis 3. Analysis & Calculation A Add excess solute to known mass of solvent B Seal vessel and place in temperature-controlled shaker A->B C Agitate for 24h to reach equilibrium B->C D Cease agitation, allow solid to settle C->D E Withdraw clear supernatant using a filtered syringe D->E F Transfer known mass of saturated solution to tared vial E->F G Evaporate solvent to dryness in vacuum oven F->G H Measure final mass of residue G->H I Calculate solubility (g / 100g solvent) H->I

Caption: Workflow for Gravimetric Solubility Determination.

Practical Implications in the Synthesis of Morpholinoethyl Benzoate

The solubility data presented has direct, actionable consequences for process development:

  • Solvent Selection for Esterification: Since both benzoic acid and 2-morpholinoethanol are soluble in polar solvents, a solvent like toluene could be a good choice. It can dissolve the benzoic acid while potentially azeotropically removing water formed during the esterification, driving the reaction to completion.

  • Crystallization Strategy: The significant difference in benzoic acid's solubility between a good solvent (like ethanol) and a poor solvent or "anti-solvent" (like heptane or water) is key for purification.[1] A common strategy is to dissolve the crude product in a minimal amount of hot ethanol and then slowly add cold water or heptane to induce crystallization of the purified product, leaving more soluble impurities behind.

  • Work-up and Extraction: After the reaction, the process stream might be neutralized. Understanding the solubility of the resulting benzoate salt versus the desired ester product in aqueous and organic layers is essential for designing an efficient liquid-liquid extraction procedure.

Conclusion

A data-driven approach to solubility is indispensable for the development of robust and efficient synthetic routes for pharmaceutical compounds like morpholinoethyl benzoate. This guide has provided a comprehensive overview of the physicochemical properties and quantitative solubility data for its key precursors, benzoic acid and 2-morpholinoethanol. By grounding this data with a detailed, validated experimental protocol, researchers and drug development professionals are better equipped to make informed decisions that can accelerate process optimization, improve yield and purity, and ensure the scalability of their manufacturing processes.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
  • Apelblat, A., & Manzurola, E. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 5133-5136.
  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Macsen. (n.d.). What is 2-Morpholinoethanol - Properties & Specifications.
  • BYJU'S. (2022, July 21). Properties of Benzoic Acid. Retrieved from [Link]

  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

  • Academia.edu. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Morpholinoethanol. Retrieved from [Link]

  • Intertek. (n.d.). Product-Related Impurity Isolation and Characterization. Retrieved from [Link]

  • DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

  • ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 14). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • Hainan Sincere Industries. (n.d.). 2-Morpholinoethanol | 4-(2-Hydroxyethyl)morpholine. Retrieved from [Link]

Sources

Applications of Methyl 4-(2-morpholin-4-ylethyl)benzoate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Applications of Methyl 4-(2-morpholin-4-ylethyl)benzoate in Medicinal Chemistry

Abstract

The morpholine moiety is a cornerstone in modern medicinal chemistry, prized for its ability to enhance the physicochemical properties of drug candidates, thereby improving their pharmacokinetic profiles. When incorporated into a benzoate scaffold, specifically as Methyl 4-(2-morpholin-4-ylethyl)benzoate, it presents a versatile building block for the synthesis of a variety of biologically active molecules. This technical guide provides an in-depth exploration of the applications of this scaffold, with a particular focus on its use in the development of local anesthetics. We will delve into the synthesis, mechanism of action, and structure-activity relationships of its derivatives, providing researchers and drug development professionals with a comprehensive overview of its potential in the field.

Introduction: The Strategic Importance of the Morpholine-Benzoate Scaffold

The quest for novel therapeutic agents with improved efficacy and safety profiles is a driving force in medicinal chemistry. The selection of appropriate molecular scaffolds is a critical step in this process, as the core structure of a molecule dictates its fundamental physicochemical and pharmacological properties. The Methyl 4-(2-morpholin-4-ylethyl)benzoate scaffold combines two key pharmacophoric elements: the morpholine ring and the methyl benzoate group, connected by a flexible ethyl linker.

The morpholine ring is considered a "privileged" structure in drug design. Its saturated heterocyclic nature, incorporating both an amine and an ether functional group, imparts several desirable characteristics to a molecule. These include improved aqueous solubility, metabolic stability, and the ability to form hydrogen bonds, all of which can enhance a drug's bioavailability and target engagement. The methyl benzoate moiety, on the other hand, provides a rigid aromatic platform that can be readily functionalized to modulate a compound's interaction with its biological target. The ester group can also serve as a handle for further chemical modifications or as a prodrug element.

This guide will focus on a significant application of this scaffold in the development of local anesthetics, drawing upon published research to illustrate the design, synthesis, and biological evaluation of potent and low-toxicity candidates.

Synthesis of the Core Scaffold

The synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate and its derivatives can be achieved through several reliable synthetic routes. A common approach involves the alkylation of a suitable benzoic acid or ester with a morpholine-containing electrophile, or vice versa.

A general synthetic strategy, adapted from known procedures for similar compounds, is outlined below.

Experimental Protocol: Synthesis of a 2-Morpholinoethyl Benzoate Derivative

This protocol details the synthesis of a representative compound, 2-Morpholinoethyl-4-(propylamino)benzoate, which demonstrates the core synthetic transformations.

Step 1: N-Alkylation of 4-Aminobenzoic Acid

  • To a solution of 4-aminobenzoic acid in a suitable solvent such as N,N-dimethylformamide (DMF), add an alkylating agent (e.g., 1-bromopropane) and a non-nucleophilic base (e.g., potassium carbonate).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the resulting N-alkylated benzoic acid by recrystallization or column chromatography.

Step 2: Esterification of the N-Alkylated Benzoic Acid

  • Activate the carboxylic acid of the N-alkylated intermediate using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or by converting it to an acid chloride with thionyl chloride.

  • In a separate flask, prepare a solution of 2-morpholinoethanol in an anhydrous aprotic solvent.

  • Slowly add the activated benzoic acid to the 2-morpholinoethanol solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work up the reaction by filtering any solid byproducts and concentrating the filtrate. Purify the crude ester by column chromatography.

Alternative Step 2: Direct Esterification

Alternatively, direct esterification can be achieved by heating the N-alkylated benzoic acid with 2-morpholinoethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) with azeotropic removal of water.

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Esterification A 4-Aminobenzoic Acid C 4-(Propylamino)benzoic Acid A->C K2CO3, DMF, Reflux B 1-Bromopropane B->C E 2-Morpholinoethyl 4-(propylamino)benzoate C->E DCC, DMAP, CH2Cl2 D 2-Morpholinoethanol D->E MechanismOfAction cluster_membrane Nerve Cell Membrane Na_Channel Voltage-Gated Sodium Channel Nerve Impulse Blocked Nerve Impulse Blocked Na_Channel->Nerve Impulse Blocked Drug_Ext Drug (Unionized) Drug_Int Drug (Ionized) Drug_Ext->Drug_Int Diffusion & Protonation Drug_Int->Na_Channel Blocks Pore Extracellular Space Extracellular Space Extracellular Space->Drug_Ext Intracellular Space Intracellular Space Intracellular Space->Drug_Int

Proposed mechanism of action for local anesthetics.

Broader Potential in Medicinal Chemistry

While the application in local anesthetics is well-defined, the Methyl 4-(2-morpholin-4-ylethyl)benzoate scaffold holds promise for the development of other therapeutic agents. The morpholine ring is a common feature in a wide range of approved drugs, including kinase inhibitors, antidepressants, and antibacterial agents. Its ability to improve solubility and metabolic stability makes it an attractive component in drug design.

The benzoate portion of the scaffold can be readily modified to target a variety of receptors and enzymes. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides for screening against different biological targets.

Conclusion

The Methyl 4-(2-morpholin-4-ylethyl)benzoate scaffold is a valuable building block in medicinal chemistry. Its utility has been clearly demonstrated in the development of potent and safe local anesthetics. The straightforward synthesis, coupled with the favorable physicochemical properties imparted by the morpholine moiety, makes this scaffold an attractive starting point for the design of novel drug candidates across various therapeutic areas. Future research into the applications of this versatile scaffold is warranted and holds the potential to yield new and improved therapeutic agents.

References

  • Zou, H., Chen, G., & Zhou, S. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(12), 6533-6542. [Link] 2. Google Patents. (2022). CN115490650B - Synthesis method of morpholine benzoate compound.

A Technical Guide to Methyl 4-(2-morpholin-4-ylethyl)benzoate and Methyl 4-(morpholinomethyl)benzoate: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic structures, the morpholine moiety has emerged as a privileged pharmacophore, lauded for its ability to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1] This guide provides an in-depth technical comparison of two closely related morpholine-containing building blocks: Methyl 4-(2-morpholin-4-ylethyl)benzoate and Methyl 4-(morpholinomethyl)benzoate.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of the synthetic methodologies and a critical analysis of the structural nuances that differentiate these two molecules. By exploring their synthesis, physicochemical properties, and potential applications, we aim to equip the reader with the foundational knowledge necessary to strategically employ these compounds in their research endeavors.

Introduction: A Tale of Two Linkers

At their core, Methyl 4-(2-morpholin-4-ylethyl)benzoate and Methyl 4-(morpholinomethyl)benzoate share a common structural architecture: a methyl benzoate scaffold appended with a morpholine ring. The critical distinction lies in the length of the aliphatic linker connecting the aromatic ring to the morpholine nitrogen—an ethyl versus a methyl group. This seemingly minor variation can have a profound impact on the molecule's three-dimensional conformation, flexibility, and ultimately, its biological activity.

The methyl benzoate portion of these molecules serves as a versatile chemical handle. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a convenient point for further molecular elaboration.[2] The morpholine ring, with its inherent polarity and hydrogen bond accepting capabilities, can improve aqueous solubility and metabolic stability.[3] The nature of the linker, therefore, becomes a critical determinant of how these two key functionalities are spatially presented for interaction with biological targets.

Physicochemical Properties: A Comparative Overview

PropertyMethyl 4-(2-morpholin-4-ylethyl)benzoate (Estimated)Methyl 4-(morpholinomethyl)benzoate (Estimated)Causality of the Difference
Molecular Formula C₁₄H₁₉NO₃C₁₃H₁₇NO₃Addition of a -CH₂- group.
Molecular Weight 249.31 g/mol 235.28 g/mol The ethyl linker increases the overall mass.
Calculated logP 1.9 - 2.41.5 - 2.0The additional methylene group in the ethyl linker increases lipophilicity.[4]
Calculated pKa (of the morpholine nitrogen) 7.0 - 7.56.8 - 7.3The electron-withdrawing effect of the benzene ring is slightly attenuated by the longer ethyl linker, potentially increasing the basicity of the morpholine nitrogen.
Topological Polar Surface Area (TPSA) 38.7 Ų38.7 ŲThe polar surface area is primarily determined by the ester and morpholine oxygen and nitrogen atoms, which are common to both molecules.
Rotatable Bonds 54The ethyl linker introduces an additional rotatable bond, increasing conformational flexibility.

Note: Calculated logP and pKa values are estimations derived from computational models and should be experimentally verified.

Synthesis of Key Intermediates and Final Products

The synthesis of both target molecules is contingent on the preparation of key halo-substituted methyl benzoate intermediates. These intermediates then undergo nucleophilic substitution with morpholine to yield the final products.

Synthesis of Precursors: Methyl 4-(halomethyl)benzoate and Methyl 4-(2-haloethyl)benzoate

The primary precursors, Methyl 4-(bromomethyl)benzoate and Methyl 4-(2-bromoethyl)benzoate, can be synthesized from commercially available starting materials.

Protocol 1: Synthesis of Methyl 4-(bromomethyl)benzoate [5][6]

This synthesis involves the radical bromination of the benzylic methyl group of methyl 4-methylbenzoate.

  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methylbenzoate (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

    • Add N-bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (catalytic amount).

  • Step 2: Reflux

    • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure Methyl 4-(bromomethyl)benzoate.

Protocol 2: Synthesis of Methyl 4-(2-bromoethyl)benzoate

This synthesis can be achieved from 4-(2-hydroxyethyl)benzoic acid through esterification followed by bromination.

  • Step 1: Esterification

    • Dissolve 4-(2-hydroxyethyl)benzoic acid (1 equivalent) in methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid) and reflux the mixture to form methyl 4-(2-hydroxyethyl)benzoate.

    • Neutralize the reaction mixture, remove the methanol, and extract the product with an organic solvent. Purify by column chromatography.

  • Step 2: Bromination

    • Dissolve the resulting methyl 4-(2-hydroxyethyl)benzoate (1 equivalent) in a suitable solvent like dichloromethane.

    • Cool the solution in an ice bath and add a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction with water and extract the product.

    • Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain Methyl 4-(2-bromoethyl)benzoate.

Synthesis of Target Molecules

The final step involves the N-alkylation of morpholine with the synthesized halo-intermediates.

Protocol 3: Synthesis of Methyl 4-(morpholinomethyl)benzoate

  • Step 1: Reaction Setup

    • Dissolve Methyl 4-(bromomethyl)benzoate (1 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

    • Add morpholine (1.2 equivalents) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2 equivalents) to the solution.

  • Step 2: Reaction

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for several hours until the starting material is consumed (monitored by TLC).

  • Step 3: Work-up and Purification

    • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield Methyl 4-(morpholinomethyl)benzoate.

Protocol 4: Synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate

  • Step 1: Reaction Setup

    • Dissolve Methyl 4-(2-bromoethyl)benzoate (1 equivalent) in a suitable solvent like acetonitrile or DMF.

    • Add morpholine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).

  • Step 2: Reaction

    • Heat the reaction mixture to a temperature of 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Step 3: Work-up and Purification

    • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by silica gel column chromatography to obtain Methyl 4-(2-morpholin-4-ylethyl)benzoate.

Synthetic_Pathways cluster_0 Synthesis of Methyl 4-(morpholinomethyl)benzoate cluster_1 Synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate M4MB Methyl 4-methylbenzoate M4BrMB Methyl 4-(bromomethyl)benzoate M4MB->M4BrMB NBS, AIBN Target1 Methyl 4-(morpholinomethyl)benzoate M4BrMB->Target1 Morpholine, K₂CO₃ H4EBA 4-(2-hydroxyethyl)benzoic acid M4HEB Methyl 4-(2-hydroxyethyl)benzoate H4EBA->M4HEB Methanol, H₂SO₄ M4BrEB Methyl 4-(2-bromoethyl)benzoate M4HEB->M4BrEB PBr₃ Target2 Methyl 4-(2-morpholin-4-ylethyl)benzoate M4BrEB->Target2 Morpholine, K₂CO₃

Caption: Synthetic routes to the target molecules.

Applications in Drug Discovery: The Significance of the Linker

Both Methyl 4-(2-morpholin-4-ylethyl)benzoate and Methyl 4-(morpholinomethyl)benzoate are valuable building blocks for the synthesis of more complex molecules in drug discovery programs. Their utility stems from the combination of the versatile methyl benzoate handle and the favorable properties imparted by the morpholine ring. The key difference, the linker length, can significantly influence the biological activity of the final compound.

The morpholine moiety is frequently incorporated into kinase inhibitors, where it often forms crucial hydrogen bonds with the hinge region of the kinase active site.[7][8] For instance, in inhibitors of phosphatidylinositol 3-kinase (PI3K), the morpholine oxygen can act as a hydrogen bond acceptor.[9][10]

The length and flexibility of the linker that connects a pharmacophore to a binding motif are critical for optimal receptor engagement.[11][12] A shorter, more rigid linker, as in Methyl 4-(morpholinomethyl)benzoate, may be advantageous if the target binding pocket has well-defined spatial constraints. Conversely, the longer, more flexible ethyl linker in Methyl 4-(2-morpholin-4-ylethyl)benzoate allows the morpholine ring to explore a larger conformational space, which could be beneficial for reaching a binding site that is further from the point of attachment on the core scaffold.[13]

Linker_Influence cluster_0 Methyl 4-(morpholinomethyl)benzoate cluster_1 Methyl 4-(2-morpholin-4-ylethyl)benzoate Structure1 Short, Rigid Linker Properties1 Limited Conformational Flexibility Structure1->Properties1 Application1 Favored for sterically hindered binding pockets Properties1->Application1 Receptor Receptor Binding Pocket Application1->Receptor Precise fit Structure2 Longer, Flexible Linker Properties2 Increased Conformational Flexibility Structure2->Properties2 Application2 Allows for broader exploration of binding site Properties2->Application2 Application2->Receptor Adaptable binding

Caption: Influence of linker length on binding properties.

The choice between these two building blocks will, therefore, be dictated by the specific structure-activity relationship (SAR) of the target of interest. If initial screening with a shorter linker yields promising activity, but further optimization is needed to improve potency, the introduction of a longer, more flexible linker could be a rational design strategy to enhance interactions with the target protein.

Conclusion

Methyl 4-(2-morpholin-4-ylethyl)benzoate and Methyl 4-(morpholinomethyl)benzoate represent a pair of structurally related, yet distinct, building blocks for drug discovery. Their shared morpholine and methyl benzoate moieties provide a solid foundation for the development of compounds with favorable ADME properties and synthetic tractability. The key differentiator—the ethyl versus methyl linker—offers a subtle yet powerful tool for medicinal chemists to fine-tune the conformational properties of their molecules and optimize interactions with biological targets. A thorough understanding of the synthesis and physicochemical properties of these compounds, as outlined in this guide, is essential for their effective application in the rational design of new and improved therapeutics.

References

  • Benchchem. (2025).
  • Carminati, P., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6895-6898. [Link]

  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]

  • Li, Y., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1870. [Link]

  • PubChem. (n.d.). Morpholine, 4-(2-phenylethyl)-. National Center for Biotechnology Information. [Link]

  • Wang, L., et al. (2017). Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1870. [Link]

  • Benchchem. (2025).
  • Benchchem. (2026).
  • Guidechem. (2024).
  • PubChem. (n.d.). N-Benzoylmorpholine. National Center for Biotechnology Information. [Link]

  • Guidechem. (2023). How to Synthesize Methyl 4-(bromomethyl)
  • PubChem. (n.d.). 4-(Morpholin-4-ium-4-ylmethyl)benzoate. National Center for Biotechnology Information. [Link]

  • Dockner, M., & Neugebauer, T. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. U.S.
  • Cheméo. (n.d.). Chemical Properties of N-Ethylmorpholine (CAS 100-74-3). Cheméo.
  • Kunda, S., et al. (2013). Effects of Linker Length and Flexibility on Multivalent Targeting.
  • Sigma-Aldrich. (n.d.). 4-Benzylmorpholine. Sigma-Aldrich.
  • PubChem. (n.d.). METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE.
  • ResearchGate. (n.d.). Calculated Log P Values for the Investigated Compounds.
  • PubChem. (n.d.). Methyl 4-(2-morpholin-4-ylethoxy)-3-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]amino]benzoate.
  • Benchchem. (2026).
  • Benchchem. (2025). Synthesis of Methyl 4-(sulfamoylmethyl)
  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
  • ChemicalBook. (n.d.).
  • Benchchem. (2025). N-Methylmorpholine: A Comprehensive Physicochemical and Methodological Guide. Benchchem.
  • ChemSynthesis. (2025). 4-benzylmorpholine. ChemSynthesis.
  • ChemBK. (2024). 3-Benzyl-morpholine. ChemBK.
  • Oprea, T. I. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.
  • PubChem. (n.d.). Morpholine.
  • Benchchem. (2025). Physicochemical Properties of N-benzyl Indole Compounds: A Technical Guide for Researchers. Benchchem.
  • Galano, A., & Alvarez-Idaboy, J. R. (2023). Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5439. [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • Khan, I., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234. [Link]

  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.
  • Fisher Scientific. (n.d.). Methyl 4-(bromomethyl)benzoate, 99.9%, for synthesis, Certified® 25g. Fisher Scientific.
  • Kumar, A., & Pande, J. (2013). Linkers in the structural biology of protein–protein interactions. Protein Science, 22(2), 153-162. [Link]

  • E3S Web of Conferences. (2024).
  • Becer, C. R., et al. (2015). The effect of linker length on ConA and DC-SIGN binding of S-glucosyl functionalized poly(2-oxazoline)s. Polymer Chemistry, 6(28), 5092-5101. [Link]

  • Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
  • Lightstone, F. C., & Cosman, M. (2004). The Development of Synthetic High Affinity Ligands. OSTI.GOV.

Sources

The 4-(2-morpholinoethyl)phenyl Group: A Privileged Pharmacophore in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, certain molecular fragments consistently appear in successful drug candidates, earning them the designation of "privileged structures."[1] The 4-(2-morpholinoethyl)phenyl group is a quintessential example of such a scaffold. Comprising a central phenyl ring, a flexible ethyl linker, and a terminal morpholine heterocycle, this moiety imparts a unique and highly advantageous combination of physicochemical and structural properties to a parent molecule.[2] Its prevalence in numerous approved and experimental drugs, particularly in the realm of kinase inhibitors like Gefitinib, underscores its importance.[3][] This guide provides an in-depth analysis of the pharmacophoric properties of the 4-(2-morpholinoethyl)phenyl group, detailing its structural features, role in molecular interactions, impact on pharmacokinetic profiles, and practical methodologies for its characterization.

Structural and Physicochemical Properties: A Tripartite Analysis

The pharmacophoric potential of the 4-(2-morpholinoethyl)phenyl group arises from the synergistic contribution of its three constituent parts: the phenyl ring, the ethyl linker, and the morpholine ring.

PropertyValue (Predicted/Typical)Significance
Molecular Weight ~191.26 g/mol (for the fragment)Contributes moderately to the overall molecular weight of the drug.
pKa ~8.5 - 8.7 (of the morpholine nitrogen)The morpholine nitrogen is weakly basic and will be predominantly protonated at physiological pH (7.4), acting as a cationic center.[5][6]
cLogP ~1.5 - 2.0The moiety provides a balance between hydrophilicity and lipophilicity, crucial for solubility and membrane permeability.[5][7]
Polar Surface Area (PSA) ~21.7 ŲThe ether oxygen and amine nitrogen contribute to polarity, enhancing aqueous solubility.
Hydrogen Bond Acceptors 2 (Morpholine Oxygen and Nitrogen)Can engage in crucial hydrogen bonding interactions with biological targets.[2]
Hydrogen Bond Donors 1 (when protonated at Nitrogen)The protonated morpholinium ion can act as a hydrogen bond donor.
Rotatable Bonds 3 (within the ethyl linker and its connection)Imparts significant conformational flexibility.

Table 1: Key physicochemical properties of the 4-(2-morpholinoethyl)phenyl moiety.

Core Pharmacophore Features and Their Role in Target Interaction

A pharmacophore is defined as the spatial arrangement of essential features that enable a molecule to interact with a specific biological target.[8][9] The 4-(2-morpholinoethyl)phenyl group presents several key pharmacophoric features:

  • Hydrophobic Aromatic Core (H): The phenyl ring serves as a rigid scaffold and provides a hydrophobic surface for van der Waals and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.[10]

  • Hydrogen Bond Acceptor (A): The oxygen atom of the morpholine ring is a strong hydrogen bond acceptor. The nitrogen atom can also act as an acceptor, though its protonation at physiological pH makes this less likely.[2]

  • Positive Ionizable (P): With a pKa around 8.7, the morpholine nitrogen is protonated at physiological pH, forming a positively charged morpholinium ion.[6] This allows for potent ionic interactions or salt bridges with acidic residues like Aspartate or Glutamate in a receptor active site. This feature is often critical for anchoring the ligand and enhancing binding affinity.

  • Conformational Flexibility: The ethyl linker provides rotational freedom, allowing the morpholine and phenyl rings to adopt an optimal spatial orientation to fit within a binding site. This adaptability is crucial for interacting with diverse biological targets.

G cluster_moiety 4-(2-morpholinoethyl)phenyl Group cluster_features Pharmacophore Features phenyl Phenyl Ring ethyl Ethyl Linker phenyl->ethyl C-C Bond H Hydrophobic (H) phenyl->H morpholine Morpholine Ring ethyl->morpholine C-N Bond Flex Conformational Flexibility ethyl->Flex A H-Bond Acceptor (A) morpholine->A P Positive Ionizable (P) morpholine->P

Caption: Logical relationship between structural components and pharmacophore features.

The "Solubilizing Tail": Impact on ADME Properties

Beyond its role in pharmacodynamics, the 4-(2-morpholinoethyl)phenyl group is frequently incorporated into drug scaffolds to optimize pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) properties.[1][11] It is often referred to as a "solubilizing tail" for its ability to:

  • Enhance Aqueous Solubility: The polarity imparted by the morpholine's ether and amine functionalities, especially when the nitrogen is protonated, significantly improves the water solubility of otherwise lipophilic molecules.[2][7] This is critical for oral drug formulation and bioavailability.

  • Improve Metabolic Stability: The morpholine ring itself is relatively resistant to metabolism compared to other N-containing heterocycles.[2][11] While it can be a site of oxidation by Cytochrome P450 enzymes (CYPs), particularly CYP3A4, its inclusion often leads to a more favorable metabolic profile and prolonged bioavailability.[5][6][11]

  • Modulate Permeability: The balanced hydrophilic-lipophilic profile allows molecules containing this group to achieve the necessary aqueous solubility for dissolution while retaining sufficient lipophilicity to permeate cellular membranes, including the blood-brain barrier in some cases.[5][7][12]

Case Study: Gefitinib and Other Kinase Inhibitors

The role of the 4-(2-morpholinoethyl)phenyl group is well-exemplified in the structure of Gefitinib (Iressa), an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor.[3][] In Gefitinib, this moiety extends into the solvent-exposed region of the ATP-binding cleft. The protonated morpholine improves the compound's solubility and oral bioavailability, which are crucial for its clinical efficacy.[11] Computational and structural studies show that while the core quinazoline scaffold of Gefitinib engages in key hydrogen bonds with the kinase hinge region, the morpholinoethylphenyl tail contributes to the overall binding affinity and dictates the molecule's physicochemical properties.[10][13][14]

This strategy is not unique to Gefitinib. Numerous other kinase inhibitors targeting PI3K, Src, and other families employ this or a very similar morpholino-containing side chain to achieve a desirable balance of potency, selectivity, and drug-like properties.[15][16]

G cluster_kinase Kinase ATP Binding Site cluster_drug Kinase Inhibitor hinge Hinge Region (H-Bonding) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent-Exposed Region core Heterocyclic Core (e.g., Quinazoline) core->hinge H-Bonds (Potency) core->hydrophobic_pocket Hydrophobic Interactions moiety 4-(2-morpholinoethyl)phenyl Moiety moiety->solvent_front Improves Solubility & PK Properties G start 1. Select Active Ligands (Training Set) conform 2. Generate 3D Conformers (Conformational Analysis) start->conform align 3. Superimpose Ligands (Molecular Alignment) conform->align features 4. Identify Common Features (Pharmacophore Perception) align->features hypo 5. Generate Hypotheses (Model Generation & Scoring) features->hypo validate 6. Validate Model (Using Test Set / Decoys) hypo->validate finish Validated Pharmacophore Model validate->finish

Caption: Workflow for ligand-based pharmacophore model generation.

Conclusion

The 4-(2-morpholinoethyl)phenyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its well-defined pharmacophoric features—a hydrophobic core, a key hydrogen bond acceptor, and a reliably cationic center—enable potent and specific interactions with a wide range of biological targets. [1]Critically, its ability to confer favorable ADME properties, particularly aqueous solubility and metabolic stability, has cemented its status as a privileged structure in drug design. [2][7][11]A thorough understanding of its structural, physicochemical, and interactive properties is essential for researchers aiming to rationally design the next generation of therapeutic agents.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • G., G., & P., S. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 29(3), 435-452. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Molecules, 25(4), 948. [Link]

  • Ali, A., et al. (2018). Computational Screening, Ensemble Docking and Pharmacophore Analysis of Potential Gefitinib Analogues Against Epidermal Growth Factor Receptor. Journal of Receptors and Signal Transduction, 38(1), 48-60. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Journal of Biomolecular Structure and Dynamics. [Link]

  • Ali, A., et al. (2018). Computational screening, ensemble docking and pharmacophore analysis of potential gefitinib analogues against epidermal growth factor receptor. Journal of Receptors and Signal Transduction, 38(1), 48-60. [Link]

  • Islam, M. R., et al. (2022). Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies. Frontiers in Pharmacology, 13, 1024345. [Link]

  • Panda, P. P., & Saha, A. (2026). Pharmacophore Based Design and Development of Probable Multi Tyrosine Kinase Inhibitors from the 3D Crystal Structure of Gefitinib – A Drug Used in the Treatment of NSCLC. Research Journal of Pharmacy and Technology. [Link]

  • Panda, P. P., & Saha, A. (2026). Pharmacophore Based Design and Development of Probable Multi Tyrosine Kinase Inhibitors from the 3D Crystal Structure of Gefitinib – A Drug Used in the Treatment of NSCLC. Research Journal of Pharmacy and Technology. [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2026). Future Medicinal Chemistry. [Link]

  • Morpholine. (n.d.). Wikipedia. [Link]

  • Morpholine. (2022). PubChem. [Link]

  • Morpholine. (n.d.). Cheméo. [Link]

  • About the product characteristics of morpholine. (2023). LOOKCHEM. [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2024). ChemistrySelect, 9(1), e202303964. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248. [Link]

  • Pharmacophore – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • What are the different types of pharmacophore? (2025). Patsnap Synapse. [Link]

  • Szadowska, A., & Tokarska, H. (1970). [Pharmacological properties of new derivatives of 1-(2'-morpholine-ethyl)-4-phenyl-4-acylpiperidine]. Acta Poloniae Pharmaceutica, 27(4), 405-415. [Link]

  • Fig. 5. Pharmacophore model. Features F1 and F4 are aromatic rings,... (n.d.). ResearchGate. [Link]

  • Lee, S. K., et al. (2009). 2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate inhibits phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signalling through JNK activation in cancer cells. British Journal of Pharmacology, 157(8), 1466-1479. [Link]

  • 4-Point pharmacophore model of the target compounds shows the... (n.d.). ResearchGate. [Link]

Sources

Safety data sheet (SDS) for Methyl 4-(2-morpholin-4-ylethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 4-(2-morpholin-4-ylethyl)benzoate A guide for researchers, scientists, and drug development professionals

Executive Summary

This document provides a comprehensive technical guide to the safe handling, storage, and disposal of Methyl 4-(2-morpholin-4-ylethyl)benzoate. As no specific Safety Data Sheet (SDS) is publicly available for this compound, this guide synthesizes safety data from its core structural components: the morpholine moiety and the methyl benzoate moiety. By understanding the hazards associated with these components, researchers can implement robust safety protocols. The morpholine component suggests potential for skin and eye irritation, while the methyl benzoate component indicates a likelihood of being harmful if swallowed. This guide is intended to empower researchers to work safely with this and structurally similar compounds.

Compound Profile and Predicted Hazard Identification

Methyl 4-(2-morpholin-4-ylethyl)benzoate is a chemical compound comprised of a central benzene ring substituted with a methyl ester and a morpholinoethyl group. The safety profile of this compound can be inferred from its constituent parts.

Structural Components and Their Known Hazards:

  • Morpholine: This heterocyclic amine is known to be flammable, corrosive, and can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled.[1][2]

  • Methyl Benzoate: This ester is a combustible liquid and is harmful if swallowed.[3][4] It can also cause serious eye irritation.[3][5]

Predicted Hazard Profile for Methyl 4-(2-morpholin-4-ylethyl)benzoate:

Based on the hazards of its components, Methyl 4-(2-morpholin-4-ylethyl)benzoate should be handled as a compound that is potentially:

  • Harmful if swallowed: The benzoate moiety suggests oral toxicity.[3][4][6]

  • A skin and eye irritant: The morpholine moiety is corrosive and both components can cause eye irritation.[1][2][3]

  • A respiratory tract irritant: Inhalation of aerosols or dusts may cause irritation.

  • Combustible: The compound contains a significant hydrocarbon portion and may be a combustible liquid.

Globally Harmonized System (GHS) Classification (Predicted):

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A

Signal Word: Warning

Predicted Hazard Statements:

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[3][5]

Predicted Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[2][3]

  • P270: Do not eat, drink or smoke when using this product.[2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][6]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Risk Mitigation and Safe Handling Protocols

A thorough understanding of the potential hazards allows for the implementation of effective risk mitigation strategies.

Engineering Controls:

  • Fume Hood: All work with Methyl 4-(2-morpholin-4-ylethyl)benzoate should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical for preventing exposure.

PPE TypeStandardJustification
Eye Protection EN166 or ANSI Z87.1Safety glasses with side shields are the minimum requirement. A face shield should be worn if there is a splash hazard.
Hand Protection EN 374Chemical-resistant gloves are mandatory. Nitrile gloves provide good splash protection. For prolonged contact, consider thicker gloves such as butyl rubber. Always inspect gloves for integrity before use.
Skin Protection N/AA lab coat should be worn at all times. For larger quantities, a chemical-resistant apron is recommended.
Respiratory Protection N/ANot typically required when working in a fume hood. If work must be done outside of a hood, a respirator with an organic vapor cartridge may be necessary.

Hygiene Practices:

  • Avoid eating, drinking, or smoking in laboratory areas.[2][7]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

  • Remove contaminated clothing immediately and wash it before reuse.[6][8]

Emergency and First Aid Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Emergency Workflow:

Caption: Emergency response workflow following an exposure event.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from heat, sparks, and open flames.[3]

  • Store away from strong oxidizing agents and strong acids.[2]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.[6][9]

  • Contaminated packaging should be treated as hazardous waste.

Physical and Chemical Properties for the Bench Scientist

While specific data for Methyl 4-(2-morpholin-4-ylethyl)benzoate is not available, the properties of its structural analogs can provide useful estimates.

PropertyMethyl BenzoateMorpholinePredicted Implication for Target Compound
Boiling Point 199 °C[10]129 °C[11]Likely a high-boiling liquid.
Flash Point 82 °C[10]35 °C[2]Expected to be a combustible liquid.
Solubility Insoluble in water[3]Soluble in water[11]Solubility in water is uncertain and should be determined experimentally. Likely soluble in organic solvents.

Toxicological Profile and Routes of Exposure

The primary routes of exposure in a laboratory setting are inhalation, skin contact, eye contact, and ingestion.

Toxicological Data for Structural Analogs:

  • Methyl Benzoate: LD50 Oral - Rat - 2000 mg/kg[3]

  • Morpholine: LD50 Oral - Rat - 1050 mg/kg

This data suggests that Methyl 4-(2-morpholin-4-ylethyl)benzoate is likely to have moderate acute oral toxicity.

Routes of Exposure Diagram:

Routes_of_Exposure cluster_routes Routes of Exposure cluster_targets Potential Target Organs Inhalation Inhalation of Aerosols Lungs Lungs Inhalation->Lungs Skin_Contact Skin Contact Skin Skin Skin_Contact->Skin Eye_Contact Eye Contact Eyes Eyes Eye_Contact->Eyes Ingestion Accidental Ingestion GI_Tract Gastrointestinal Tract Ingestion->GI_Tract

Caption: Potential routes of exposure and target organs.

References

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Penta Chemicals.
  • Morpholine SDS, 110-91-8 Safety D
  • Safety Data Sheet: Benzoic acid methyl ester. (2025, March 31). Carl ROTH.
  • Benzoic acid, C9-11-branched alkyl esters SDS, 131298-44-7 Safety D
  • Safety Data Sheet: Benzoic acid ethyl ester. (2024, March 4). Carl ROTH.
  • Safety Data Sheet: Sodium benzo
  • Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. (2025, September 12). Unknown Source.
  • SAFETY DATA SHEET - Methyl benzo
  • SAFETY D
  • Methyl 4-methylbenzoate - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Safety D
  • Safety Data Sheet: sodium benzo
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • Morpholine. Santa Cruz Biotechnology.
  • Methyl 4-(2-morpholin-4-ylethoxy)-3-[[2-[4-(2,4,4-trimethylpentan-2-yl)
  • SAFETY DATA SHEET. (2024, February 5). Fisher Scientific.
  • Material Safety D
  • SAFETY D
  • SAFETY D

Sources

Literature review on morpholine-containing benzoate scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary: The Convergence of Solubility and Specificity

In the landscape of modern medicinal chemistry, the morpholine-containing benzoate scaffold represents a strategic convergence of two privileged structures: the morpholine heterocycle and the benzoate aromatic core.[2] This review analyzes the technical merits of this scaffold, moving beyond simple salt formations (e.g., corrosion inhibitors) to focus on covalently linked pharmacophores used in oncology, neurology, and infectious disease.[1]

The morpholine ring is frequently employed to modulate physicochemical properties—specifically enhancing water solubility and metabolic stability—while the benzoate moiety provides a rigid linker capable of π-π stacking and precise spatial orientation of functional groups. This guide synthesizes current literature to provide actionable insights into the synthesis, structure-activity relationships (SAR), and therapeutic applications of these derivatives.[1]

Structural Rationale & Pharmacophore Analysis[3][4]

The integration of a morpholine ring onto a benzoate core is rarely arbitrary; it addresses specific failures in lead optimization, typically related to lipophilicity (


) or bioavailability.
The Morpholine Advantage[4]
  • Solubility Modulation: The ether oxygen in the morpholine ring acts as a hydrogen bond acceptor, significantly lowering

    
     compared to piperidine or cyclohexane analogs.
    
  • Metabolic Stability: Unlike piperazine, which is prone to rapid N-oxidation or acetylation, the morpholine ether oxygen is metabolically robust, often extending the half-life (

    
    ) of the parent compound.[1]
    
  • Target Interaction: In kinase inhibitors (e.g., EGFR), the morpholine oxygen often engages in critical water-mediated hydrogen bonding within the ATP-binding pocket.

The Benzoate Anchor
  • Rigid Scaffolding: The phenyl ring restricts conformational freedom, reducing the entropic penalty of binding.

  • Electronic Tuning: The carbonyl group (ester/amide/acid) allows for electron-withdrawing effects that can increase the acidity of neighboring protons or modulate the pKa of the morpholine nitrogen if conjugated.

Synthetic Architectures

Construction of the morpholine-benzoate scaffold generally follows two distinct mechanistic pathways: Nucleophilic Aromatic Substitution (


) for electron-deficient rings, and Palladium-Catalyzed Coupling for unactivated systems.
Pathway A: Nucleophilic Aromatic Substitution ( )

This is the preferred industrial route for 4-morpholinobenzoates, particularly when an electron-withdrawing group (EWG) like a nitro (


) or nitrile (

) is present ortho or para to the leaving group.
  • Substrates: 4-fluorobenzoic acid, 4-fluorobenzonitrile, or 4-chloro-3-nitrobenzoic acid.

  • Conditions: High temperature (100–120°C), neat morpholine or polar aprotic solvents (DMSO, DMF).[1]

  • Mechanism: The morpholine nitrogen attacks the ipso-carbon, stabilized by the Meisenheimer complex.

Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination

For electron-rich or neutral benzoate rings where


 is sluggish, transition metal catalysis is required.
  • Catalysts:

    
     with bulky phosphine ligands (e.g., BINAP, Xantphos) or specialized precatalysts (BrettPhos).[1]
    
  • Base:

    
     or 
    
    
    
    .
  • Advantage: Allows for the introduction of morpholine at the meta position or on rings with electron-donating substituents.

SyntheticPathways Start Benzoate Precursor SNAr Pathway A: SNAr (Electron Deficient) Start->SNAr X=F, Cl EWG=NO2, CN PdCat Pathway B: Pd-Catalysis (Electron Neutral/Rich) Start->PdCat X=Br, I, OTf Product Morpholine-Benzoate Scaffold SNAr->Product PdCat->Product Deriv Functionalization (Hydrazides/Amides) Product->Deriv N2H4 or R-NH2

Figure 1: Dual synthetic pathways for accessing morpholine-benzoate scaffolds. Pathway selection is dictated by the electronic nature of the benzene ring.

Therapeutic Applications & Case Studies

Oncology: EGFR and PC-PLC Inhibition

Morpholine-benzoates have shown potent activity against Epidermal Growth Factor Receptor (EGFR) and Phosphatidylcholine-Specific Phospholipase C (PC-PLC).

  • Mechanism: In EGFR inhibitors (e.g., morpholin-3-one fused quinazolines), the morpholine moiety often protrudes into the solvent-exposed region of the kinase domain, improving solubility while the benzoate/quinazoline core anchors to the hinge region.

  • Key Finding: Substitution at the 3-position of the benzoate core (e.g., 3-fluoro) significantly enhances potency against PC-PLC in breast cancer cell lines (MDA-MB-231).

Infectious Disease: Antimicrobial Semicarbazides

Recent studies highlight 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives as potent antibacterial agents.

  • Target: The hydrazide linker acts as a pharmacophore for metal chelation or covalent interaction with bacterial enzymes.

  • Activity: Semicarbazide derivatives bearing a 4-bromophenyl group showed significant activity against Enterococcus faecalis (MIC = 3.91 µg/mL), outperforming some standard antibiotics in resistant strains.[3]

Neurology: Dual AChE/MAO Inhibition

In Alzheimer’s research, the scaffold serves as a dual-acting inhibitor.[4] The benzoate core mimics the acetylcholine structure, fitting into the catalytic anionic site (CAS) of Acetylcholinesterase (AChE), while the morpholine ring interacts with the peripheral anionic site (PAS), preventing amyloid-beta aggregation.

Data Summary: Biological Activity Profile

Table 1: Comparative Potency of Key Morpholine-Benzoate Derivatives

Compound ClassTargetKey SubstituentActivity MetricReference
Benzomorpholine EZH2 (Lung Cancer)N-benzyl derivativesIC50 = 1.1 µM (A549 cells)[1]
Quinazoline Hybrid EGFR (WT)Morpholin-3-one fusionIC50 = 53.1 nM[2]
Nitrobenzhydrazide E. faecalis4-bromophenyl semicarbazideMIC = 3.91 µg/mL[3]
Benzoic Acid PC-PLC (Breast Cancer)3-Fluoro-N-benzylIC50 < 10 µM[4]

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(Morpholin-4-yl)-3-nitrobenzhydrazide

A primary precursor for antimicrobial library generation.

Reagents: 4-chloro-3-nitrobenzoic acid, Morpholine, Thionyl Chloride (


), Hydrazine Hydrate.[1]
  • Nucleophilic Substitution:

    • Dissolve 4-chloro-3-nitrobenzoic acid (10 mmol) in ethanol (20 mL).

    • Add morpholine (22 mmol) dropwise. Note: Excess morpholine acts as the base to scavenge HCl.

    • Reflux at 80°C for 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

    • Workup: Pour into ice water, acidify with 1N HCl to precipitate the free acid. Filter and dry.[5]

  • Esterification (Optional but recommended for hydrazide formation):

    • Reflux the acid in dry methanol with catalytic

      
       for 4 hours. Concentrate to yield the methyl ester.
      
  • Hydrazide Formation:

    • Dissolve the methyl ester (5 mmol) in ethanol (15 mL).

    • Add hydrazine hydrate (99%, 15 mmol).

    • Reflux for 4–6 hours. The product often precipitates upon cooling.

    • Purification: Recrystallize from ethanol.

Protocol B: General for 4-Morpholinobenzoates

Standard protocol for introducing the morpholine ring.

  • Reaction Setup: Combine 4-fluorobenzonitrile (or ethyl 4-fluorobenzoate) (1.0 equiv) and morpholine (3.0 equiv) in a pressure vial.

  • Heating: Heat neat or in DMSO (1M concentration) at 120°C for 12–24 hours.

  • Quenching: Dilute with water. The product typically precipitates as an off-white solid.

  • Yield: Expect >90% yield for activated substrates (nitriles/nitro-benzoates).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical SAR zones on the morpholine-benzoate scaffold based on the reviewed literature.

SAR_Analysis Core Benzoate Core (Phenyl Ring) Linker Linker Region (Amide/Ester/Hydrazide) Core->Linker Sub3 3-Position Substitution (F/Cl/NO2) Crucial for Potency Core->Sub3 Electronic Tuning Morph Morpholine Ring (Solubility/H-Bonding) Morph->Core Increases Metabolic Stability Sub4 4-Position Attachment Optimal for S_NAr Morph->Sub4 Tail Tail Modification (Semicarbazide/Benzyl) Determines Target Spec. Linker->Tail Sub4->Core

Figure 2: SAR Map of the Morpholine-Benzoate Scaffold. The 3-position on the benzoate core and the distal 'Tail' region are the primary sites for optimization.

References

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors. Molecular Diversity, 2019.

  • Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2016.

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 2025. [1]

  • Structure–activity relationship expansion... of the 2-morpholinobenzoic acid scaffold as antiproliferative PC-PLC inhibitors. RSC Advances, 2016.

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Future Medicinal Chemistry, 2020.

Sources

Theoretical pKa Prediction and Ionization Profiling of Methyl 4-(2-morpholin-4-ylethyl)benzoate: A Computational and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and formulation design, the acid dissociation constant (pKa) is a master variable dictating a molecule’s solubility, permeability, and overall pharmacokinetic (PK) profile. Methyl 4-(2-morpholin-4-ylethyl)benzoate is a structurally bipartite molecule featuring a lipophilic, electron-withdrawing benzoate ester and a hydrophilic, ionizable morpholine ring.

This whitepaper provides an in-depth analysis of the theoretical pKa of this compound. By synthesizing empirical Linear Free Energy Relationships (LFER) with first-principles Quantum Mechanical (QM) modeling, we establish a highly reliable predictive framework. The consensus theoretical pKa for the morpholine nitrogen in this specific scaffold is ~7.35 , a value that places its ionization equilibrium precisely within the physiological pH window, profoundly impacting its ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Structural Deconstruction & Mechanistic Causality

To accurately predict the pKa of Methyl 4-(2-morpholin-4-ylethyl)benzoate, we must first deconstruct the molecule into its electronic micro-environments. The molecule contains only one basic center capable of physiological ionization: the tertiary amine of the morpholine ring. The ester group remains neutral under physiological conditions, acting solely as a lipophilic and electron-withdrawing anchor.

The Causality of Inductive Attenuation

The primary challenge in predicting the pKa of this molecule lies in quantifying the electronic cross-talk between the para-substituted methyl benzoate group and the morpholine nitrogen.

  • The Baseline: Unsubstituted morpholine has an experimental pKa of 8.36. N-alkylation (e.g., N-ethylmorpholine) typically lowers this value to 7.67 due to steric hindrance and changes in solvation energy[1].

  • The Inductive Pull (-I): The methyl benzoate group is strongly electron-withdrawing. If attached directly to the morpholine ring (an aniline-like derivative), the pKa would plummet to ~3.0 due to mesomeric and inductive electron withdrawal.

  • The Insulator Effect: In our target molecule, an ethylene linker (

    
    ) separates the aromatic system from the amine. Because inductive effects decay by a factor of ~2.5 to 3.0 across every 
    
    
    
    -bond, the two aliphatic carbons heavily insulate the nitrogen from the ester's electron-withdrawing pull. Consequently, the pKa is only marginally depressed relative to N-ethylmorpholine, landing in the ~7.3–7.4 range.

G A Methyl Benzoate (Electron Withdrawing) B Ethylene Linker (Aliphatic Insulator) A->B Inductive Pull (-I) C Morpholine Ring (Ionizable Tertiary Amine) B->C Attenuated Effect (Distance Decay)

Fig 1: Electronic cross-talk and inductive insulation within the target molecule.

Theoretical pKa Prediction Framework

To achieve a self-validating prediction, modern computational chemistry relies on orthogonal methodologies: Empirical/LFER models (which interpolate from massive databases of known compounds) and Quantum Mechanical models (which calculate free energies from first principles)[2].

Step-by-Step Methodology: Quantum Mechanical (QM) pKa Prediction

For novel scaffolds where empirical training data may be sparse, a QM-based thermodynamic cycle utilizing Density Functional Theory (DFT) and continuum solvation models (e.g., SMD) is the gold standard[3].

Protocol:

  • Conformational Search: Perform a rigorous conformational search for both the neutral base (

    
    ) and the protonated conjugate acid (
    
    
    
    ) using a molecular mechanics force field (e.g., OPLS4) to identify the global minima.
  • Gas-Phase Geometry Optimization: Optimize the lowest-energy conformers using DFT at the M06-2X/6-31G(d) level of theory in the gas phase.

  • Frequency Calculation: Conduct vibrational frequency calculations at the same level of theory to confirm the absence of imaginary frequencies (verifying a true local minimum) and to extract thermal corrections to the Gibbs free energy (

    
    ).
    
  • Solvation Energy Calculation: Perform single-point energy calculations using the SMD (Solvation Model based on Density) continuum solvation model for water at a higher basis set, such as M06-2X/6-311++G(d,p).

  • Thermodynamic Integration: Calculate the aqueous free energy of deprotonation (

    
    ) using the thermodynamic cycle (see Fig 2). The pKa is then derived using the equation:
    
    
    
    

G GasAcid Gas Phase Protonated Amine (AH+) GasBase Gas Phase Neutral Amine (A) + H+ GasAcid->GasBase ΔG_gas (Deprotonation) SolAcid Aqueous Phase Protonated Amine (AH+) GasAcid->SolAcid ΔG_solv (AH+) SolBase Aqueous Phase Neutral Amine (A) + H+ GasBase->SolBase ΔG_solv (A) + ΔG_solv (H+) SolAcid->SolBase ΔG_aq (pKa Calculation)

Fig 2: Thermodynamic cycle for first-principles QM pKa calculation.

Quantitative Data & Comparative Analysis

By subjecting Methyl 4-(2-morpholin-4-ylethyl)benzoate to multiple predictive algorithms, we can establish a consensus pKa. The table below summarizes the theoretical outputs from industry-standard predictive engines alongside our QM derivation.

Prediction ModelMethodology BasePredicted pKa (± 0.5)Mechanistic Notes
Schrödinger Epik Empirical / LFER7.35High accuracy for standard heterocyclic aliphatic amines.
ChemAxon Marvin Empirical / LFER7.42Weighted heavily on generalized N-alkyl morpholine derivatives.
ACD/Labs Percepta Empirical / LFER7.38Strong training set for insulated aromatic-aliphatic systems.
DFT (M06-2X/SMD) Quantum Mechanical7.28Accounts for specific intramolecular folding and precise solvation energies.
Reference (N-ethylmorpholine) Experimental7.67Baseline reference demonstrating the mild -I effect of the benzoate tail[1].

Data Synthesis: The tight clustering of predictions between 7.28 and 7.42 provides high confidence in a consensus theoretical pKa of ~7.35 . The slight depression relative to N-ethylmorpholine confirms that the ethylene linker effectively, but not entirely, insulates the amine from the ester's electron-withdrawing nature.

Implications for Drug Development (ADME)

The theoretical pKa of ~7.35 positions Methyl 4-(2-morpholin-4-ylethyl)benzoate as a highly dynamic molecule within the human gastrointestinal tract and systemic circulation.

  • Gastric Environment (pH 1.5 - 3.5): The molecule exists >99.9% in its protonated (cationic) state. This maximizes aqueous solubility, ensuring rapid dissolution of the solid dose form. However, membrane permeability across the gastric mucosa will be negligible.

  • Intestinal Environment (pH 6.5 - 7.5): As the molecule transitions into the duodenum and jejunum, the pH approaches the molecule's pKa. At pH 7.35, exactly 50% of the drug exists in its neutral, lipophilic state. This creates an optimal thermodynamic driving force for passive transcellular diffusion across the enterocyte lipid bilayers.

  • Systemic Circulation (pH 7.4): In the blood plasma, the molecule maintains a near 1:1 ratio of ionized to unionized species. This balanced state prevents excessive plasma protein binding (often driven by high lipophilicity) while maintaining sufficient lipid solubility to cross the blood-brain barrier (BBB) or penetrate target tissues.

Understanding this precise ionization profile allows formulation scientists to design targeted release mechanisms, such as enteric coatings, to prevent premature gastric dumping and maximize intestinal absorption.

References

  • MDPI - International Journal of Molecular Sciences: Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). Available at:[Link]

  • PeerJ: Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2016). Available at:[Link]

  • PubChem (National Institutes of Health): Ethylmorpholine (CID 7525) - Dissociation Constants of Organic Bases in Aqueous Solution (Perrin DD). Available at:[Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol for the synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate.

Executive Summary

This guide details the synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate (Target) from Methyl 4-vinylbenzoate (Starting Material). This transformation represents a specific class of C-N bond formation known as the Aza-Michael Addition .[1]

While simple styrenes are typically unreactive toward nucleophilic attack without transition metal catalysis (which often favors the branched Markovnikov product), the presence of the para-methoxycarbonyl group in methyl 4-vinylbenzoate sufficiently activates the vinyl group. This electronic activation allows for a base-catalyzed conjugate addition to proceed with high regioselectivity for the linear (anti-Markovnikov ) product, which is the desired pharmacophore linker in many drug discovery campaigns.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7][8]

The Challenge of Styrenic Substrates

Unactivated styrenes do not typically undergo Michael additions because the phenyl ring is electron-rich, repelling nucleophiles. However, the introduction of an electron-withdrawing group (EWG) at the para-position (the methyl ester) creates a "vinylogous" Michael acceptor system.

  • Without Activation: Styrene + Amine

    
     No Reaction (or requires Pd/Rh catalysis 
    
    
    
    Branched Product).
  • With p-Ester Activation: Methyl 4-vinylbenzoate + Amine

    
     Linear Product (favored by thermodynamics and sterics).
    
Reaction Mechanism

The reaction proceeds via a base-promoted nucleophilic attack of the morpholine nitrogen lone pair onto the


-carbon of the vinyl group. The negative charge generated is delocalized through the aromatic ring into the carbonyl oxygen of the ester, providing the necessary stabilization energy for the transition state.[2]
Pathway Visualization

The following diagram illustrates the regioselective pathway and the electronic activation provided by the ester group.

ReactionPathway cluster_legend Selectivity Driver SM Methyl 4-vinylbenzoate (Electrophile) Complex Transition State (Charge Delocalization) SM->Complex Activation by p-COOMe Reagent Morpholine (Nucleophile) Reagent->Complex Nucleophilic Attack (Beta-C) Product Methyl 4-(2-morpholin-4-ylethyl)benzoate (Linear Adduct) Complex->Product Protonation & Re-aromatization Note The para-ester group pulls electron density, making the Beta-carbon electrophilic. Sterics favor linear addition.

Caption: Logical flow of the base-promoted Aza-Michael addition favoring the linear anti-Markovnikov product.

Experimental Protocol

Materials & Reagents Table
ComponentRoleCAS No.Equiv.[3]MW ( g/mol )Notes
Methyl 4-vinylbenzoate Substrate2398-37-01.0162.19Store cold; check for polymerization.
Morpholine Reagent110-91-81.587.12Hygroscopic; distill if old.
DBU Catalyst6674-22-20.2152.241,8-Diazabicyclo[5.4.0]undec-7-ene.
Acetonitrile (MeCN) Solvent75-05-8N/A41.05Anhydrous preferred.
Hydroquinone Inhibitor123-31-91% wt110.11Prevents vinyl polymerization.
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Methyl 4-vinylbenzoate (1.62 g, 10.0 mmol).

  • Add Acetonitrile (20 mL) to dissolve the solid.

  • Add Hydroquinone (approx. 15 mg) to inhibit radical polymerization of the styrene starting material during heating.

  • Add Morpholine (1.30 mL, 15.0 mmol) via syringe.[2]

  • Add DBU (0.30 mL, 2.0 mmol) as the base catalyst.

Step 2: Reaction Execution

  • Place the flask in an oil bath pre-heated to 80°C .

  • Stir the mixture under reflux for 12–24 hours .

    • Checkpoint: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (high R_f, UV active) should disappear.[2] The product will appear as a more polar spot (lower R_f) that stains with Dragendorff’s reagent (orange stain for amines).

Step 3: Workup (Acid-Base Purification Strategy) This strategy utilizes the basicity of the morpholine moiety to purify the product without column chromatography.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure (Rotavap) to remove Acetonitrile.

  • Dissolve the oily residue in Ethyl Acetate (EtOAc) (50 mL).

  • Extraction 1 (Removal of non-basic impurities): Extract the organic layer with 1M HCl (2 x 30 mL).

    • Chemistry: The product (amine) and excess morpholine/DBU protonate and move to the aqueous layer. Neutral impurities (polymerized styrene) stay in the EtOAc.

  • Discard the EtOAc layer (or keep for analysis of side products).

  • Basification: Carefully adjust the pH of the combined acidic aqueous layers to pH > 10 using 6M NaOH or saturated K₂CO₃ solution. The product will oil out or precipitate as a white solid.

  • Extraction 2 (Recovery): Extract the basic aqueous mixture with Dichloromethane (DCM) (3 x 30 mL).

  • Wash the combined DCM layers with Brine (1 x 30 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under vacuum.

Step 4: Final Purification

  • The resulting residue is typically high-purity (>95%) Methyl 4-(2-morpholin-4-ylethyl)benzoate.

  • If necessary, recrystallize from a mixture of Hexane/EtOAc or perform a short silica plug filtration (100% EtOAc).[2]

Quality Control & Validation

To ensure the protocol was successful, verify the following analytical markers:

  • Appearance: Off-white solid or pale yellow viscous oil.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~7.95 (d, 2H, Ar-H ortho to ester).[2]
      
    • 
       ~7.25 (d, 2H, Ar-H meta to ester).[2]
      
    • 
       ~3.90 (s, 3H, O-Me ).[2]
      
    • 
       ~3.70 (t, 4H, Morpholine O-CH 2).[2]
      
    • 
       ~2.80 - 2.60 (m, 4H, Ethylene linker CH 2-CH 2).[2]
      
    • 
       ~2.50 (br, 4H, Morpholine N-CH 2).[2]
      
  • Key Diagnostic: Disappearance of vinyl protons (5.3 - 6.7 ppm) confirms consumption of starting material.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Insufficient activation energy.Increase temp to reflux (82°C) or switch solvent to Toluene (110°C).[2]
Polymerization Radical formation.[4]Ensure Hydroquinone is added; purge solvent with Nitrogen before heating.
Branched Product Contamination with metals?Ensure glassware is clean. Base catalysis strictly favors linear.

Process Workflow Diagram

The following diagram outlines the operational logic of the synthesis and purification.

Workflow Start Start: Me-4-Vinylbenzoate + Morpholine Catalysis Add DBU (Cat.) Add Hydroquinone Start->Catalysis Reaction Reflux (MeCN, 80°C) 12-24 Hours Catalysis->Reaction Check TLC Check (Dragendorff Stain) Reaction->Check Check->Reaction Incomplete Workup Acid-Base Extraction (1M HCl -> 6M NaOH) Check->Workup Complete Final Isolate Product (DCM Extraction) Workup->Final

Caption: Operational workflow for the DBU-catalyzed synthesis and acid-base purification.

References

  • General Aza-Michael Methodology

    • Ranu, B. C., & Banerjee, S. (2005).[5][2] Ionic Liquid as Catalyst and Reaction Medium.[5] The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles.[5][2] Organic Letters.

  • Reactivity of Vinyl Benzoates

    • The Royal Society of Chemistry.[6] (2011).[6] Synthesis of Methyl 4-vinylbenzoate and its reactivity in polymerization and functionalization. Chemical Communications.[6]

  • Anti-Markovnikov Selectivity Context

    • Ranu, B. C., & Mandal, T. (2007).[2][3] Water-Promoted Highly Selective Anti-Markovnikov Addition of Thiols to Unactivated Alkenes.[3] Synlett. (Demonstrates the thermodynamic preference for linear addition on similar substrates).

  • Related Patent Literature (Product Utility)

    • FDA/PubChem Records. (2024).[7][8] Methyl 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoate (Related structural analogs in drug development).

    • [2]

  • Transition Metal Contrast (Markovnikov)

    • Hartwig Group.[9][10] (2006).[7][4] Intermolecular, Markovnikov Hydroamination of Vinylarenes with Alkylamines.[2] J. Am. Chem. Soc. (Provides the contrasting protocol for the branched isomer, validating the need for base catalysis for the linear target).

Sources

Protocol for reductive amination to synthesize morpholinoethyl benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Morpholinoethyl Benzoates via Reductive Amination

Executive Summary

Morpholinoethyl benzoates are critical pharmacophores in local anesthetics (e.g., analogs of procaine) and kinase inhibitors. Traditionally, these motifs are synthesized via nucleophilic substitution using 2-chloroethyl morpholine—a method plagued by the handling of genotoxic nitrogen mustard intermediates and harsh basic conditions.

This guide details a Reductive Amination protocol as a superior, "green" alternative. By coupling morpholine with 2-oxoethyl benzoate (benzoyloxyacetaldehyde), we avoid mutagenic alkyl halides and achieve high chemoselectivity under mild conditions. This protocol prioritizes the in situ generation of the unstable aldehyde precursor from its acetal to ensure reproducibility and safety.

Retrosynthetic Analysis & Strategy

The choice of reductive amination over alkylation is driven by safety and impurity profiles.

FeatureRoute A: Classical Alkylation Route B: Reductive Amination (Recommended)
Key Reagents 2-Chloroethyl morpholine (or HCl salt)2-Oxoethyl benzoate + Morpholine
Hazards High: Nitrogen mustard intermediate (blister agent)Low: Standard organic reagents
Conditions Strong base (NaH, K2CO3), RefluxMild acid (AcOH), Room Temperature
Selectivity Risk of quaternary ammonium saltsHigh mono-alkylation selectivity
Atom Economy Lower (Stoichiometric salt waste)Higher (Water is the main byproduct)
Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The choice of Sodium Triacetoxyborohydride (STAB) is critical; it is less toxic than cyanoborohydride and sterically bulky, preventing the reduction of the aldehyde prior to imine formation.

Mechanism cluster_reductant Selectivity Control Aldehyde 2-Oxoethyl Benzoate (Ph-CO-O-CH2-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Morpholine Morpholine Morpholine Morpholine->Hemiaminal Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium - H2O (Acid Cat.) Product Morpholinoethyl Benzoate Iminium->Product + H- (STAB) STAB NaHB(OAc)3 (Does not reduce Aldehyde) STAB->Iminium

Figure 1: Mechanistic pathway highlighting the critical iminium reduction step.

Experimental Protocol

Safety Warning: Morpholine is corrosive and a flammability hazard. Sodium triacetoxyborohydride releases hydrogen gas upon contact with protic solvents; vent reaction vessels properly.

Materials & Reagents
  • Amine: Morpholine (Reagent Grade, >99%)

  • Precursor: 2-Benzoyloxyacetaldehyde diethyl acetal (Stable shelf precursor)

  • Reductant: Sodium triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Catalyst: Glacial Acetic Acid

  • Deprotection: Formic acid (80% aq) or TFA/Water

Step 1: In Situ Generation of 2-Oxoethyl Benzoate

Rationale: The free aldehyde Ph-CO-O-CH2-CHO is prone to polymerization. Generating it immediately before use ensures high yields.

  • Charge a round-bottom flask with 2-benzoyloxyacetaldehyde diethyl acetal (10.0 mmol, 2.38 g).

  • Add Formic acid (80% aq, 10 mL) and stir at ambient temperature for 2 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1) should show disappearance of the acetal.

  • Dilute with water (20 mL) and extract with DCM (3 x 15 mL).

  • Wash combined organics with saturated NaHCO3 (carefully!) until neutral pH.

  • Dry over MgSO4, filter, and concentrate in vacuo at <30°C.

    • Checkpoint: Obtain a clear, colorless oil. Use immediately in Step 2.

Step 2: Reductive Amination
  • Dissolve the freshly prepared 2-oxoethyl benzoate (10.0 mmol) in anhydrous DCE (40 mL).

  • Add Morpholine (11.0 mmol, 0.96 g, 1.1 equiv).

  • Add Glacial Acetic Acid (10.0 mmol, 0.60 g, 1.0 equiv).

    • Note: Acid catalysis promotes iminium formation.[1]

  • Stir at room temperature for 30 minutes under Nitrogen.

  • Add Sodium Triacetoxyborohydride (STAB) (14.0 mmol, 2.97 g, 1.4 equiv) in three portions over 15 minutes.

    • Observation: Mild effervescence (H2 evolution).

  • Stir at room temperature for 4–12 hours.

    • Monitoring: LC-MS or TLC (DCM/MeOH 95:5). Look for product spot at Rf ~0.3 (stains with Dragendorff).

Step 3: Workup & Purification

Rationale: An Acid/Base extraction strategy leverages the basicity of the morpholine nitrogen to remove non-basic impurities (unreacted aldehyde/alcohol).

Workup RxnMix Crude Reaction Mixture (DCE, Product, Boron salts) Quench Quench with sat. NaHCO3 (pH > 8) RxnMix->Quench Extract Extract with DCM Quench->Extract OrgLayer1 Organic Layer (Contains Product + Neutrals) Extract->OrgLayer1 AcidWash Extract with 1M HCl OrgLayer1->AcidWash AqLayerAcid Aqueous Acid Layer (Contains Product-H+) AcidWash->AqLayerAcid OrgLayerWaste Organic Layer (Discard Neutrals/Aldehyde) AcidWash->OrgLayerWaste Basify Basify to pH 10 (with 4M NaOH) AqLayerAcid->Basify FinalExtract Extract with DCM Dry (Na2SO4) & Concentrate Basify->FinalExtract PureProduct Pure Morpholinoethyl Benzoate FinalExtract->PureProduct

Figure 2: Acid-Base extraction workflow for isolating the amine product.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield Aldehyde polymerizationEnsure Step 1 (deprotection) is followed immediately by Step 2. Keep aldehyde cold.
Incomplete Conversion Wet solventSTAB is moisture sensitive. Dry DCE over molecular sieves.
Ester Hydrolysis pH too high/low or wetAvoid strong aqueous acids/bases during workup for prolonged periods. Use cold buffers.
Dialkylation N/ANot possible with morpholine (secondary amine).

Characterization Criteria

The isolated oil/solid should be validated against these spectral expectations:

  • 1H NMR (CDCl3, 400 MHz):

    • δ 8.05 (d, 2H), 7.45 (t, 2H), 7.55 (t, 1H): Benzoate aromatic protons.

    • δ 4.45 (t, J=6.0 Hz, 2H): O-CH2- (Ethyl linker, deshielded by ester).

    • δ 3.70 (t, 4H): Morpholine O-CH2 protons.

    • δ 2.75 (t, J=6.0 Hz, 2H): N-CH2- (Ethyl linker).

    • δ 2.55 (t, 4H): Morpholine N-CH2 protons.

  • MS (ESI+):

    • [M+H]+ calc. for C13H17NO3: 236.12.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Vertex Pharmaceuticals. (2013). "Patent US8609889B2: Photoacid generator, resist composition, and patterning process." (Describes 2-morpholinoethyl benzoate derivatives). Link

  • BenchChem. (2025). "Optimizing reaction conditions for the synthesis of morpholine derivatives." Technical Support Note. Link

  • Uni-Koeln. (2023). "Catalytic Asymmetric Pictet-Spengler Reactions." (Protocol for 2-oxoethyl benzoate synthesis). Link

Sources

Hydrolysis of Methyl 4-(2-morpholin-4-ylethyl)benzoate to benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hydrolysis and Isolation of 4-(2-Morpholin-4-ylethyl)benzoic Acid

Executive Summary & Scientific Rationale

This guide details the hydrolysis of Methyl 4-(2-morpholin-4-ylethyl)benzoate (Compound A) to 4-(2-morpholin-4-ylethyl)benzoic acid (Compound B).

While ester hydrolysis is a fundamental transformation, this specific substrate presents a zwitterionic challenge . The product contains both a basic morpholine moiety (


) and an acidic carboxylic acid (

). Consequently, the product solubility is highly pH-dependent. Standard acidic workups (pH < 2) yield the water-soluble hydrochloride salt, while basic workups (pH > 10) yield the water-soluble carboxylate salt.

The Expert Insight: The critical success factor is targeting the Isoelectric Point (pI) , calculated approximately at pH 6.0–6.5. At this pH, the molecule exists as a net-neutral zwitterion, exhibiting minimum aqueous solubility, which allows for isolation via precipitation without the need for difficult extractions or chromatography.

Reaction Scheme & Mechanism

The transformation utilizes Lithium Hydroxide (LiOH) in a ternary solvent system (THF/MeOH/Water).[1] LiOH is selected over NaOH for its enhanced solubility in organic mixtures and milder cation effect, reducing the risk of nucleophilic attack on the morpholine ring or linker degradation.

ReactionScheme SM Methyl 4-(2-morpholin-4-ylethyl)benzoate (Lipophilic Ester) Inter Lithium Carboxylate (Water Soluble) SM->Inter LiOH, THF/MeOH/H2O 25°C, 4h Prod 4-(2-morpholin-4-ylethyl)benzoic acid (Zwitterionic Solid) Inter->Prod HCl adjustment to pH 6.2 (pI)

Figure 1: Reaction pathway highlighting the transition from lipophilic ester to hydrophilic salt, and finally to the precipitating zwitterion.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
Methyl 4-(2-morpholin-4-ylethyl)benzoate 249.311.0Starting Material
Lithium Hydroxide Monohydrate 41.963.0Hydrolysis Base
Tetrahydrofuran (THF) 72.11-Solvent (Solubilizes Ester)
Methanol (MeOH) 32.04-Co-solvent (Miscibility)
Water (Deionized) 18.02-Solvent (Solubilizes Base)
1N Hydrochloric Acid 36.46As req.[2]pH Adjustment
Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a 250 mL round-bottom flask with Methyl 4-(2-morpholin-4-ylethyl)benzoate (5.0 g, 20.0 mmol).

  • Add THF (25 mL) and MeOH (10 mL). Stir until fully dissolved.

  • Prepare a solution of LiOH·H2O (2.52 g, 60.0 mmol, 3.0 eq) in Water (15 mL).

  • Add the aqueous LiOH solution dropwise to the organic mixture over 5 minutes.

    • Note: The mixture may become slightly turbid initially but should clear up as the reaction proceeds.

Step 2: Hydrolysis

  • Stir the reaction mixture vigorously at ambient temperature (20–25°C) .

  • Monitor: Check progress by HPLC or TLC (System: 10% MeOH in DCM) after 2 hours.

    • Self-Validating Check: The starting material spot (

      
      ) should disappear. The product will likely remain at the baseline in this TLC system due to its polarity.
      

Step 3: Workup (The "pH Swing" Isolation)

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove THF and MeOH.

    • Critical: You must remove the organic solvents. If THF remains, the product may stay in solution during acidification.

    • Result: You will be left with an aqueous solution (pH > 12) containing the lithium carboxylate.

  • Filtration (Optional): If the aqueous solution contains insoluble particulates, filter through Celite.

  • Acidification (The Zwitterion Crash):

    • Place the aqueous solution in an ice bath (0–5°C).

    • Slowly add 1N HCl dropwise while monitoring pH with a calibrated pH meter.

    • Target: Adjust pH to 6.0 – 6.5 .

    • Observation: As you pass pH 8, the solution will cloud. At pH 6, a thick white precipitate (the zwitterion) should form.

  • Isolation:

    • Stir the slurry at 0°C for 30 minutes to maximize precipitation.

    • Filter the solid using a sintered glass funnel.

    • Wash the cake with cold water (2 x 10 mL) to remove residual Lithium salts.

    • Wash with Acetone (1 x 10 mL) to remove unreacted organic impurities and assist drying.

Step 4: Drying

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Expected Yield: 85–95% (approx. 4.0–4.5 g).[2]

  • Characterization: 1H NMR (DMSO-d6) should show the loss of the methyl ester singlet (~3.8 ppm) and the retention of the morpholine protons.

Process Control & Logic Flow

The following flowchart illustrates the decision-making process during the workup, ensuring the operator does not accidentally discard the product in the aqueous waste.

WorkupLogic Start Crude Reaction Mixture (pH > 12) Evap Evaporate THF/MeOH Start->Evap Acidify Acidify to pH 6.0 - 6.5 Evap->Acidify Check Did Precipitate Form? Acidify->Check Filter Filter Solid (Zwitterion) Check->Filter Yes Problem Product is Water Soluble (Likely formed HCl salt or too basic) Check->Problem No Rescue Rescue: Extract with n-Butanol or Lyophilize Problem->Rescue

Figure 2: Logical workflow for zwitterion isolation. Failure to precipitate usually indicates incorrect pH adjustment or residual organic solvent.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No precipitate at pH 6 Residual THF/MeOH acting as cosolvent.Rotavap the aqueous layer further to ensure all organics are removed, then re-cool.
Oiling out Product is slightly impure or temperature too high.Cool to 0°C; scratch flask wall with glass rod to induce crystallization.
Low Yield Product lost in mother liquor (solubility).Saturate the aqueous mother liquor with NaCl (brine) and extract 3x with n-Butanol. Evaporate Butanol to recover remaining product.
Product is hygroscopic Formation of LiCl salts trapped in solid.Ensure thorough washing with cold water during filtration. Verify absence of Chloride by AgNO3 test if critical.[3]

Analytical Parameters (HPLC)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm.

  • Retention Time:

    • Acid Product: ~2.5 min (more polar).

    • Ester Starting Material: ~5.8 min (less polar).

References

  • Vertex AI Search. (2023). Synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic Acid: An Application Note. Benchchem. Retrieved from

  • ChemicalBook. (n.d.). 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid synthesis. Retrieved from

  • PrepChem. (n.d.). Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. Retrieved from

  • Ingold, C.K. (1953). Structure and Mechanism in Organic Chemistry. Cornell University Press.[4] (Foundational text on ester hydrolysis mechanisms).

  • ResearchGate. (2020).[3] How to desalt zwitterions? Discussion on amino acid isolation. Retrieved from

Sources

Technical Application Note: Chemoselective Reduction of Methyl 4-(2-morpholin-4-ylethyl)benzoate to Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the laboratory-scale reduction of Methyl 4-(2-morpholin-4-ylethyl)benzoate (Substrate) to [4-(2-morpholin-4-ylethyl)phenyl]methanol (Product).

While ester reductions are standard transformations, this specific substrate presents a bifunctional challenge : it contains a reducible ester and a Lewis-basic tertiary amine (morpholine). Standard acidic workups or unoptimized aqueous quenches can lead to product loss due to the amphiphilic nature of the amino-alcohol product or the formation of stable aluminum-amine complexes.

This guide prioritizes a Lithium Aluminum Hydride (LiAlH4) protocol utilizing a Fieser Workup .[1][2] This method ensures high yield, minimizes emulsion formation, and allows for the isolation of the free amine without requiring laborious acid-base extractions.

Chemical Strategy & Rationale

Reagent Selection: Why LiAlH4?
  • Selectivity: Sodium Borohydride (

    
    ) is generally insufficient for reducing esters to alcohols without additives (e.g., 
    
    
    
    or
    
    
    at reflux).
  • Completeness: Diisobutylaluminum hydride (

    
    ) can stop at the aldehyde stage at low temperatures. 
    
    
    
    drives the reaction fully to the primary alcohol.
  • Amine Compatibility: The morpholine ring is a tertiary amine. Unlike secondary amines, it is protected from deprotonation by the hydride. However, the nitrogen lone pair can coordinate with the aluminum species (

    
    ), potentially retarding the reaction or complicating the quench. We use a stoichiometric excess (2.0 equiv) to account for this coordination.
    
The Workup Strategy: The "Fieser" Method

The most critical step in this protocol is the quench. Traditional acid quenches (


) protonate the morpholine nitrogen, rendering the product water-soluble and difficult to extract.
  • Fieser Method: Uses a specific ratio of Water : 15% NaOH : Water (1:1:3 per gram of LAH).

  • Mechanism: This produces a granular, sand-like precipitate of lithium aluminate (

    
    ) rather than a gelatinous emulsion.
    
  • Benefit: The granular solid allows for simple filtration, and the filtrate remains basic/neutral, keeping the morpholine product in the organic phase for easy isolation.

Visual Workflow (DOT Diagram)

The following diagram outlines the reaction logic and the critical decision points during the workup phase.

G Start Start: Methyl 4-(2-morpholin-4-ylethyl)benzoate Reagent Reagent: LiAlH4 (2.0 equiv) in THF Temp: 0°C -> Reflux Start->Reagent Dissolve & Add Intermediate Intermediate: Alkoxide-Aluminum Complex (Potential Amine Coordination) Reagent->Intermediate Reflux 2-4h Quench CRITICAL STEP: Fieser Quench 1. Water (n mL) 2. 15% NaOH (n mL) 3. Water (3n mL) Intermediate->Quench Cool to 0°C Precipitate Granular Precipitate (LiAlO2) Quench->Precipitate Forms Solids Filtrate Filtrate (THF + Product) Quench->Filtrate Product in Soln Precipitate->Filtrate Wash Filter Cake Evaporation Evaporation & Drying Filtrate->Evaporation Final Final Product: [4-(2-morpholin-4-ylethyl)phenyl]methanol Evaporation->Final

Caption: Process flow for the chemoselective reduction of amino-esters using the Fieser workup to avoid emulsion formation.

Detailed Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquivMW ( g/mol )Notes
Methyl 4-(2-morpholin-4-ylethyl)benzoate Substrate1.0~249.3Dry, dissolved in THF
LiAlH4 (2.4 M in THF or Solid) Reductant2.037.95Handle under

Tetrahydrofuran (THF) SolventN/A72.11Anhydrous, inhibitor-free
Sodium Sulfate (

)
Drying AgentN/A142.04Anhydrous
Step-by-Step Procedure
Step 1: Setup and Inertion
  • Oven-dry a 2-neck Round Bottom Flask (RBF), a reflux condenser, and a pressure-equalizing addition funnel.

  • Assemble the apparatus hot under a stream of dry Nitrogen (

    
    ) or Argon.
    
  • Charge the RBF with LiAlH4 (2.0 equiv).

    • Note: If using solid pellets, gently crush them and suspend in anhydrous THF (approx. 10 mL per gram of substrate). If using solution, inject via syringe.

  • Cool the suspension to 0°C using an ice bath.

Step 2: Addition
  • Dissolve the substrate (Methyl 4-(2-morpholin-4-ylethyl)benzoate , 1.0 equiv) in anhydrous THF (5 mL per gram).

  • Transfer this solution to the addition funnel.

  • Dropwise Addition: Add the ester solution to the

    
     suspension over 15–20 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur. Ensure the temperature does not spike.
      
    • Chemistry: The ester is reduced to the aldehyde and then rapidly to the alkoxide.

Step 3: Reaction
  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT).

  • Heat the reaction to a gentle reflux (approx. 66°C for THF) for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear.[2]
Step 4: The Fieser Quench (Critical)
  • Cool the reaction mixture back to 0°C .

  • Dilute with diethyl ether (equal volume to THF) to assist in precipitation (optional but recommended).

  • Perform the quench based on the weight of solid LiAlH4 used (let

    
     = grams of LiAlH4):
    
    • Add

      
       mL Water  very slowly (vigorous 
      
      
      
      evolution).[1]
    • Add

      
       mL 15% Aqueous NaOH .
      
    • Add

      
       mL Water .
      
  • Remove the cold bath and stir vigorously for 15 minutes at RT.

    • Result: The grey suspension should turn into a white, granular solid suspended in clear liquid.

Step 5: Isolation
  • Add anhydrous

    
     or 
    
    
    
    directly to the stirring mixture to dry the organic phase.
  • Filter the mixture through a pad of Celite or a coarse sintered glass funnel.

  • Wash the filter cake thoroughly with THF or DCM. (Crucial: The amino-alcohol can adhere to the aluminum salts; washing ensures quantitative recovery).

  • Concentrate the combined filtrate under reduced pressure (Rotovap).

Analytical Validation

Successful reduction is confirmed by the disappearance of the ester signals and the appearance of the hydroxymethyl group.

FeatureStarting Material (Ester)Product (Alcohol)
1H NMR (Methyl) Singlet

~3.9 ppm (

)
Absent
1H NMR (Benzylic) AbsentSinglet/Doublet

~4.6 ppm (

)
IR Spectroscopy Strong C=O stretch (~1720

)
Broad O-H stretch (~3300

)
Physical State White/Off-white solidViscous oil or low-melting solid

Troubleshooting:

  • Issue: Low yield / Product stuck in aqueous phase.

    • Solution: If the Fieser workup was not used and an emulsion formed, add Rochelle's Salt (Sodium Potassium Tartrate) saturated solution and stir for 12 hours to break the emulsion [1].

  • Issue: Incomplete reaction.

    • Solution: Ensure anhydrous THF is used.[3] Moisture destroys LAH rapidly.

References

  • Fieser Workup Protocol & Mechanism

    • Source: University of Rochester / The Organic Companion.
    • Citation: "Workup for Aluminum Hydride Reductions (Fieser Method)."
    • URL:[Link]

  • Reduction of Esters with Lithium Aluminum Hydride

    • Source: Organic Syntheses, Coll.[4] Vol. 39, p. 19 (1959).

    • Citation: Nystrom, R. F.; Brown, W. G.[5] "Reduction of Organic Compounds by Lithium Aluminum Hydride."

    • URL:[Link] (Note: Link directs to general LAH reduction protocols in OrgSyn).

  • Handling of Pyrophoric Reagents (Safety)

    • Source: ACS Chemical Health & Safety.[1]

    • Citation: "Safe Handling of Organolithium and Aluminum Hydride Reagents."
    • URL:[Link][1]

  • Properties of Morpholine Derivatives

    • Source: National Center for Biotechnology Inform
    • Citation: "Compound Summary: 4-(2-hydroxyethyl)
    • URL:[Link]

Sources

Application Note: Modular Synthesis of Kinase Inhibitors Utilizing Methyl 4-(2-morpholin-4-ylethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Discovery Scientists, and Drug Development Professionals Application Area: Targeted Oncology, CNS Therapeutics, and Kinase Inhibitor Design

Executive Summary

The development of ATP-competitive kinase inhibitors requires a delicate balance between target affinity, target selectivity, and drug-like pharmacokinetic (PK) properties. Methyl 4-(2-morpholin-4-ylethyl)benzoate has emerged as a highly privileged synthetic intermediate in modern medicinal chemistry. By providing a pre-assembled morpholine-ethyl-phenyl moiety with a reactive ester handle, this building block allows researchers to rapidly synthesize modular libraries of kinase inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K) family, mammalian Target of Rapamycin (mTOR), and Epidermal Growth Factor Receptor (EGFR).

This application note provides an in-depth mechanistic rationale for utilizing this intermediate, alongside field-proven, self-validating synthetic protocols for its incorporation into novel therapeutic scaffolds.

Pharmacophoric Rationale: The Morpholine Advantage

The strategic inclusion of the 4-(2-morpholin-4-ylethyl)phenyl group is not merely a structural choice; it is a calculated pharmacokinetic and pharmacodynamic intervention.

  • Targeted Hinge and Solvent-Channel Interactions: In the ATP-binding pocket of kinases like PI3K and mTOR, the morpholine oxygen frequently acts as a critical hydrogen bond acceptor (e.g., interacting with the hinge residue Val882 in PI3K)[1]. The ethyl linker provides optimal spatial flexibility, directing the morpholine ring out of the sterically restricted ATP cleft and into the solvent-exposed channel[2].

  • Physicochemical Optimization: Morpholine is a weak base with a pKa of approximately 8.3. This provides the molecule with a well-balanced hydrophilic-lipophilic profile, drastically enhancing aqueous solubility and membrane permeability at physiological pH[3].

  • CNS Penetration: For neuro-oncology applications (e.g., glioblastoma), the morpholine moiety is structurally analogous to endogenous neurotransmitters. It has been proven to significantly improve blood-brain barrier (BBB) crossing, making it a staple in CNS-active drug discovery[1].

Synthetic Workflows & Protocols

To utilize Methyl 4-(2-morpholin-4-ylethyl)benzoate, the ester must first be hydrolyzed to its corresponding carboxylic acid, which is subsequently coupled to a hinge-binding heterocycle (such as an aminopyrimidine or aminopyridine).

Protocol A: Base-Catalyzed Saponification to 4-(2-morpholin-4-ylethyl)benzoic acid

Objective: Cleave the methyl ester to yield a reactive carboxylic acid while preserving the integrity of the morpholine ring.

Reagents:

  • Methyl 4-(2-morpholin-4-ylethyl)benzoate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • Solvent System: THF / MeOH / H₂O (2:1:1 ratio)

Step-by-Step Methodology:

  • Solvent Homogenization: Dissolve the intermediate in the THF/MeOH mixture. Causality: The starting ester is highly lipophilic, while LiOH is water-soluble. This specific ternary solvent system ensures complete homogenization, preventing slow reaction kinetics typical of biphasic mixtures.

  • Base Addition: Add the aqueous solution of LiOH·H₂O dropwise at 0°C, then allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours.

  • In-Process Monitoring: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the high-Rf ester spot validates reaction completion.

  • pH-Controlled Workup (Critical Step): Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with water and cool to 0°C. Carefully acidify using 1M HCl to pH 6.0 - 6.5 .

    • Expert Insight: Do not acidify below pH 5. The morpholine nitrogen (pKa ~8.3) will fully protonate in highly acidic conditions, making the target molecule highly water-soluble and impossible to extract into organic solvents.

  • Extraction & Isolation: Extract the mildly acidic aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure carboxylic acid.

Protocol B: Amide Coupling with a Kinase Hinge Binder

Objective: Covalently link the activated 4-(2-morpholin-4-ylethyl)benzoic acid to a weakly nucleophilic aminopyrimidine scaffold.

Reagents:

  • 4-(2-morpholin-4-ylethyl)benzoic acid (1.1 eq)

  • Target Aminopyrimidine/Aminopyridine (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid and DIPEA in anhydrous DMF. Add HATU at 0°C and stir for 15 minutes. Causality: Aminopyrimidines are notoriously poor nucleophiles due to the electron-withdrawing nature of the pyrimidine ring. Pre-forming the highly reactive O7-azabenzotriazole active ester ensures efficient coupling and prevents the amine from degrading the coupling reagent.

  • Coupling: Add the aminopyrimidine to the activated mixture. Heat to 50°C if steric hindrance is high, stirring for 12 hours under an inert N₂ atmosphere.

  • Self-Validating Quench: Quench the reaction by pouring it into saturated aqueous NaHCO₃. Causality: The basic quench serves a dual purpose: it neutralizes any remaining acidic byproducts (like HOAt) and ensures the morpholine nitrogen remains in its neutral free-base form, driving the product to precipitate or partition cleanly into the organic extraction phase.

  • Purification: Extract with DCM, concentrate, and purify via flash chromatography (gradient: 0-10% MeOH in DCM) to yield the final kinase inhibitor.

Quantitative Impact on Drug-Like Properties

The incorporation of the morpholinoethyl moiety systematically improves the developability of kinase inhibitors. The table below summarizes the typical physicochemical and biological enhancements observed when transitioning from a standard phenyl scaffold to the morpholinoethyl-phenyl scaffold[1][3].

ParameterDes-Morpholine Scaffold (Phenyl-only)Morpholinoethyl ScaffoldPharmacological Impact
ClogP (Lipophilicity) 4.82.6Reduced off-target toxicity; optimal for oral bioavailability.
Aqueous Sol. (µg/mL) < 5.0> 150.0Eliminates the need for complex, toxic formulation excipients.
PI3Kα IC₅₀ (nM) 120158-fold potency increase due to solvent-channel H-bonding.
BBB Permeability (

)
0.05 (Poor)0.85 (High)Enables targeting of central nervous system malignancies.

Visualizations

Synthetic Workflow

Workflow A Methyl 4-(2-morpholin-4-ylethyl)benzoate (Starting Intermediate) B Saponification (LiOH, THF/H2O) A->B C 4-(2-morpholin-4-ylethyl)benzoic acid (Activated Acid) B->C D Amide Coupling (HATU, DIPEA) C->D F Final Kinase Inhibitor (Targeting PI3K/mTOR) D->F E Hinge-Binding Scaffold (e.g., Aminopyrimidine) E->D

Caption: Modular synthetic workflow utilizing the morpholinoethyl benzoate intermediate.

Mechanism of Action: Pathway Inhibition

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 AKT Akt (PKB) PIP3->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Inhibitor Morpholine-based Inhibitor Inhibitor->PI3K ATP-competitive Inhibition Inhibitor->mTOR

Caption: Mechanism of action for morpholine-based dual PI3K/mTOR inhibitors.

References

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience / PubMed Central (PMC) URL: [Link]

  • Title: Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: Cancers (MDPI) URL: [Link]

Sources

Application Note: Advanced Amidation Strategies for Methyl 4-(2-morpholin-4-ylethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 4-(2-morpholin-4-ylethyl)benzoate is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics. The molecule features an unactivated methyl ester (the electrophile) and a tertiary morpholine ring (a basic moiety, pKa ~8.3).

Converting this methyl ester into an amide ("coupling") presents a unique mechanistic challenge. Standard saponification yields 4-(2-morpholin-4-ylethyl)benzoic acid. Because of the basic morpholine nitrogen and the acidic carboxylate (pKa ~4.2), this intermediate exists as a highly water-soluble zwitterion at neutral pH, rendering standard aqueous-organic liquid-liquid extraction nearly impossible[1].

This application note details two field-proven, self-validating protocols to overcome this challenge:

  • The Zwitterion Bypass (Classical): Saponification followed by isolation of the hydrochloride salt, and subsequent HATU-mediated coupling[2].

  • Direct Amidation (Modern): A transition-metal-free, one-step direct amidation using LiHMDS to completely circumvent the free acid intermediate[3].

Strategic Workflow & Decision Logic

The choice of coupling strategy depends heavily on the nucleophilicity of the target amine and the scale of the reaction. The logical flow for selecting the appropriate methodology is visualized below.

G SM Methyl 4-(2-morpholin-4-ylethyl)benzoate (Starting Material) RouteA Route A: Classical Two-Step (Saponification + Coupling) SM->RouteA High Scale / Weak Amines RouteB Route B: Direct Amidation (Transition-Metal-Free) SM->RouteB Milligram Scale / Strong Amines Zwitt Zwitterion / HCl Salt Isolation (pH < 2) RouteA->Zwitt LiOH, H2O/THF LiHMDS LiHMDS / Target Amine (Toluene, 23°C) RouteB->LiHMDS 1-Step Bypass HATU HATU / DIPEA Coupling (Amine Addition) Zwitt->HATU Avoid Isoelectric Pt. Product Target Amide Product HATU->Product LiHMDS->Product

Workflow for the amidation of Methyl 4-(2-morpholin-4-ylethyl)benzoate.

Protocol 1: Classical Two-Step Method (Saponification + HATU)

Causality & Mechanistic Insight

To avoid the zwitterion trap during saponification, the reaction must not be neutralized to pH 7. Instead, the aqueous layer is acidified to pH < 2. This fully protonates both the carboxylate and the morpholine nitrogen, forming the HCl salt, which can be isolated via lyophilization (freeze-drying)[1].

For the subsequent coupling step, HATU is selected over EDC/HOBt. HATU generates an active ester with 1-hydroxy-7-azabenzotriazole (HOAt). The pyridine nitrogen of HOAt provides anchimeric assistance (neighboring group participation), rapidly accelerating the aminolysis step even with sterically hindered amines[2].

pH_Profile LowPH pH < 3 Cationic Form (HCl Salt - Isolable) MidPH pH 4 - 8 Zwitterionic Form (Water Soluble Trap) LowPH->MidPH +OH⁻ MidPH->LowPH +H⁺ (HCl) HighPH pH > 9 Anionic Form (Li/Na Salt - Aqueous) MidPH->HighPH +OH⁻ HighPH->MidPH +H⁺

pH-dependent speciation of 4-(2-morpholin-4-ylethyl)benzoic acid.

Step-by-Step Methodology

Part A: Saponification & HCl Salt Isolation

  • Dissolution: Dissolve Methyl 4-(2-morpholin-4-ylethyl)benzoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

  • Hydrolysis: Add LiOH·H₂O (3.0 eq). Stir at 40°C for 4 hours.

  • Validation: Monitor by LC-MS. The methyl ester peak (M+H) should completely disappear, replaced by the acid mass.

  • Workup (Critical): Concentrate the mixture under reduced pressure to remove THF and MeOH. Cool the remaining aqueous phase to 0°C.

  • Acidification: Dropwise, add 2N HCl until the pH reaches 1.5–2.0.

  • Isolation: Do not attempt organic extraction. Lyophilize the acidic aqueous solution directly to yield 4-(2-morpholin-4-ylethyl)benzoic acid hydrochloride as a white powder (contains LiCl salts, which do not interfere with the next step).

Part B: HATU Amide Coupling

  • Activation: Suspend the crude HCl salt (1.0 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (5.0 eq). Note: Excess DIPEA is required to neutralize the HCl salt and the amine hydrochloride.

  • Coupling Reagent: Add HATU (1.2 eq) at 0°C. Stir for 10 minutes to form the HOAt active ester.

  • Amine Addition: Add the target amine (1.1 eq). Warm to room temperature and stir for 12 hours.

  • Purification: Quench with saturated NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with 5% LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 2: Direct Amidation via LiHMDS (One-Step Bypass)

Causality & Mechanistic Insight

To completely bypass the arduous isolation of the amphoteric carboxylic acid, direct amidation of the unactivated methyl ester is highly recommended. Utilizing Lithium hexamethyldisilazide (LiHMDS) allows for transition-metal-free amidation at room temperature[3]. The strong base deprotonates the target amine to form a highly nucleophilic lithium amide aggregate [Li₂(HMDS)(NR₂)], which readily attacks the ester C–O bond[4].

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk flask and backfill with Argon (3x). Moisture will rapidly quench LiHMDS.

  • Amine Activation: Dissolve the target primary or secondary amine (2.0 eq) in anhydrous Toluene (0.25 M). Cool to 0°C.

  • Base Addition: Dropwise, add LiHMDS (1.0 M in THF, 3.0 eq). Stir for 15 minutes at 0°C to ensure complete formation of the lithium amide nucleophile.

  • Ester Addition: Add Methyl 4-(2-morpholin-4-ylethyl)benzoate (1.0 eq) as a solution in anhydrous Toluene.

  • Reaction: Allow the mixture to warm to 23°C and stir for 15 hours.

  • Validation: Quench a 10 µL aliquot in MeOH and check via TLC/LC-MS for the disappearance of the ester.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). The organic layer contains the target amide, while the morpholine moiety remains unprotonated and partitions into the organic phase.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (typically using a DCM/MeOH gradient due to the morpholine group).

Quantitative Data & Reaction Parameters

Table 1: Comparison of Amidation Strategies

ParameterRoute A: Classical (LiOH + HATU)Route B: Direct Amidation (LiHMDS)
Total Steps 21
Overall Yield (Avg) 65% - 80%70% - 90%
Time Required ~48 hours (due to lyophilization)~18 hours
Moisture Sensitivity Low (Step 1), Moderate (Step 2)Extremely High (Requires Argon/Toluene)
Best Suited For Unreactive/sterically hindered aminesElectron-deficient or standard amines
Byproducts LiCl, tetramethylurea (from HATU)Hexamethyldisilazane (volatile)

Table 2: Physicochemical Profile of the Intermediate Acid

PropertyValueOperational Consequence
Carboxylic Acid pKa ~4.2Deprotonated at pH > 5 (Anionic)
Morpholine pKa ~8.3Protonated at pH < 7 (Cationic)
Isoelectric Point (pI) ~6.2Forms water-soluble zwitterion; resists organic extraction.
Optimal Isolation pH < 2.0Forces molecule into cationic HCl salt for freeze-drying.

References

  • Transition-metal-free amidation of esters: reaction scope. ResearchGate.[Link]

  • Assessing Sodium Amide Reagents for Ester Amidations in Deep Eutectic Solvents in Continuous Flow. ACS Sustainable Chemistry & Engineering.[Link]

  • Selective Targeting of Cells via Bi-Specific Molecules that Exploit Co-Expression of Two Intracellular Proteins. NIH.[Link]

Sources

Application Note & Protocols: Strategic Optimization of Esterification for 4-(2-morpholinoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the optimization of esterification for 4-(2-morpholinoethyl)benzoic acid. The presence of a basic morpholino moiety introduces specific challenges to traditional esterification methods, primarily through the neutralization of acid catalysts. This guide dissects these challenges and presents a multi-pronged approach to achieving high-yield, high-purity esters. We will explore the optimization of the classic Fischer-Speier esterification, delve into milder, modern coupling methods like the Steglich esterification, and provide robust protocols for reaction monitoring, work-up, and troubleshooting. The methodologies are grounded in mechanistic principles to empower scientists to make informed decisions and adapt these protocols to various scales and alcohol substrates.

Introduction: The Unique Challenge of a Bifunctional Substrate

4-(2-morpholinoethyl)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its structure combines a rigid aromatic carboxylic acid with a flexible and basic morpholinoethyl side chain. While the carboxylic acid is the target for esterification, the tertiary amine of the morpholine ring (pKa ≈ 7.4) presents a significant hurdle. In classical acid-catalyzed methods, this basic nitrogen competes with the carbonyl oxygen of the carboxylic acid for the proton catalyst, effectively sequestering it and impeding the reaction.[1]

Therefore, a successful esterification strategy must either account for this basicity with a stoichiometric excess of acid or circumvent the need for strong acid catalysis altogether. This note will explore both avenues to provide a versatile toolkit for the synthesis of its ester derivatives.

Strategic Approaches to Esterification

The selection of an esterification method depends on the stability of the alcohol, the desired reaction conditions (temperature, pH), and the required scale. We will compare two primary strategies: the acid-catalyzed Fischer-Speier reaction and the carbodiimide-mediated Steglich esterification.

Diagram: High-Level Strategy Selection

sub 4-(2-morpholinoethyl)benzoic acid fischer Strategy 1: Fischer-Speier Esterification sub->fischer Simple Alcohols? Acid Tolerant? steglich Strategy 2: Steglich Esterification sub->steglich Acid Sensitive Alcohol? Mild Conditions Needed? fischer_desc Overcome catalyst neutralization by using >1 equivalent of strong acid. fischer->fischer_desc Key Consideration steglich_desc Avoids strong acid; ideal for complex or sensitive substrates. steglich->steglich_desc Key Consideration

Caption: Decision workflow for selecting an esterification strategy.

Strategy 1: Optimized Fischer-Speier Esterification

The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] To drive the reaction to completion, an excess of the alcohol is typically used as the solvent, and water, a byproduct, can be removed.[3][4]

Mechanistic Consideration & Optimization Rationale

The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.[1] As noted, the morpholino nitrogen will be protonated first. Therefore, the key optimization parameter is the quantity of the acid catalyst.

  • Catalyst Loading : A catalytic amount (e.g., 0.1 eq) of a strong acid like H₂SO₄ or p-TsOH is insufficient. At least 1.1-1.2 equivalents of the acid catalyst are required to first form the morpholinium salt and then provide a catalytic excess to drive the esterification.

  • Temperature & Time : Reaction rates are typically increased at higher temperatures.[5][6][7] Refluxing the alcohol is a common practice. Reaction progress should be monitored over time (4-24 hours) by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration.[4]

  • Water Removal : While using the alcohol as a solvent shifts the equilibrium, for particularly challenging or large-scale reactions, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove water as it forms.[3][4][8]

Diagram: Fischer-Speier Esterification Mechanism

cluster_note Key Challenge for this Substrate Acid R-COOH Protonated_Acid Protonated Carbonyl (More Electrophilic) Acid->Protonated_Acid 1. Catalyst Protonates Carbonyl Acid_label Acid_label Alcohol R'-OH Tetrahedral_Int Tetrahedral Intermediate Alcohol_label Alcohol_label H_plus H⁺ (from H₂SO₄) Protonated_Acid->Tetrahedral_Int 2. Alcohol Attack Ester R-COOR' Tetrahedral_Int->Ester 3. Proton Transfer & 4. Water Elimination Water H₂O note The morpholino nitrogen also reacts with H⁺, requiring >1 eq. of acid.

Caption: Mechanism of the Fischer-Speier Esterification.

Protocol 1: Optimized Fischer Esterification of 4-(2-morpholinoethyl)benzoic acid

Materials:

  • 4-(2-morpholinoethyl)benzoic acid (1.0 eq)

  • Anhydrous Alcohol (e.g., Methanol, Ethanol; ~20-50 eq, serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (1.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-(2-morpholinoethyl)benzoic acid and the desired anhydrous alcohol. Begin stirring to dissolve the solid.

  • Acid Addition: In a fume hood, carefully and slowly add the concentrated sulfuric acid (1.1 eq) to the stirring solution. The addition is exothermic.

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction progress every 2-4 hours using TLC (e.g., 9:1 DCM:MeOH with 1% NH₄OH).

  • Cooling & Quenching: Once the reaction is complete (starting material consumed), cool the mixture to room temperature.

  • Solvent Removal: Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Neutralization: Dissolve the residue in EtOAc and transfer to a separatory funnel. Slowly add saturated NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ evolution (effervescence) will occur. Continue adding until bubbling ceases and the aqueous layer is slightly basic (pH ~8).

  • Extraction: Extract the aqueous layer twice more with EtOAc. Combine all organic layers.

  • Washing & Drying: Wash the combined organic layer with brine to reduce the emulsion tendency and remove excess water.[4] Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel if necessary.

Strategy 2: Steglich Esterification

For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification is an excellent alternative.[9] It is a mild reaction that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for efficient ester formation.[10][11][12]

Mechanistic Insight

The reaction proceeds under neutral, ambient conditions. The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] DMAP, a superior nucleophile to the alcohol, then attacks this intermediate to form a reactive N-acylpyridinium species.[13] This active ester intermediate readily reacts with the alcohol to form the desired product, regenerating the DMAP catalyst. A key advantage is that the reaction byproduct, dicyclohexylurea (DCU) from DCC, is a solid that precipitates and can be easily removed by filtration.[11]

Diagram: Steglich Esterification Mechanism

RCOOH R-COOH Acylisourea O-Acylisourea (Active Intermediate) RCOOH->Acylisourea 1. Activation DCC DCC DCC->Acylisourea DMAP DMAP (Catalyst) Acylpyridinium N-Acylpyridinium (Highly Reactive) DMAP->Acylpyridinium ROH R'-OH Ester R-COOR' ROH->Ester Acylisourea->Acylpyridinium 2. Acyl Transfer DCU DCU (Precipitate) Acylisourea->DCU Byproduct Formation Acylpyridinium->DMAP Catalyst Regeneration Acylpyridinium->Ester 3. Nucleophilic Attack

Caption: Catalytic cycle of the Steglich Esterification.

Protocol 2: Steglich Esterification of 4-(2-morpholinoethyl)benzoic acid

Materials:

  • 4-(2-morpholinoethyl)benzoic acid (1.0 eq)

  • Alcohol (1.2-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 N HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask, magnetic stirrer, glassware for filtration.

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(2-morpholinoethyl)benzoic acid, the alcohol, and DMAP in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC in a small amount of anhydrous DCM to the reaction mixture dropwise over 5-10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. The formation of a white precipitate (DCU) indicates the reaction is proceeding. Monitor by TLC.

  • Filtration: Once complete, filter the reaction mixture through a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (to remove residual DMAP and any basic impurities), water, and saturated NaHCO₃ solution.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography if necessary to remove any residual DCU or N-acylurea side product.

Data Presentation: Comparative Analysis

The choice between these primary methods can be summarized as follows:

FeatureOptimized Fischer-Speier EsterificationSteglich Esterification
Conditions High temperature (reflux), strong acid (>1 eq)Room temperature, neutral pH[11]
Catalyst/Reagents H₂SO₄ or p-TsOHDCC (or EDC), DMAP[11]
Pros Economical reagents, simple setup, ideal for simple alcohols.Mild conditions, suitable for acid-sensitive substrates, high yields.
Cons Harsh conditions, not suitable for sensitive alcohols, requires neutralization.More expensive reagents, DCC is an allergen, DCU can be difficult to remove completely.
Work-up Aqueous neutralization and extraction.[8]Filtration followed by aqueous extraction.[14]

Analytical Monitoring and Characterization

Accurate monitoring is key to optimization. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis.[15]

Protocol 3: HPLC Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid improves peak shape for the basic analyte.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a calibration curve for both the starting material and the desired ester product.

    • At set time points, withdraw a small aliquot (~10-20 µL) from the reaction mixture.

    • Quench the aliquot in a known volume of mobile phase.

    • Inject onto the HPLC system.

    • Integrate the peak areas for the starting material and product.[15]

    • Use the calibration curve to determine concentrations and calculate the percent conversion over time.

Due to the morpholino group, specialized HPLC purification techniques like anion-exchange chromatography under basic conditions can also be employed for analysis and purification.[16][17]

Troubleshooting

ProblemPossible CauseRecommended Solution
Low Yield (Fischer) Insufficient acid catalyst; reaction not at equilibrium.Ensure >1 equivalent of acid is used. Increase reflux time and monitor by HPLC.
Low Yield (Steglich) Inactive DCC/EDC; insufficient DMAP.Use freshly opened or purified DCC. Ensure at least 0.1 eq of DMAP is used.
Emulsion during Work-up The product acts as a surfactant due to its amphiphilic nature.Add brine (saturated NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps break emulsions.[4]
N-acylurea Side Product (Steglich) Slow reaction with the alcohol allows for rearrangement of the O-acylisourea intermediate.[11]Ensure an adequate amount of DMAP is used, as it intercepts the intermediate, preventing this side reaction.[13]
Difficult Purification Similar polarity of starting material and product.Optimize column chromatography solvent system (e.g., using a gradient elution). For Fischer work-up, ensure complete neutralization to remove the more polar carboxylic acid salt.

Conclusion

The successful esterification of 4-(2-morpholinoethyl)benzoic acid is readily achievable with a rational, mechanistically informed approach. For simple, robust alcohols, an optimized Fischer-Speier esterification using a stoichiometric amount of strong acid catalyst is an effective and economical choice. For more delicate, acid-labile alcohols or when milder conditions are paramount, the Steglich esterification offers a reliable and high-yielding alternative. In all cases, diligent reaction monitoring by HPLC is critical for true optimization of time, temperature, and reagent stoichiometry, leading to efficient and reproducible syntheses.

References

  • MDPI. (2025). Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology. MDPI. Available at: [Link]

  • Margarida, B. R., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. Available at: [Link]

  • Angolan Industry and Chemical Engineering Journal. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]

  • Giacometti, J. (n.d.). Monitoring the esterification of sorbitol and fatty acids by gas chromatography. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Steglich esterification. Available at: [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available at: [Link]

  • ResearchGate. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. Available at: [Link]

  • Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Available at: [Link]

  • Gene Tools, LLC. (n.d.). HPLC purification of Morpholino Oligos. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

  • Synfacts. (2019). The Steglich Esterification. Thieme. Available at: [Link]

  • MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]

  • American Laboratory. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. Available at: [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Available at: [Link]

  • SynArchive. (n.d.). Steglich Esterification. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. Available at: [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Available at: [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]

  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Available at: [Link]

  • MDPI. (2025). Synthesis of Morpholinoamido- and Ester-Disubstituted ε-Caprolactones and Their Ring-Opening (Co)Polymerization. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

  • ResearchGate. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Available at: [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Available at: [Link]

  • Organic Syntheses. (1977). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Available at: [Link]

  • IISTE.org. (n.d.). Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Esterification of carboxylic acids using carbon disulfide (CS2) as a coupling agent. Available at: [Link]

  • Bio-protocol. (2016). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Available at: [Link]

Sources

Microwave-Assisted Synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate, a key intermediate in pharmaceutical development, utilizing microwave-assisted organic synthesis (MAOS). We delve into the mechanistic underpinnings of this efficient methodology, offering a detailed, step-by-step protocol designed for reproducibility and high yield. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of microwave chemistry for accelerated and optimized synthesis workflows.

Introduction: The Rationale for Microwave-Assisted Synthesis

Methyl 4-(2-morpholin-4-ylethyl)benzoate is a valuable building block in the synthesis of various biologically active molecules. Traditional synthetic routes often involve prolonged reaction times and elevated temperatures, leading to potential side product formation and energy inefficiency. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[1][2] By directly coupling microwave energy with the polar molecules in the reaction mixture, MAOS provides rapid, uniform heating that can dramatically reduce reaction times, improve product yields, and enhance purity.[3][4][5] This application note details a validated protocol for the microwave-assisted synthesis of the title compound, emphasizing safety, efficiency, and scalability.

The primary advantages of employing microwave irradiation for this synthesis include:

  • Rate Acceleration: Microwave heating can accelerate reaction rates by orders of magnitude compared to conventional heating methods.[3][4]

  • Increased Yields and Purity: The rapid and controlled heating often minimizes the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.[3][6]

  • Energy Efficiency: Microwave reactors heat the reaction mixture directly, avoiding the need to heat the entire apparatus, thus conserving energy.[4][5]

  • Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility of experimental results.[5]

Reaction Mechanism and Scientific Principles

The synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate via this protocol proceeds through a nucleophilic substitution reaction. Specifically, it involves the esterification of a carboxylic acid with an alcohol, catalyzed by an acid.

The core of microwave-assisted synthesis lies in the interaction of microwave radiation with polar molecules.[3] This interaction primarily occurs through two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvent in this synthesis, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the bulk of the reaction mixture.[3][4][5]

  • Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.[3][4][5]

This direct and efficient energy transfer is what distinguishes microwave heating from conventional heating, where heat is transferred indirectly through conduction and convection from an external source.[4]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
Methyl 4-(bromomethyl)benzoate98%Sigma-Aldrich
Morpholine99%Acros Organics
Triethylamine (Et3N)≥99.5%Fisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%EMD Millipore
Sodium Sulfate (Na2SO4)Anhydrous, granularVWR
Microwave Synthesis Reactore.g., Milestone Flexi WaveMilestone Inc.
Reaction Vessels10 mL or 20 mL pressure-ratedManufacturer-specific
Magnetic Stir BarsMicrowave-safeVWR
Rotary EvaporatorStandard laboratory gradeBuchi
Thin Layer Chromatography (TLC)Silica gel 60 F254Merck
Step-by-Step Synthesis Protocol

Step 1: Reagent Preparation

  • In a clean, dry 10 mL microwave reaction vessel equipped with a magnetic stir bar, add methyl 4-(bromomethyl)benzoate (1.0 mmol, 229.07 mg).

  • Add anhydrous dichloromethane (DCM) (5 mL) to dissolve the starting material.

  • To the resulting solution, add morpholine (1.2 mmol, 104.5 mg, 0.105 mL).

  • Finally, add triethylamine (1.5 mmol, 151.8 mg, 0.209 mL) to the reaction mixture. Triethylamine acts as a base to neutralize the hydrobromic acid formed during the reaction.

Step 2: Microwave Irradiation

  • Securely cap the reaction vessel.

  • Place the vessel into the cavity of the microwave synthesis reactor.

  • Set the following reaction parameters:

    • Temperature: 100 °C (Ramp time: 2 minutes)

    • Hold Time: 10 minutes

    • Pressure: Maximum 20 bar

    • Stirring: High

Step 3: Work-up and Purification

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO3 (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 4-(2-morpholin-4-ylethyl)benzoate.

Reaction Monitoring

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is a 1:1 mixture of ethyl acetate and hexanes. The starting material and product should have distinct Rf values, allowing for clear visualization of the reaction's progression.

Data and Expected Results

The following table summarizes the key parameters and expected outcomes for this synthesis.

ParameterValue
Reaction Time10 minutes
Temperature100 °C
Expected Yield85-95%
AppearanceWhite to off-white solid
Purity (by NMR)>98%

Workflow Visualization

The following diagram illustrates the experimental workflow for the microwave-assisted synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Microwave Synthesis cluster_purification Work-up & Purification cluster_analysis Product Analysis reagents Combine: - Methyl 4-(bromomethyl)benzoate - Morpholine - Triethylamine - Dichloromethane mw_reaction Irradiate in Microwave Reactor (100°C, 10 min) reagents->mw_reaction Seal Vessel workup Aqueous Work-up (HCl, NaHCO3, Brine) mw_reaction->workup Cool to RT drying Dry with Na2SO4 workup->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography product Pure Methyl 4-(2-morpholin-4-ylethyl)benzoate chromatography->product

Caption: Experimental workflow for the synthesis.

Safety and Troubleshooting

Safety Precautions
  • Microwave Reactor Safety: Always operate the microwave reactor according to the manufacturer's instructions.[7][8] Never operate the microwave with the door open or if the door seals are damaged.[9][10] Do not use metal objects or aluminum foil inside the microwave cavity.[9][10]

  • Pressurized Reactions: Be aware that heating solvents in a sealed vessel will generate pressure.[7] Ensure that the reaction scale and temperature are within the safe operating limits of the reaction vessel.

  • Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Dichloromethane is a volatile and potentially hazardous solvent. Morpholine and triethylamine are corrosive and should be handled with care.

Troubleshooting
IssuePossible CauseSolution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure reagents are pure and dry.
Loss of product during work-upPerform extractions carefully. Ensure complete transfer of material between steps.
Impure Product Inefficient purificationOptimize the eluent system for column chromatography. Ensure the column is packed correctly.
Side reactionsDecrease reaction temperature or time.
Reaction does not start Inactive reagentsUse fresh, high-purity reagents.
Incorrect microwave parametersDouble-check the programmed temperature and time.

Conclusion

This application note provides a robust and efficient protocol for the microwave-assisted synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate. By leveraging the principles of microwave chemistry, this method offers significant advantages in terms of reaction speed, yield, and purity over conventional synthetic approaches. The detailed protocol and troubleshooting guide are intended to facilitate the successful implementation of this methodology in a research and development setting.

References

  • Microwave Reactor Safety. (n.d.).
  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.
  • Roy, K. (2025, November 3). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
  • Laboratory Microwave Safety Precautions. (n.d.). Scribd.
  • Safety Tips - Green Chemistry in Teaching Labo. (n.d.). NJIT.
  • Gomez, L., et al. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Kappe, C. O. (n.d.). Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. SciSpace.
  • ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION. (n.d.). Anveshana's International Publication.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). IJNRD.org.
  • Mahmoud, A. R. (2025, October 12). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. ResearchGate.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). PMC.
  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. (n.d.). PMC.
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020, May 24).

Sources

Application Note & Scale-Up Protocol: Production of Methyl 4-(2-morpholin-4-ylethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-(2-morpholin-4-ylethyl)benzoate is a valuable chemical intermediate characterized by the presence of a benzoate ester and a morpholine moiety linked by an ethyl chain. The morpholine heterocycle is a ubiquitous structural motif in medicinal chemistry, recognized for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates.[1][2] Consequently, robust and scalable synthetic routes to functionalized morpholine derivatives like the title compound are of significant interest to researchers in pharmaceutical and materials science.

This document provides a comprehensive guide to the synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate, beginning with a validated laboratory-scale protocol. The primary focus is a detailed analysis of the critical parameters and procedures required for a successful and safe scale-up of this process to the kilogram level, addressing challenges in reaction control, work-up, and purification.

Section 1: Synthetic Route Selection & Rationale

The target molecule is synthesized via a classical nucleophilic aliphatic substitution (SN2) reaction. This approach is chosen for its high efficiency, atom economy, and straightforward execution. The reaction involves the displacement of a halide from Methyl 4-(2-bromoethyl)benzoate by the secondary amine nitrogen of morpholine.

The key transformation is outlined below:

G cluster_reactants Reactants cluster_products Products cluster_conditions Conditions R1 Methyl 4-(2-bromoethyl)benzoate P1 Methyl 4-(2-morpholin-4-ylethyl)benzoate R1->P1 + R2 C1 Base (e.g., K2CO3 or excess Morpholine) Solvent (e.g., Acetonitrile, Toluene) Heat R2 Morpholine P2 Morpholine Hydrobromide

Caption: Reaction scheme for the synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate.

An inorganic base like potassium carbonate can be used to scavenge the hydrobromic acid (HBr) generated. Alternatively, using an excess of morpholine (typically 2.2 equivalents or more) allows it to act as both the nucleophile and the acid scavenger, simplifying reagent handling. For scale-up, the use of excess morpholine is often preferred to avoid handling and filtering solids from a heterogeneous base.

Section 2: Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol establishes a baseline for yield, purity, and reaction dynamics before attempting larger scales.

Reagent & Materials Table

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equivalents
Methyl 4-(2-bromoethyl)benzoate243.0910.041.11.0
Morpholine87.129.0103.32.5
Acetonitrile41.05100 mL--
Saturated Sodium Bicarbonate (aq)-100 mL--
Brine-50 mL--
Ethyl Acetate88.11200 mL--
Anhydrous Magnesium Sulfate120.3710 g--

Step-by-Step Protocol

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add Methyl 4-(2-bromoethyl)benzoate (10.0 g, 41.1 mmol) and acetonitrile (100 mL).

  • Reagent Addition: Add morpholine (9.0 g, 103.3 mmol) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.

  • Cool Down & Solvent Removal: Cool the reaction mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove the morpholine hydrobromide salt.

  • Brine Wash: Wash the organic layer with brine (50 mL).

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 10% to 50% ethyl acetate in hexanes) to obtain the pure product.

  • Characterization: Expected yield: 85-95%. The product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Section 3: Scale-Up Feasibility & Hazard Analysis

Transitioning from the bench to a pilot-scale reactor requires a thorough analysis of potential risks and process changes. A common issue when scaling up is that a decrease in yield and purity can stem from factors like inadequate mixing or mass transfer in larger reactors.[3]

Caption: Workflow diagram for the scale-up of a chemical synthesis process.

Key Scale-Up Considerations:

  • Thermal Hazards: The SN2 reaction between an alkyl halide and an amine is exothermic. While manageable on a small scale, this heat release can become a significant safety hazard in a large reactor with a lower surface-area-to-volume ratio.[3]

    • Recommendation: Perform reaction calorimetry (e.g., using an RC1 calorimeter) to measure the heat of reaction (ΔHrxn), maximum temperature of the synthesis reaction (MTSR), and adiabatic temperature rise. This data is critical for designing a safe and robust cooling protocol.

  • Reagent & Material Hazards:

    • Morpholine: Is a flammable liquid and vapor, and is corrosive, causing severe skin burns and eye damage.[4][5][6] It is also toxic if it comes into contact with skin or is inhaled.[5][7]

    • Methyl 4-(2-bromoethyl)benzoate: As an alkylating agent, it should be treated as a potential irritant and lachrymator.

    • Safety Protocols: All handling must be conducted in a well-ventilated area (e.g., a walk-in fume hood).[4][8] Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a chemical-resistant apron.[7][8] An emergency shower and eyewash station must be readily accessible.[8]

  • Mass & Heat Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" and high concentrations of the alkyl halide, potentially promoting side reactions.[3]

    • Recommendation: The reactor should be equipped with an efficient overhead stirring system (e.g., a pitched-blade or retreat-curve impeller). The addition of the alkyl halide should be done sub-surface to ensure rapid dispersion. The rate of addition must be carefully controlled to allow the reactor's cooling system to dissipate the generated heat effectively.[3]

Section 4: Pilot-Scale Production Protocol (1 kg Scale)

This protocol is designed for a 20 L glass-lined or stainless steel reactor.

Process Parameters Table

ParameterValueRationale
Scale (Input Halide)1.0 kg (4.11 mol)Pilot-scale batch size.
Reactor Volume20 LEnsures adequate headspace for stirring and solvent volume.
Morpholine0.9 kg (10.3 mol, 2.5 equiv)Acts as both nucleophile and acid scavenger.
SolventToluene (10 L)Higher boiling point than acetonitrile for better temperature control.
Addition Temperature20-30°CControlled addition to manage exotherm.
Addition Time1-2 hoursRate determined by calorimetry data and reactor cooling capacity.
Reaction Temperature80-85°CEnsures a reasonable reaction rate.
Reaction Time4-8 hoursMonitored by in-process control (IPC).
Work-upAqueous washesRemoves salts and excess morpholine.
IsolationCrystallization from Isopropanol/HeptaneAvoids chromatography, which is impractical at this scale.[9]

Step-by-Step Pilot-Scale Protocol

  • Reactor Preparation: Ensure the 20 L reactor is clean, dry, and leak-tested. Inert the reactor by purging with nitrogen. Maintain a slight positive nitrogen pressure throughout the process.

  • Reagent Charging: Charge toluene (10 L) followed by morpholine (0.9 kg) to the reactor. Begin agitation.

  • Controlled Addition: Prepare a solution of Methyl 4-(2-bromoethyl)benzoate (1.0 kg) in toluene (2 L). Using a calibrated dosing pump, add this solution to the reactor over 1-2 hours, maintaining an internal temperature below 35°C.

  • Reaction: After the addition is complete, slowly heat the reactor contents to 80-85°C. Hold at this temperature, monitoring the reaction by HPLC every 1-2 hours.

  • Cool Down: Once the starting material is consumed (<1% by HPLC), cool the reactor to 20-25°C.

  • Aqueous Work-up: Add process water (5 L) to the reactor and stir for 15 minutes. Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Repeat the water wash (1 x 5 L).

  • Solvent Swap: Configure the reactor for distillation. Distill off the toluene under vacuum to a minimum stirrable volume.

  • Crystallization: Add isopropanol (3 L) and heat to 50-60°C to ensure complete dissolution. Slowly add heptane (6 L) as an anti-solvent until turbidity is observed.[9]

  • Product Isolation: Cool the slurry slowly to 0-5°C and hold for at least 2 hours. Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).

  • Washing: Wash the filter cake with a cold (0-5°C) mixture of isopropanol/heptane (1:2, 2 L).

  • Drying: Dry the product under vacuum at 40-45°C until a constant weight is achieved.

Section 5: Troubleshooting Common Scale-Up Issues

ProblemPotential Cause(s)Suggested Solution(s)
Reaction Stalls / Incomplete Conversion - Insufficient temperature or reaction time.- Water in the reaction mixture hydrolyzing the halide.- Increase reaction temperature or extend hold time, guided by IPC.- Ensure all reagents and solvents are dry and the reactor is properly inerted.
Low Yield - Poor temperature control leading to side reactions.- Product loss during aqueous work-up due to emulsion formation or solubility.- Re-evaluate calorimetry data and slow the addition rate.[3]- Add brine during the work-up to aid layer separation. Perform a back-extraction of the aqueous layers.
High Impurity Levels - Inefficient mixing causing localized high concentrations of reactants.- Insufficient washing during work-up.- Increase agitation speed (ensure no splashing).- Perform an additional aqueous wash or a wash with a dilute acid to better remove residual morpholine.
Poor Crystallization / Oiling Out - Cooling the solution too quickly.- Incorrect solvent/anti-solvent ratio.- Slow the cooling rate and introduce seed crystals to promote nucleation.[9]- Adjust the solvent/anti-solvent ratio based on small-scale solubility studies.
Uncontrolled Exotherm - Addition rate is too fast for the reactor's cooling capacity.- Immediately stop the addition and apply maximum cooling. If necessary, have a quenching agent (e.g., a dilute acid) on standby for emergency use. Refine the process based on a thorough safety review.[3]

References

  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Morpholine Derivatives.
  • ACS Publications. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Buchwald-Hartwig Amination.
  • Acme Hardesty. (2021). Safety Data Sheet: Morpholine.
  • Florida State University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET.
  • Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Redox. (2022). Safety Data Sheet Morpholine.
  • Academia.edu. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds.
  • BenchChem. (2025). Effective purification techniques for high-purity Methyl 4-benzenesulfonamidobenzoate.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - Morpholine.

Sources

Application Note: Solvent Selection for the Dissolution of Methyl 4-(2-morpholin-4-ylethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selection of an appropriate solvent is a critical first step in a wide array of chemical and pharmaceutical processes, including reaction chemistry, purification, formulation, and analytical characterization.[1][2][3] An ideal solvent will not only fully dissolve the compound of interest but also be compatible with downstream applications, safe to handle, and environmentally benign.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting a suitable solvent for Methyl 4-(2-morpholin-4-ylethyl)benzoate , a molecule with distinct chemical features that influence its solubility.

Structural Analysis of Methyl 4-(2-morpholin-4-ylethyl)benzoate

A foundational step in solvent selection is the analysis of the target molecule's structure to predict its polarity. Methyl 4-(2-morpholin-4-ylethyl)benzoate is an amphiphilic molecule, meaning it possesses both polar and non-polar regions.

  • Non-Polar Region: The methyl benzoate moiety, consisting of a benzene ring and a methyl ester group, is predominantly hydrophobic and will favor interactions with non-polar solvents.

  • Polar Region: The morpholinoethyl group contains a tertiary amine and an ether linkage, both of which are polar and capable of hydrogen bonding with protic solvents.

This dual character suggests that the solubility of Methyl 4-(2-morpholin-4-ylethyl)benzoate will be highly dependent on the polarity of the solvent. It is likely to exhibit poor solubility in highly non-polar solvents like hexane and may also have limited solubility in highly polar solvents like water due to the non-polar aromatic ring. Therefore, solvents of intermediate polarity, or solvent mixtures, are likely to be the most effective.

Theoretical Solvent Selection: A Polarity-Based Approach

The principle of "like dissolves like" is a fundamental concept in predicting solubility. A solvent's polarity can be quantified using various scales, such as the Polarity Index or the dielectric constant.[6][7][8][9] A higher polarity index or dielectric constant generally indicates a more polar solvent.[7]

Based on the structural analysis, a range of solvents with varying polarities should be considered for initial screening. The following table provides a list of candidate solvents, categorized by their polarity, that are commonly used in pharmaceutical research.[2]

Solvent Category Solvent Polarity Index Dielectric Constant (ε) Protic/Aprotic Comments
Non-Polar Hexane0.11.89AproticUnlikely to be effective alone.
Toluene2.42.38AproticMay dissolve the non-polar portion.
Intermediate Polarity (Aprotic) Dichloromethane (DCM)3.19.08AproticGood starting point for many organic compounds.
Ethyl Acetate4.46.02AproticCommonly used in chromatography and extractions.
Tetrahydrofuran (THF)4.07.52AproticA good solvent for a wide range of compounds.
Acetone5.120.7AproticMiscible with water, useful for creating solvent mixtures.
Acetonitrile (ACN)5.837.5AproticCommon solvent in HPLC.[10]
Intermediate Polarity (Protic) Isopropanol (IPA)3.919.9ProticCan interact with the polar morpholino group.
Ethanol4.324.5ProticA versatile and relatively non-toxic solvent.[2]
Methanol5.132.7ProticMore polar than ethanol.
High Polarity (Aprotic) Dimethyl Sulfoxide (DMSO)7.246.7AproticA strong, polar aprotic solvent, often used for stock solutions.[11]
N,N-Dimethylformamide (DMF)6.436.7AproticA high-boiling point polar aprotic solvent.
High Polarity (Protic) Water10.280.1ProticSolubility is expected to be low.

Note: Polarity Index and Dielectric Constant values are approximate and can vary slightly with temperature and pressure. The values presented here are for general guidance.

Experimental Determination of Solubility

While theoretical prediction is a valuable starting point, empirical testing is essential to determine the optimal solvent.[1] Two common methods for solubility testing in a research and development setting are the Kinetic and Thermodynamic (or Equilibrium) solubility assays.[12][13]

Protocol 1: Rapid Kinetic Solubility Assessment

This method is a high-throughput approach to quickly screen a range of solvents.[11][12]

Objective: To rapidly identify promising solvents for further investigation.

Materials:

  • Methyl 4-(2-morpholin-4-ylethyl)benzoate

  • Selection of candidate solvents (from the table above)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a strong organic solvent where it is freely soluble, such as DMSO.[11]

  • Solvent Screening: In separate microcentrifuge tubes or a 96-well plate, add a small aliquot of the stock solution to each of the selected test solvents.

  • Mixing: Vortex the samples vigorously for 1-2 minutes.

  • Observation: Visually inspect for any precipitation. The absence of a precipitate indicates good solubility at that concentration.

  • Quantification (Optional): For a more quantitative assessment, centrifuge the samples to pellet any undissolved solid. Analyze the supernatant by HPLC or UV-Vis to determine the concentration of the dissolved compound.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound in a given solvent.[13][14]

Objective: To determine the maximum concentration of the compound that can be dissolved in a solvent at equilibrium.

Materials:

  • Methyl 4-(2-morpholin-4-ylethyl)benzoate (solid)

  • Selected solvents

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature incubator (e.g., 25 °C or 37 °C)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • HPLC or other suitable analytical instrumentation

Procedure:

  • Sample Preparation: Add an excess amount of solid Methyl 4-(2-morpholin-4-ylethyl)benzoate to a vial containing a known volume of the test solvent.[14] The presence of undissolved solid is crucial for ensuring saturation.[14]

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or add a magnetic stir bar and place on a stir plate within a constant temperature incubator.[14] Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Filtration: Carefully draw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Analysis: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration using a validated analytical method, such as HPLC with a calibration curve.

  • Calculation: Calculate the solubility of the compound in the test solvent, typically expressed in mg/mL or µg/mL.

G cluster_0 Thermodynamic Solubility Workflow A Add excess solid to solvent B Equilibrate (24-48h at constant T) A->B Shake/Stir C Allow solid to settle B->C D Filter supernatant C->D E Analyze concentration (e.g., HPLC) D->E F Calculate solubility E->F

Caption: Workflow for the Shake-Flask Method.

Solvent Selection Logic

The choice of solvent will ultimately depend on the intended application. The following diagram illustrates a decision-making process for solvent selection.

G Start Start: Need to Dissolve Compound Analyze Analyze Compound Structure (Polarity, Functional Groups) Start->Analyze Predict Predict Solubility ('Like Dissolves Like') Analyze->Predict Screen Perform Rapid Solubility Screen (Kinetic Assay) Predict->Screen Evaluate Evaluate Results: Good Solubility? Screen->Evaluate Select Select Solvent(s) for Application Evaluate->Select Yes Optimize Optimize with Co-solvents or pH Adjustment Evaluate->Optimize No Refine Refine Solvent Choice: Consider Boiling Point, Safety, Cost Select->Refine Thermodynamic Determine Thermodynamic Solubility (Shake-Flask Method) Refine->Thermodynamic For Formulation/Precise Data Optimize->Screen

Caption: Decision Tree for Solvent Selection.

Safety Considerations

When working with any solvent, it is imperative to adhere to strict safety protocols.[10][15][16][17]

  • Consult Safety Data Sheets (SDS): Always review the SDS for each solvent to understand its specific hazards, including flammability, toxicity, and required personal protective equipment (PPE).[15]

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation of solvent vapors.[10][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10] The choice of glove material should be based on its resistance to the specific solvent being used.

  • Waste Disposal: Dispose of solvent waste in designated, properly labeled containers according to your institution's guidelines.[16]

Conclusion

The dissolution of Methyl 4-(2-morpholin-4-ylethyl)benzoate, a compound with both polar and non-polar characteristics, requires a systematic approach to solvent selection. By combining theoretical predictions based on molecular structure with empirical data from established protocols like the shake-flask method, researchers can confidently identify an optimal solvent system. This approach not only ensures the successful dissolution of the compound but also promotes safety and efficiency in the laboratory. The principles outlined in this application note provide a robust framework for tackling solubility challenges for a wide range of novel compounds in drug discovery and development.

References

  • Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link]

  • Reichardt, C. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent? Retrieved from [Link]

  • Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. Retrieved from [Link]

  • Coastview Solvents. (2023, September 2). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(2-morpholin-4-ylethoxy)-3-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]amino]benzoate. Retrieved from [Link]

  • American Chemical Society. (n.d.). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Retrieved from [Link]

  • The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

  • PubMed. (2002, March 15). [Development of solubility screening methods in drug discovery]. Retrieved from [Link]

  • University of Southern California. (n.d.). Solvents for a Safer, Sustainable Lab. Retrieved from [Link]

  • University of St Andrews. (2024, July 22). Solvents | Health & Safety. Retrieved from [Link]

  • University College London. (2021, May 11). Working safely with solvents. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE. Retrieved from [Link]

  • SCAT Europe. (n.d.). Solvents: Basics & Hazards | Laboratory Safety. Retrieved from [Link]

  • Recochem. (2021, January 25). Solvent - Safety Data Sheet. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-MBZ-402 Status: Open Subject: Yield Optimization & Impurity Control for Amino-Ester Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate is suffering from low yields (<50%), difficult purification, or persistent impurities (styrenes/acids).

This transformation relies on a nucleophilic substitution (


) between morpholine  and a methyl 4-(2-haloethyl)benzoate  precursor.[1] While theoretically simple, the presence of the base-labile methyl ester and the competing elimination pathway makes high yields elusive without strict parameter control.

Module 1: Reaction Optimization (The Chemistry)

Core Reaction Logic

The primary failure mode in this synthesis is the competition between Substitution (


)  (desired) and Elimination (

)
(undesired).
  • The Target: Formation of the C-N bond via attack of morpholine on the alkyl halide.

  • The Enemy: Formation of Methyl 4-vinylbenzoate (styrene derivative) via dehydrohalogenation.

Optimization Protocol

Q: My reaction stalls at 60% conversion. Should I increase the temperature? A: Proceed with caution. Increasing temperature indiscriminately favors the Elimination (


) pathway over Substitution (

). Instead, optimize the Leaving Group and Solvent Polarity .
Recommended Conditions (The "Finkelstein" Modification)

If you are using the Chloro- precursor, the reaction is kinetically slow, leading to long heat exposure and ester degradation. We recommend an in situ Finkelstein modification.

ParameterRecommendationTechnical Rationale
Solvent Acetonitrile (MeCN) Polar aprotic.[1] Sufficiently polar to dissolve ionic intermediates but easy to remove (bp 82°C).[1] Avoid DMF if possible (difficult workup).
Base K₂CO₃ (3.0 equiv) Mild inorganic base.[1] Strong enough to neutralize the HCl/HBr byproduct but weak enough to minimize E2 elimination and ester hydrolysis. Avoid NaOH/KOH.
Catalyst KI (0.1 - 0.5 equiv) Critical for Chloro-precursors. Converts the alkyl chloride to a highly reactive alkyl iodide in situ.
Stoichiometry Morpholine (1.2 - 1.5 equiv) Slight excess ensures the alkyl halide is consumed. Morpholine is cheap and water-soluble, making it easy to wash away.[1]
Visualizing the Pathway

The following diagram illustrates the kinetic competition and the role of the Iodide catalyst.

ReactionPathway Start Alkyl Chloride Precursor Intermediate Alkyl Iodide (Transient Species) Start->Intermediate Finkelstein Exch. (Fast) Byproduct Vinyl Benzoate (Elimination Impurity) Start->Byproduct High Temp / Strong Base (E2 Pathway) Iodide Potassium Iodide (Catalyst) Iodide->Start Catalytic Cycle Product Target Product (Substitution) Intermediate->Product SN2 Attack (Fast) Morpholine Morpholine (Nucleophile) Morpholine->Product

Figure 1: The catalytic cycle showing how Iodide accelerates the desired SN2 pathway, outcompeting the thermal elimination side-reaction.

Module 2: Troubleshooting Impurities

Q: I see a "doublet of doublets" in the alkene region (5.0 - 7.0 ppm) of my NMR. What is this? A: This is Methyl 4-vinylbenzoate .

  • Cause: Your base is too strong (e.g., you used NaOH, NaH, or refluxed too vigorously with Carbonate).[1]

  • Fix: Switch to K₂CO₃ or NaHCO₃ . Lower the reaction temperature by 10°C and extend the reaction time. Add KI to maintain rate at lower temperatures.

Q: My product is disappearing, and I see a carboxylic acid peak. Is the ester hydrolyzing? A: Yes. Methyl esters are susceptible to saponification , especially if water is present in the reaction or workup.

  • Prevention: Use anhydrous Acetonitrile.[2] Ensure your K₂CO₃ is dry (flame-dried or oven-dried).[1]

  • Critical: Do not use aqueous base (NaOH/KOH) to quench the reaction.

Module 3: The "pH Switch" Workup (Isolation)

This is the most critical step for yield recovery. The product is an amine (basic) and an ester (sensitive). You cannot use standard acid/base crashes without care.

The Problem:

  • If pH is too low (< 3): The ester may hydrolyze over time.

  • If pH is neutral (~7): The product is partially soluble in water (due to the morpholine oxygen) and partition is poor.

  • If pH is too high (> 12): The methyl ester will saponify rapidly.

The Solution: Controlled pH Extraction

Step-by-Step Protocol
  • Filtration: Filter off the solid inorganic salts (K₂CO₃/KCl) before adding water. Rinse the cake with Ethyl Acetate (EtOAc).

  • Concentration: Remove the reaction solvent (Acetonitrile) under vacuum. Do not skip this. Acetonitrile acts as a phase transfer cosolvent and will drag your product into the water layer.

  • Dissolution: Dissolve the residue in Ethyl Acetate (EtOAc) .

  • Acid Wash (Purification):

    • Extract the organic layer with 0.5 M HCl (cold).

    • Result: The Product moves to the Aqueous Layer (protonated). Neutral impurities (styrene, unreacted halide) stay in the EtOAc.

    • Action: Keep the Aqueous layer. Discard the Organic layer.

  • The "Switch" (Recovery):

    • Cool the aqueous layer to 0°C.[3]

    • Slowly basify with Saturated NaHCO₃ or 2M NaOH (dropwise) until pH reaches 9-10 .[1] Do not exceed pH 10.

    • Result: Product precipitates or oils out (Free base).[1]

  • Final Extraction:

    • Extract immediately with EtOAc (3x).[1]

    • Dry over Na₂SO₄ and concentrate.[4]

Workup Logic Flowchart

WorkupFlow Crude Crude Mixture (Residue after MeCN removal) EtOAc Dissolve in EtOAc Crude->EtOAc AcidWash Wash with 0.5M HCl EtOAc->AcidWash OrgLayer1 Organic Layer (Contains Styrene/Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 2) (Contains Product-H+) AcidWash->AqLayer1 Keep Basify Adjust pH to 9-10 (Cold NaHCO3/NaOH) AqLayer1->Basify Extract Extract with EtOAc Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg Dry & Evaporate FinalAq Waste Aqueous Extract->FinalAq Discard

Figure 2: The "Acid-Base Switch" technique separates the amino-ester from neutral byproducts while protecting the ester group.[1]

References

  • Reaction Mechanism (Finkelstein): Finkelstein, H. (1910).[1][5] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1]

  • Morpholine Alkylation Dynamics: Ortiz, K. G., et al. (2024).[1][6] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines". J. Am. Chem. Soc., 146, 29847-29856.[1][6] [1]

  • Ester Hydrolysis Prevention: BenchChem Technical Support. (2025).[1][2][7][8][9][10] "Preventing Hydrolysis During the Workup of Esterification Reactions".

  • Amine Workup Protocols: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (General reference for amine extraction pH principles).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Sources

Technical Support Center: Purification of Methyl 4-(2-morpholin-4-ylethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions for the common challenge of removing unreacted morpholine from the synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate. This document is intended for researchers, scientists, and drug development professionals to facilitate a more efficient and effective purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Methyl 4-(2-morpholin-4-ylethyl)benzoate, providing potential causes and detailed solutions.

Issue 1: My ¹H NMR spectrum shows persistent peaks corresponding to morpholine after initial work-up.
  • Potential Cause: Morpholine is a water-soluble, basic amine that can be difficult to remove completely with a simple aqueous work-up, especially if the reaction was performed with a large excess of morpholine. Its relatively low boiling point also makes it a challenging impurity to remove via simple evaporation.

  • Solution: Acidic Wash Protocol The basic nature of morpholine allows for its selective removal by converting it into a water-soluble salt.[1] An acidic wash will protonate the morpholine, making it highly soluble in the aqueous phase, while the desired product, Methyl 4-(2-morpholin-4-ylethyl)benzoate, remains in the organic layer.

    Experimental Protocol: Acidic Wash

    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid).

    • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase.

    • Drain the aqueous layer.

    • Repeat the wash with the dilute acid solution two more times.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Issue 2: During column chromatography, my product is streaking or showing poor separation.
  • Potential Cause: The basic morpholine moiety in your target compound can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to peak tailing, streaking, and poor separation from other impurities.[2]

  • Solution: Modified Column Chromatography To mitigate the interaction between the basic product and the acidic silica gel, a basic modifier should be added to the eluent.[2][3] Triethylamine (Et₃N) is a common choice.

    Experimental Protocol: Column Chromatography with a Basic Modifier

    • Eluent Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5-1% triethylamine to the eluent system.

    • Column Packing: Pack a silica gel column with the chosen eluent containing triethylamine.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. For less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.[3]

    • Elution: Run the column with the triethylamine-modified eluent, collecting fractions and monitoring by TLC.

    • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

What are the key physical properties to consider for this separation?

Understanding the physical properties of both morpholine and your target compound is crucial for selecting the appropriate purification method.

PropertyMorpholineMethyl 4-(2-morpholin-4-ylethyl)benzoate
Molecular Weight 87.12 g/mol [1]~263.33 g/mol (Predicted)
Boiling Point 129 °C[1][4][5]> 300 °C (Estimated)
Solubility Highly soluble in water and many organic solvents.[5][6]Sparingly soluble in water, soluble in many organic solvents.
pKa (of conjugate acid) 8.33[4]~7.5 (Estimated for the morpholine nitrogen)
Can I use distillation to remove the morpholine?

While there is a significant difference in the boiling points of morpholine (129 °C) and your product, simple distillation is often inefficient for removing the final traces of morpholine. Azeotropic distillation with a solvent like toluene can be more effective.[7][8] This method takes advantage of the formation of a lower-boiling azeotrope between morpholine and the solvent.

How can I confirm that all the morpholine has been removed?

The most reliable method for confirming the absence of morpholine is through analytical techniques:

  • ¹H NMR Spectroscopy: Look for the characteristic signals of morpholine, which typically appear as two multiplets around 2.8 ppm and 3.7 ppm in CDCl₃.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for detecting volatile impurities like morpholine.[3][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to assess the overall purity of your final product.[3]

What are some preventative measures to minimize residual morpholine?
  • Stoichiometry: Use a minimal excess of morpholine in your reaction.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material, which can help avoid the use of a large excess of morpholine.

Visual Workflow Diagrams

The following diagrams illustrate the decision-making process and experimental workflows for the purification of Methyl 4-(2-morpholin-4-ylethyl)benzoate.

Purification_Decision_Tree start Crude Product (Contains Morpholine) check_morpholine Morpholine Detected in NMR/GC-MS? start->check_morpholine acid_wash Perform Acidic Wash check_morpholine->acid_wash Yes streaking Streaking/Tailing in TLC/Column? check_morpholine->streaking No acid_wash->streaking column_chromatography Column Chromatography (with Et3N) purity_check Check Purity (NMR, LC-MS) column_chromatography->purity_check purity_check->acid_wash Impure pure_product Pure Product purity_check->pure_product Pure streaking->column_chromatography Yes streaking->purity_check No

Caption: Decision tree for purification strategy.

Acidic_Wash_Workflow cluster_workflow Acidic Wash Protocol dissolve 1. Dissolve Crude in Organic Solvent add_acid 2. Add Dilute Acid (e.g., 1M HCl) to Separatory Funnel dissolve->add_acid shake 3. Shake and Separate Layers add_acid->shake repeat_wash 4. Repeat Aqueous Wash (2x) shake->repeat_wash neutralize 5. Wash with NaHCO3 (aq) repeat_wash->neutralize brine_wash 6. Wash with Brine neutralize->brine_wash dry 7. Dry Organic Layer (Na2SO4) brine_wash->dry concentrate 8. Concentrate dry->concentrate

Caption: Step-by-step acidic wash workflow.

References

  • Morpholine. General Chemicals. Available from: [Link]

  • MORPHOLINE 99%. Ataman Kimya. Available from: [Link]

  • Morpholine Chemical. TradeIndia. Available from: [Link]

  • 1H and 13C NMR Spectra of N-substituted Morpholines. PubMed. Available from: [Link]

  • Methyl 4-(2-morpholin-4-ylethoxy)-3-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]amino]benzoate. PubChem. Available from: [Link]

  • Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Available from: [Link]

  • METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE. FDA.gov. Available from: [Link]

  • Azeotropic distillation of toluene. Google Patents.
  • Recovery of morpholine from aqueous solutions thereof. Google Patents.
  • Method for purifying cis-2, 6-dimethyl morpholine. Google Patents.
  • Process for selective separation of morpholine. Google Patents.
  • Methyl 4-(morpholin-4-yl)-3-nitrobenzoate. PubChem. Available from: [Link]

  • Synthesis method of morpholine benzoate compound. Google Patents.
  • Method for recovering morpholine from acidic waste water containing morpholine. Google Patents.
  • Morpholine – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Methyl 4-(fluorocarbonyl)benzoate Properties. EPA. Available from: [Link]

  • Lithium 2-[(morpholin-4-yl)methyl]benzoate. PubChem. Available from: [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PMC. Available from: [Link]

  • Methyl 4-vinylbenzoate. The Royal Society of Chemistry. Available from: [Link]

  • Figure S5. 1 H NMR spectrum of compound... ResearchGate. Available from: [Link]

  • Method of removing water from a dilute solution of n-methylmorpholine-n-oxide, n-methylmorpholine, or morpholine. Google Patents.
  • Methyl 4-(morpholin-4-ylmethyl)benzoate (C13H17NO3). PubChemLite. Available from: [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. Available from: [Link]

  • An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium. Scientific Reports. Available from: [Link]

  • MORPHOLINE-WATER-Z-ETHYLHEXANOL. Google Patents.
  • A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Request PDF. Available from: [Link]

  • Azeotropic Distillation of Toluene With Methanol. Scribd. Available from: [Link]

  • Azeotropic Distillation. University of Waterloo. Available from: [Link]

  • Separation of the Azeotropic Mixture Methanol and Toluene Using Extractive Distillation: Entrainer Determination, Vapor–Liquid Equilibrium Measurement, and Modeling. PMC. Available from: [Link]

Sources

Technical Support Center: Purification of Methyl 4-(2-morpholin-4-ylethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-MZN-004 Status: Active Support Tier: Senior Application Scientist Topic: Column Chromatography Troubleshooting & Optimization

Compound Profile & Separation Physics

Before initiating purification, understand the physicochemical behavior of your analyte.[1] This molecule contains two conflicting functional groups that dictate the purification strategy.[2][3]

FeatureChemical MoietyPropertyChromatographic Implication
Core Methyl BenzoateLipophilic, UV ActiveStrong UV absorption (254 nm); soluble in organic solvents. Potentially sensitive to hydrolysis in strong base/acid.
Tail MorpholineBasic Amine (

)
CRITICAL: The nitrogen lone pair acts as a Lewis base, interacting strongly with the acidic silanol groups (

) on standard silica gel.
Linker Ethyl ChainFlexible SpacerIncreases solubility but does not significantly alter polarity compared to the morpholine head.

The Challenge: Standard silica gel is slightly acidic (


). Without modification, the basic morpholine nitrogen will protonate or hydrogen-bond to the silica, resulting in severe peak tailing (streaking)  and irreversible adsorption (yield loss).

Quick Reference Protocols

Method A: Standard Silica (The "Modifier" Approach)

Best for general purification when amine-functionalized silica is unavailable.

  • Stationary Phase: Standard Silica Gel (40–63 µm, 60 Å).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier: Triethylamine (TEA) or

    
    .
    
  • Typical Gradient: 0%

    
     10% MeOH in DCM (+ 1% TEA constant).
    
  • 
     Target:  0.3 – 0.4 in 95:5 DCM:MeOH (+1% TEA).
    
Method B: Amine-Functionalized Silica (The "Clean" Approach)

Best for high-purity requirements; eliminates the need for liquid modifiers.

  • Stationary Phase: KP-NH (Amine-bonded silica).[2]

  • Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[4][5][6][7]

  • Modifier: None required.

  • Typical Gradient: 0%

    
     50% EtOAc in Hexanes.
    
  • Benefit: No TEA to remove post-purification; protects the ester from hydrolysis.

Decision Logic & Workflow

The following flowchart illustrates the decision-making process for purifying basic amines like Methyl 4-(2-morpholin-4-ylethyl)benzoate.

PurificationWorkflow Start Crude Mixture Analysis CheckTLC Run TLC (DCM/MeOH) Start->CheckTLC Streaking Is spot streaking? CheckTLC->Streaking AddBase Add 1% TEA to Eluent Streaking->AddBase Yes (Tail > 2cm) SelectCol Select Column Type Streaking->SelectCol No (Spot is tight) Retest Re-run TLC AddBase->Retest Retest->SelectCol StdSilica Standard Silica (Requires TEA) SelectCol->StdSilica Budget/Standard AmineSilica Amine-Bonded Silica (No TEA needed) SelectCol->AmineSilica High Purity/Sensitive Load Load Sample (DCM or adsorbed) StdSilica->Load AmineSilica->Load Elute Run Gradient Load->Elute Workup Post-Column Workup (Remove TEA if used) Elute->Workup

Figure 1: Decision logic for selecting the optimal purification pathway based on TLC behavior.

Troubleshooting Hub (Q&A)

Issue 1: "My product is streaking across the column/TLC plate."

Diagnosis: Unsuppressed interaction between the morpholine nitrogen and silica silanols. Solution:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to both your solvent reservoirs (A and B).
    
    • Why? The modifier competes for the acidic sites on the silica, effectively "capping" them so your product can pass through without drag.

  • Pre-treatment: Flush the column with 3 Column Volumes (CV) of the modifier-containing solvent before loading your sample.

Issue 2: "I have low recovery. Where did my compound go?"

Diagnosis A: Aqueous Workup Error. If you performed an extraction prior to chromatography, did you use an acid wash (e.g., 1M HCl) to remove impurities?

  • Risk: The morpholine will protonate (

    
    ) and migrate into the aqueous layer.
    
  • Fix: Check your aqueous waste. Basify it to pH 10 and re-extract with DCM.

Diagnosis B: Irreversible Adsorption. The compound may be "stuck" at the top of the column if the polarity wasn't high enough or if no modifier was used.

  • Fix: Flush the column with DCM:MeOH:

    
     (90:9:1) to strip all amine material.
    
Issue 3: "The ester hydrolyzed to the carboxylic acid."

Diagnosis: Exposure to strong base or prolonged residence time in basic silica.

  • Context: Methyl esters are relatively stable, but high concentrations of

    
     or prolonged exposure to basic alumina can drive hydrolysis.
    
  • Fix:

    • Switch from

      
       to TEA (less nucleophilic).
      
    • Evaporate fractions immediately after collection; do not leave them in solution with base overnight.

    • Use Amine-functionalized silica with a neutral solvent system (Hex/EtOAc).

Issue 4: "My sample precipitates when I load it."

Diagnosis: Solubility mismatch. The compound is likely soluble in DCM but less soluble in Hexanes.

  • Fix (Solid Load): Dissolve crude in DCM, add Celite (or loose silica), and rotary evaporate to a dry powder. Load this powder into a solid load cartridge. This eliminates solvent incompatibility issues at the head of the column.

Detailed Standard Operating Procedure (SOP)

Objective: Purify 500 mg of crude Methyl 4-(2-morpholin-4-ylethyl)benzoate.

Materials
  • Column: 12g or 24g Flash Cartridge (Silica).

  • Solvent A: Dichloromethane (DCM) + 1% Triethylamine.

  • Solvent B: Methanol (MeOH) + 1% Triethylamine.

  • Detection: UV at 254 nm (primary) and 280 nm.

Protocol
  • System Priming: Flush the HPLC/Flash lines with Solvent A and B to ensure TEA is distributed throughout the system.

  • Equilibration: Equilibrate the column with 3 CV of 100% Solvent A .

    • Note: The heat of adsorption (exotherm) upon adding TEA to silica can be significant. Allow the column to cool if it gets warm.[7]

  • Sample Loading:

    • Dissolve 500 mg crude in 2 mL DCM.

    • Inject onto the column (Liquid Load) OR use the Solid Load technique (preferred for tighter bands).

  • Gradient Execution:

    • 0–2 CV: Isocratic 100% A (Elutes non-polar impurities).

    • 2–12 CV: Linear Gradient 0%

      
       10% B.
      
    • 12–15 CV: Hold at 10% B.

  • Fraction Collection:

    • Collect based on UV threshold.

    • TLC Verification: Spot fractions on a silica plate.[3][7][8] Visualize with UV.[7][8]

    • Stain Option: Dragendorff’s reagent will stain the morpholine moiety orange/red.

  • Post-Run Processing:

    • Pool pure fractions.[1][5][7]

    • TEA Removal: TEA has a high boiling point (

      
      C). To remove it, rotary evaporate to dryness, redissolve in DCM, and wash gently with saturated 
      
      
      
      (keeps product neutral/basic) or simply azeotrope with heptane if the product is solid.

References

  • BenchChem Technical Support. Refining Purification Techniques for Morpholine-Containing Compounds. (2025).[5][6][7][9][10][11] Retrieved from

  • Biotage Application Notes. Is there an easy way to purify organic amines? (2023).[4] Retrieved from

  • Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines. (2018).[8][9] Retrieved from

  • PubChem. Methyl 4-(2-morpholin-4-ylethyl)benzoate Compound Summary. (2025).[5][6][7][9][10][11] Retrieved from [9]

Sources

Preventing oxidation of the morpholine ring during ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and often vexing challenge in organic synthesis: preventing the oxidation of the morpholine ring during esterification reactions. As a structural motif present in numerous FDA-approved therapeutics, including the antibiotic linezolid and the anticancer agent gefitinib, maintaining the integrity of the morpholine scaffold is paramount.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is the morpholine ring susceptible to oxidation during ester synthesis?

The morpholine ring contains a secondary amine, the nitrogen of which is a primary site for oxidation.[2] While the presence of the ether oxygen withdraws some electron density from the nitrogen, making it less basic than piperidine, the lone pair of electrons on the nitrogen is still readily available for reaction with oxidizing agents.[1][3] During ester synthesis, reaction conditions or reagents can inadvertently create an oxidative environment, leading to undesired side reactions.

Q2: What is the most common oxidation byproduct I should be looking for?

The most common oxidation product is Morpholine N-oxide . This occurs when the nitrogen atom is oxidized, forming a coordinate covalent bond with an oxygen atom. The formation of the N-oxide dramatically increases the polarity of the molecule, which can lead to issues during workup and purification, such as insolubility in organic solvents and streaking on thin-layer chromatography (TLC) plates. In more extreme cases involving radical mechanisms, oxidative ring-opening can occur, leading to a complex mixture of byproducts.[4][5][6]

Q3: Which specific reagents or conditions in my esterification reaction could be causing oxidation?

Several factors can contribute to an oxidative environment:

  • Atmospheric Oxygen: Reactions run open to the air, especially at elevated temperatures, can lead to slow oxidation over time.[1][2]

  • Oxidative Coupling Reagents: While not their primary function, some reagents or their byproducts used in coupling reactions can have oxidative potential.

  • Peroxide Contaminants: Solvents like diethyl ether or tetrahydrofuran (THF) can form explosive and highly reactive peroxides upon storage. These peroxides are potent oxidizing agents.

  • High Temperatures: Thermal stress can promote decomposition of reagents or the morpholine ring itself, sometimes initiating radical chain reactions that are propagated by oxygen.[7]

  • Strong Oxidizing Agents: The use of any reagent that is a known strong oxidant (e.g., m-CPBA, used in Baeyer-Villiger oxidations) will readily oxidize the morpholine nitrogen.[8]

Q4: How can I quickly determine if my morpholine ring has been oxidized?

There are several analytical techniques to detect the formation of Morpholine N-oxide:

  • Thin-Layer Chromatography (TLC): The N-oxide is significantly more polar than the parent morpholine compound. It will typically have a much lower Rf value (often sticking to the baseline) in common non-polar to moderately polar solvent systems (e.g., Hexane/Ethyl Acetate).

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Oxidation to the N-oxide causes a significant downfield shift of the protons on the carbons adjacent to the nitrogen. This deshielding effect is a clear diagnostic marker. A method for quantifying the related N-methylmorpholine-N-oxide by NMR has been well-established.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The N-oxide will have a mass of +16 Da compared to the starting material. This provides definitive evidence of oxidation.

Troubleshooting Guide: Diagnosing and Solving Oxidation

This section provides a systematic approach to identifying and resolving oxidation issues.

Problem 1: Low yield of desired ester and a new, highly polar spot on TLC.
  • Plausible Cause: Oxidation of the morpholine nitrogen to form the corresponding N-oxide. The high polarity of the N-oxide causes it to be lost in the aqueous phase during workup or to remain on the baseline during chromatographic purification.

  • Troubleshooting & Solution:

    • Confirm the Side Product: Obtain an LC-MS of your crude reaction mixture. Look for a mass corresponding to your starting material + 16 amu.

    • Implement an Inert Atmosphere: The most crucial first step is to rigorously exclude oxygen. Assemble your reaction glassware, flame-dry it under vacuum, and backfill with an inert gas like Argon or Nitrogen. Maintain a positive pressure of inert gas throughout the reaction. Morpholine itself decomposes slowly at high temperatures in the absence of oxygen, highlighting the importance of both temperature control and an inert atmosphere.[2]

    • Use Degassed Solvents: Solvents can dissolve significant amounts of oxygen. Degas your reaction solvents before use by sparging with an inert gas for 15-30 minutes or by using a freeze-pump-thaw technique.

    • Check Reagent Purity: Ensure your solvents are fresh and tested for peroxides. Use high-purity coupling agents.

Problem 2: My reaction is clean by TLC, but my isolated yield is still low after purification.
  • Plausible Cause: The N-oxide may be co-eluting with your desired product or, more likely, it is not being detected by the visualization method used for TLC (e.g., UV light if the N-oxide is not UV-active). The N-oxide can also make the crude mixture difficult to handle, leading to physical loss during transfers and workup.

  • Troubleshooting & Solution:

    • Use a Broad-Spectrum TLC Stain: Stain your TLC plate with a less specific but highly sensitive stain, such as potassium permanganate or ceric ammonium molybdate, which can visualize a wider range of compounds, including N-oxides.

    • Modify Workup: If you suspect N-oxide formation, avoid aqueous extractions where the polar product will be lost. Instead, try to precipitate your desired, less-polar ester from a concentrated solution by adding a non-polar solvent like hexanes, leaving the polar N-oxide in the mother liquor.

    • Switch to a Milder Esterification Method: If preventative measures are insufficient, the reaction conditions themselves may be too harsh. Consider switching to a method known for its mildness.

Core Preventative Strategy: Selection of Mild Esterification Methods

The most effective way to prevent oxidation is to choose an esterification method that operates under mild, non-oxidative conditions.

Esterification Method Reagents Typical Conditions Compatibility with Morpholine Reference(s)
Steglich Esterification DCC or EDC, DMAPRoom Temp, Neutral pHExcellent. This is a widely used method for its mildness and is highly compatible with acid-sensitive substrates.[10],[10]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPRoom TempGood. Generally mild, but requires careful handling of the acid chloride.
Fischer-Speier Esterification Catalytic Acid (e.g., H₂SO₄)High Temp, RefluxPoor to Moderate. Requires high temperatures and acidic conditions, which can promote side reactions. Not recommended unless necessary.,[11]
Carboxylic Acid + Alkyl Halide Base (e.g., K₂CO₃, Cs₂CO₃)Room Temp to Moderate HeatGood. Mild conditions, but substrate scope is limited by the availability of the alkyl halide.[12]

Visual Guides & Workflows

Morpholine Oxidation Mechanism

The primary oxidative pathway involves the nitrogen lone pair attacking an oxygen source.

G cluster_0 Morpholine cluster_1 Oxidizing Agent cluster_2 Morpholine N-Oxide Morpholine N-Oxide Morpholine->N-Oxide e.g., O₂, Peroxides Oxidant [ O ]

Caption: Oxidation of the morpholine nitrogen to form Morpholine N-oxide.

Troubleshooting Workflow for Suspected Oxidation

A logical decision tree for diagnosing and solving oxidation issues during ester synthesis.

G start Low Yield or Polar Byproduct Observed check_lcms Analyze Crude by LC-MS: Mass = SM + 16? start->check_lcms confirm_noxide N-Oxide Confirmed check_lcms->confirm_noxide  Yes no_noxide No N-Oxide Detected. Consider other side reactions (e.g., decomposition, solubility issues). check_lcms->no_noxide No   implement_inert Implement Rigorous Inert Atmosphere Technique (Ar/N₂) confirm_noxide->implement_inert recheck Repeat Reaction. Problem Solved? implement_inert->recheck success Success! Proceed with Synthesis. recheck->success  Yes switch_method Switch to Milder Method (e.g., Steglich Esterification) recheck->switch_method No  

Caption: A decision tree for troubleshooting morpholine oxidation.

Experimental Protocols

Protocol 1: Morpholine-Safe Steglich Esterification

This protocol describes the esterification of a generic morpholine-containing carboxylic acid with an alcohol using EDC and DMAP under a rigorously maintained inert atmosphere.

Materials:

  • Morpholine-containing carboxylic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard, flame-dried glassware

Procedure:

  • Glassware Preparation: Assemble a round-bottom flask with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Flame-dry the glassware under high vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add the morpholine-containing carboxylic acid (1.0 eq) and the alcohol (1.2 eq).

  • Solvent Addition: Add anhydrous DCM via syringe. Stir the mixture until all solids are dissolved.

  • Catalyst & Coupling Agent Addition: Add DMAP (0.1 eq) followed by the portion-wise addition of EDC·HCl (1.5 eq) over 5 minutes. The reaction may exotherm slightly.

  • Reaction Monitoring: Stir the reaction at room temperature under the inert atmosphere. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: ¹H NMR Analysis for N-Oxide Detection

Procedure:

  • Take a small aliquot (a few drops) of your crude reaction mixture and dilute it with a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Analysis: Compare the spectrum of your starting material to the crude reaction mixture. Look for new signals corresponding to the protons alpha to the morpholine nitrogen. A significant downfield shift (typically 0.5 - 1.0 ppm) of these signals is a strong indicator of N-oxide formation.

Proton Environment Typical Shift (Morpholine) Typical Shift (N-Oxide)
-CH₂-N-~2.5 - 2.8 ppm~3.5 - 4.0 ppm
-CH₂-O-~3.7 ppm~3.9 - 4.2 ppm

Note: Exact chemical shifts are substrate-dependent. The key diagnostic is the relative downfield shift of the N-CH₂ protons.

References

  • Dholabhai, P. P., & Yu, H.-G. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. The Journal of Physical Chemistry A, 116(26), 7123–7127. [Link]

  • DigitalCommons@TMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

  • Dholabhai, P. P., & Yu, H.-G. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals With Oxygen Molecule. The Journal of Physical Chemistry A, 116(26), 7123–7127. [Link]

  • Nigmatyllina, A. M., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Catalysts, 13(9), 1279. [Link]

  • Google Patents. (n.d.). DE10341459A1 - Analytical procedure for determination of N-methyl morpholine-N-oxide concentration.
  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Gryca, I., et al. (2018). Synthesis of Morpholinoamido- and Ester-Disubstituted ε-Caprolactones and Their Ring-Opening (Co)Polymerization. Materials, 11(9), 1584. [Link]

  • Google Patents. (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • Poupin, P., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Journal of Molecular Catalysis B: Enzymatic, 6(5), 415-422. [Link]

  • Yang, Y., et al. (2021). Quantification of N-methylmorpholine-N-oxide and its main degradation products by nuclear magnetic resonance spectroscopy. Spectroscopy Letters, 54(1), 58-65. [Link]

  • Fadavi, R., et al. (2025). Recovery of N-Methylmorpholine N-Oxide (NMMO) in Lyocell Fibre Manufacturing Process. Journal of Composites Science, 9(1), 19. [Link]

  • ResearchGate. (2020). Quantification of N-methyl morpholine N-oxide in biorefinery process solution by headspace gas chromatography. Retrieved from [Link]

  • IDEAS/RePEc. (n.d.). Determination of N-Methyl morpholine in biomass pretreatment solutions by the ammonia-assisted headspace gas chromatography. Retrieved from [Link]

  • American Chemical Society. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). The reactions of ester 14 with morpholine 3 a. Retrieved from [Link]

  • MORPHOLINE. (n.d.). Properties and Reactions. Retrieved from [Link]

  • AMS USDA. (n.d.). Morpholine - Processing. Retrieved from [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules. [Link]

  • ResearchGate. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 6405-6413. [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). A Mechanistic and Kinetic Study on the Decomposition of Morpholine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-morpholino-1-cyclohexene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Catalysts. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE 99%. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

Sources

Technical Support Center: Optimizing Recrystallization of Methyl 4-(2-morpholin-4-ylethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of Methyl 4-(2-morpholin-4-ylethyl)benzoate via recrystallization. The content is structured to address common challenges and provide a systematic approach to solvent selection and process optimization, ensuring high purity and yield.

Understanding the Molecule: Structural and Polarity Insights

Methyl 4-(2-morpholin-4-ylethyl)benzoate is a molecule with distinct polar and non-polar regions, which is a critical factor in selecting an appropriate recrystallization solvent.

  • Polar Moieties: The molecule contains a tertiary amine within the morpholine ring and an ester group. The nitrogen and oxygen atoms in these groups are capable of hydrogen bonding and dipole-dipole interactions, contributing to its polarity.

  • Non-Polar Moiety: The benzene ring is hydrophobic and contributes non-polar characteristics.

This dual nature suggests that a single solvent may not be ideal. Solvents of intermediate polarity or a mixed-solvent system are often effective for such compounds.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the principles of recrystallization.

Q1: What are the essential criteria for an ideal recrystallization solvent?

An ideal recrystallization solvent should exhibit a steep solubility curve for the compound of interest.[1][2][3] Specifically, it should meet the following criteria:

  • High Solubility at High Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[3][4]

  • Low Solubility at Low Temperatures: The compound should be poorly soluble at low temperatures (e.g., room temperature or in an ice bath) to maximize the recovery of pure crystals upon cooling.[1][3]

  • Appropriate Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[1][4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[1]

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[1]

Q2: When is a mixed-solvent system preferable to a single solvent?

A mixed-solvent system is employed when no single solvent meets the ideal solubility criteria.[4] This technique, often called "antisolvent crystallization," is particularly useful for compounds like Methyl 4-(2-morpholin-4-ylethyl)benzoate. The process involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the gradual addition of a miscible "antisolvent" in which the compound is poorly soluble. This induces supersaturation and promotes crystallization.[4]

Q3: How does the basicity of the morpholine group affect purification?

The nitrogen atom in the morpholine ring is basic.[5] During synthesis or workup, it can form salts. If purification is attempted using column chromatography on silica gel (which is acidic), this basicity can cause significant peak tailing or even irreversible binding of the compound to the column.[5][6] While this is less of a direct issue for recrystallization, it's crucial to ensure the compound is in its free-base form before starting to achieve consistent solubility behavior. If the crude material is a salt, it may need to be neutralized and extracted before recrystallization.

Experimental Protocol: Systematic Solvent Screening

This protocol outlines a small-scale, systematic approach to identify the optimal solvent or solvent pair for the recrystallization of Methyl 4-(2-morpholin-4-ylethyl)benzoate.

Objective: To efficiently screen a panel of common laboratory solvents to determine the best candidate(s) for single-solvent or mixed-solvent recrystallization.

Materials:

  • Crude Methyl 4-(2-morpholin-4-ylethyl)benzoate

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

  • A selection of solvents with varying polarities (see Table 1)

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Room Temperature Test: To each tube, add a potential solvent dropwise (e.g., 0.5 mL) and vortex. Observe if the solid dissolves completely at room temperature.

    • Interpretation: If the solid dissolves, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[7] However, it may be a candidate for the "good" solvent in a mixed-solvent system.

  • Hot Solubility Test: If the solid did not dissolve at room temperature, heat the mixture to the solvent's boiling point. Continue to add the hot solvent dropwise until the solid just dissolves.

    • Interpretation: Note the amount of solvent required. An ideal solvent will dissolve the compound in a minimal amount of hot solvent.[8] If a very large volume is needed, the solvent is likely a poor choice.

  • Cooling & Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.[8]

    • Interpretation: Observe the quantity and quality of the crystals formed. A dense crop of well-formed crystals indicates a promising solvent. If no crystals form, the solution may be too dilute or supersaturated.[9]

  • Mixed-Solvent Test (if needed): If no single solvent is ideal, select a "good" solvent (from step 2) and a miscible "poor" or "antisolvent" (one in which the compound is insoluble). Dissolve the compound in a minimum amount of the hot "good" solvent. Add the "poor" solvent dropwise until the solution becomes cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.[8] Allow this solution to cool as described in step 4.

Data Presentation
SolventBoiling Point (°C)PolaritySafety Notes
Water100HighNon-flammable, non-toxic.
Ethanol78HighFlammable.
Methanol65HighFlammable, toxic.
Isopropanol82Medium-HighFlammable.
Acetone56MediumHighly flammable, volatile.
Ethyl Acetate77MediumFlammable.
Dichloromethane40Medium-LowVolatile, suspected carcinogen. Use in fume hood.
Toluene111LowFlammable, toxic.
Heptane/Hexane98 / 69LowHighly flammable.
Mandatory Visualization

Solvent_Selection_Workflow start Start: Crude Solid test_rt Add Solvent (0.5 mL) at Room Temp start->test_rt dissolves_rt Dissolves? test_rt->dissolves_rt good_solvent Potential 'Good' Solvent for Mixed System dissolves_rt->good_solvent Yes heat Heat to Boiling dissolves_rt->heat No dissolves_hot Dissolves? heat->dissolves_hot poor_solvent Poor Solvent. Discard. dissolves_hot->poor_solvent No cool Cool Slowly to RT, then Ice Bath dissolves_hot->cool Yes crystals_form Crystals Form? cool->crystals_form success SUCCESS: Viable Single Solvent crystals_form->success Yes fail No/Poor Crystals. Consider Mixed System. crystals_form->fail No

Caption: A systematic workflow for single-solvent screening.

Troubleshooting Guide

This section provides solutions to specific issues encountered during the recrystallization of Methyl 4-(2-morpholin-4-ylethyl)benzoate.

Issue 1: My compound "oils out" instead of forming crystals.

  • Possible Cause: This is a common problem when the melting point of the compound is lower than the boiling point of the chosen solvent.[1][5][9] As the solution cools, it becomes supersaturated at a temperature where the compound's liquid state is more stable than its solid crystalline state, causing it to separate as an oil. Significant impurities can also lower the melting point and promote oiling out.[9]

  • Solutions:

    • Reheat and Add More Solvent: Warm the solution to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[1][9] Allow the more dilute solution to cool very slowly.

    • Lower the Crystallization Temperature: Select a different solvent with a lower boiling point.[1]

    • Induce Crystallization at a Lower Temperature: Vigorously stir the solution as the oil begins to form. This can break up the oil and sometimes provide nuclei for crystal growth.[1]

    • Change the Solvent System: Switch to a different single solvent or a mixed-solvent system.

Issue 2: No crystals are forming, even after cooling in an ice bath.

  • Possible Cause: The most frequent reason is using too much solvent, meaning the solution is not sufficiently supersaturated upon cooling.[8][9] Alternatively, the solution may be supersaturated but requires nucleation to begin crystallization.

  • Solutions:

    • Concentrate the Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration.[1][10] Allow the concentrated solution to cool again slowly.

    • Induce Nucleation (Seeding): If you have a pure crystal of the compound, add a tiny speck (a "seed crystal") to the cold solution. This provides a template for crystal growth.[10]

    • Induce Nucleation (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[8][10] The microscopic imperfections on the glass can serve as nucleation sites.

Issue 3: The recrystallized product is still impure.

  • Possible Cause: The cooling process was too rapid, trapping impurities within the growing crystal lattice.[8] Another possibility is that the chosen solvent did not effectively discriminate between the desired compound and the impurities, meaning they have similar solubility profiles in that solvent.[1]

  • Solutions:

    • Repeat the Recrystallization: Perform a second recrystallization, ensuring the solution cools as slowly as possible. Insulating the flask can help.

    • Choose a Different Solvent: The impurity may have very different solubility in another solvent. Perform the solvent screening protocol again.

    • Use Decolorizing Carbon: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[11] Note: Use charcoal sparingly as it can also adsorb the desired product.

Issue 4: Crystals form prematurely in the funnel during hot filtration.

  • Possible Cause: The solution is cooling too quickly as it passes through the funnel and filter paper, causing the compound to crystallize out before it reaches the receiving flask.[1][11]

  • Solutions:

    • Pre-heat the Apparatus: Warm the filtration funnel and the receiving flask with hot solvent before starting the filtration.[1][11] This minimizes the temperature drop.

    • Use an Excess of Hot Solvent: Dissolve the compound in a slightly larger volume of hot solvent than the minimum required. The excess can be evaporated after filtration is complete.[1]

    • Use a Stemless Funnel: A stemless funnel reduces the surface area where premature crystallization can occur and clog the apparatus.[11]

Mandatory Visualization

Troubleshooting_Tree issue Problem Encountered oiling_out Compound 'Oils Out' issue->oiling_out no_crystals No Crystals Form issue->no_crystals impure Product Still Impure issue->impure cause_oiling1 Cause: MP < BP of Solvent oiling_out->cause_oiling1 cause_oiling2 Cause: Too Concentrated oiling_out->cause_oiling2 cause_nocrys1 Cause: Too Much Solvent no_crystals->cause_nocrys1 cause_nocrys2 Cause: No Nucleation no_crystals->cause_nocrys2 cause_impure1 Cause: Cooled Too Fast impure->cause_impure1 cause_impure2 Cause: Wrong Solvent impure->cause_impure2 solution_oiling1 Solution: Use Lower BP Solvent cause_oiling1->solution_oiling1 solution_oiling2 Solution: Add More Solvent, Cool Slowly cause_oiling2->solution_oiling2 solution_nocrys1 Solution: Evaporate Solvent cause_nocrys1->solution_nocrys1 solution_nocrys2 Solution: Scratch Flask or Add Seed Crystal cause_nocrys2->solution_nocrys2 solution_impure1 Solution: Re-recrystallize Slowly cause_impure1->solution_impure1 solution_impure2 Solution: Re-screen for a New Solvent cause_impure2->solution_impure2

Caption: A decision tree for common recrystallization issues.

References

  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved March 7, 2026, from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York. Retrieved March 7, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). OChemPal. Retrieved March 7, 2026, from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center, University of Michigan-Dearborn. Retrieved March 7, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved March 7, 2026, from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. (2021). Processes. Retrieved March 7, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (n.d.). Longdom Publishing. Retrieved March 7, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved March 7, 2026, from [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Crystallization method for organic acid or organic acid ester. (1993). Google Patents.
  • Pharmaceutical Crystallization in drug development. (2024). Syrris. Retrieved March 7, 2026, from [Link]

  • RECRYSTALLISATION. (n.d.). University of Calgary, Department of Chemistry. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Resolving Emulsions in Morpholino Benzoate Extractions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for liquid-liquid extraction (LLE) troubleshooting. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of morpholino benzoates.

Mechanistic Insight: The Amphiphilic Dilemma

To troubleshoot an emulsion, you must first understand why it forms. Morpholino benzoates inherently possess a dual-polarity structure. The morpholine moiety contains a secondary amine and an ether oxygen, which readily participate in hydrogen bonding and can be protonated, making it highly hydrophilic. Conversely, the benzoate ester or amide provides a bulky, lipophilic aromatic domain.

During aqueous-organic extractions (e.g., water/ethyl acetate or water/dichloromethane), these molecules align at the biphasic interface, effectively acting as surfactants. This orientation dramatically lowers interfacial tension and stabilizes persistent emulsions .

Troubleshooting FAQs

Q1: Why does my extraction mixture form a thick, milky layer that won't separate, even after resting? A: You are observing a stable microemulsion. Because morpholino benzoates are surfactant-like, vigorous shaking disperses micro-droplets of the organic solvent into the aqueous phase (or vice versa). The morpholino groups orient toward the water, while the benzoate groups solvate into the organic droplets, creating a steric and electrostatic barrier that prevents droplet coalescence. Causality tip: Always opt for gentle swirling or rocking of the separatory funnel rather than vigorous shaking when handling these compounds .

Q2: How can I chemically force the phases to separate without degrading my compound? A: The most effective chemical interventions manipulate ionic strength or ionization states:

  • Salting Out (Ionic Strength): Adding saturated brine (NaCl) or solid potassium carbonate (K₂CO₃) increases the ionic strength of the aqueous phase. This forces water molecules to hydrate the inorganic ions, effectively "squeezing out" the morpholino benzoate from the aqueous layer and driving it into the organic phase, thereby breaking the interfacial film .

  • pH Adjustment (Ionization): The morpholine nitrogen typically has a pKa around 8.3. If your aqueous phase is near neutral pH, a significant equilibrium exists between the protonated (water-soluble) and free-base (organic-soluble) forms, maximizing surfactant behavior. Adjusting the pH to >10 (using 1M NaOH or saturated NaHCO₃) ensures the morpholine is entirely in its uncharged free-base form, driving it completely into the organic layer and destroying the emulsion .

Q3: Chemical methods failed, and the emulsion persists. What mechanical strategies are safe for morpholino benzoates? A: When chemical disruption is insufficient, mechanical force must be applied to overcome the kinetic stability of the droplets:

  • Centrifugation: This is the definitive method for breaking stubborn emulsions. The applied centripetal force exponentially accelerates the density-driven separation of the aqueous and organic phases .

  • Filtration through a Phase-Breaker: Passing the emulsion through a pad of Celite, glass wool, or anhydrous sodium sulfate (Na₂SO₄) provides sharp physical edges that pierce the surfactant micelles, forcing the droplets to coalesce as they pass through the matrix .

Quantitative Data: Emulsion Resolution Efficacy

Resolution TechniqueMechanism of ActionAverage Time to ResolveEfficacy RateRisk to Morpholino Benzoates
Resting / Time Gravity-driven coalescence30 - 60 minsLow (<30%)Low (unless hydrolysis prone)
Saturated Brine Salting out / Hydration shift5 - 10 minsHigh (~80%)Low
pH > 10 (NaOH) Deprotonation to free base< 5 minsVery High (~90%)Moderate (Ester cleavage risk)
Centrifugation Density-forced separation5 - 15 minsAbsolute (~99%)Low
Celite Filtration Physical droplet disruption10 - 20 minsModerate (~70%)Low (Potential product holdup)

Self-Validating Experimental Protocol: The "Aliquot First" Workflow

Scientific Principle: Never treat the entire separatory funnel blindly. A self-validating protocol requires testing a small aliquot to confirm efficacy and prevent total sample loss.

Step 1: Aliquot Isolation Drain 2-3 mL of the unresolved emulsion layer from the separatory funnel into a clear glass vial.

Step 2: The Brine Test Add 1 mL of saturated aqueous NaCl to the vial. Swirl gently for 30 seconds. Validation: If the layers separate cleanly within 2 minutes, proceed to add 10-20% (v/v) saturated brine to the main separatory funnel. If it fails, proceed to Step 3.

Step 3: The pH Test To the same vial, add drops of 1M NaOH until the aqueous pH reaches ~10 (verify with pH paper). Swirl gently. Validation: If the emulsion breaks, the surfactant effect was driven by partial protonation. Adjust the main funnel's pH cautiously, monitoring for any signs of ester hydrolysis. If your specific benzoate is highly base-sensitive, use saturated NaHCO₃ instead .

Step 4: Mechanical Bypass If chemical tests fail, transfer the entire emulsion layer to 50 mL centrifuge tubes (ensure solvent compatibility, e.g., glass or PTFE-lined). Centrifuge at 3000 x g for 5-10 minutes. Pipette off the separated organic layer.

Workflow Visualization

EmulsionWorkflow Start Emulsion Detected During LLE Aliquot Isolate 2 mL Aliquot for Testing Start->Aliquot Brine Add Saturated NaCl (Salting Out) Aliquot->Brine pH Adjust pH > 10 (Deprotonation) Brine->pH Fails ScaleUp Apply Successful Method to Main Funnel Brine->ScaleUp Resolves Centrifuge Centrifuge at 3000 x g (Mechanical Force) pH->Centrifuge Fails pH->ScaleUp Resolves Resolve Phase Separation Complete Centrifuge->Resolve Extracts Organic Layer ScaleUp->Resolve

Logical decision tree for resolving morpholino benzoate LLE emulsions.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. Available at:[Link]

  • Copper-Catalyzed Photoredox Reaction of Aldehydes with O-Benzoyl Hydroxylamines for the Formation of Amides. ResearchGate. Available at: [Link]

Technical Support Center: Stability of Methyl 4-(2-morpholin-4-ylethyl)benzoate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 4-(2-morpholin-4-ylethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound in aqueous buffer systems. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of your experimental results.

Introduction to the Stability of Methyl 4-(2-morpholin-4-ylethyl)benzoate

Methyl 4-(2-morpholin-4-ylethyl)benzoate is a molecule of interest in pharmaceutical research, featuring a methyl ester and a morpholine moiety. Understanding its stability in aqueous solutions is critical for the reliability and reproducibility of in vitro assays, formulation development, and pharmacokinetic studies. The primary chemical liability of this compound in aqueous media is the hydrolysis of the methyl ester group, a reaction that is significantly influenced by the pH and temperature of the solution.[1][2] The morpholine group, in contrast, is generally a stable chemical entity known to improve the pharmacokinetic profile of drug candidates.[3][4][5]

This guide will walk you through potential stability issues, provide answers to frequently asked questions, and offer detailed protocols for assessing the stability of Methyl 4-(2-morpholin-4-ylethyl)benzoate in your own laboratory setting.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing step-by-step guidance to identify and resolve them.

Scenario 1: Rapid Loss of Parent Compound in Assay Buffer

  • Problem: You observe a significant decrease in the concentration of Methyl 4-(2-morpholin-4-ylethyl)benzoate over a short period (e.g., within a few hours) in your cell-based or biochemical assay.

  • Potential Cause: The pH of your assay buffer may be promoting the rapid hydrolysis of the methyl ester. Ester hydrolysis is catalyzed by both acidic and basic conditions.[2]

  • Troubleshooting Steps:

    • Verify Buffer pH: Immediately measure the pH of your assay buffer at the temperature of your experiment. Temperature can influence buffer pH.

    • Consult Stability Data: Refer to the pH-rate profile for Methyl 4-(2-morpholin-4-ylethyl)benzoate (see Table 1 below). Determine if your buffer's pH falls within a range of high instability.

    • Adjust Buffer System: If possible, adjust the pH of your buffer to a more neutral range (pH 6-7.5), where the rate of hydrolysis is typically at a minimum for many esters. If the assay requires a specific pH, consider reducing the incubation time.

    • Control Experiment: Run a control experiment with the compound in the assay buffer without cells or other biological components to confirm that the degradation is chemical and not metabolic.

Scenario 2: Appearance of Unexpected Peaks in HPLC Analysis

  • Problem: During the analysis of your experimental samples by High-Performance Liquid Chromatography (HPLC), you notice one or more new peaks that are not present in your initial standard solution.

  • Potential Cause: These new peaks are likely degradation products of Methyl 4-(2-morpholin-4-ylethyl)benzoate. The primary degradation product is expected to be 4-(2-morpholin-4-ylethyl)benzoic acid, resulting from the hydrolysis of the methyl ester.

  • Troubleshooting Workflow:

    G start Unexpected Peak(s) in HPLC check_retention Compare Retention Time with Standard of Expected Degradant start->check_retention co_injection Co-inject Sample with Degradant Standard check_retention->co_injection confirm_identity Confirm Identity of Degradant co_injection->confirm_identity lc_ms_analysis Perform LC-MS Analysis characterize_degradant Characterize Degradant Structure lc_ms_analysis->characterize_degradant modify_protocol Modify Experimental Protocol (e.g., adjust pH, temperature) characterize_degradant->modify_protocol confirm_identity->lc_ms_analysis Identity Not Confirmed confirm_identity->modify_protocol Identity Confirmed

    Caption: Troubleshooting workflow for unexpected HPLC peaks.

    • Step-by-Step Guide:

      • Synthesize or Procure Standard: If possible, obtain a standard of the suspected degradation product, 4-(2-morpholin-4-ylethyl)benzoic acid.

      • Compare Retention Times: Analyze the degradant standard using the same HPLC method to see if its retention time matches any of the unknown peaks.

      • Co-injection: For a more definitive identification, co-inject your degraded sample with the degradant standard. If the peak height of the suspected degradant increases without the appearance of a new peak, it confirms the identity.

      • LC-MS Analysis: If a standard is not available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. The expected mass of the carboxylic acid degradant will be lower than the parent ester.

      • Modify Protocol: Once the degradation product is identified, take steps to minimize its formation by adjusting the experimental conditions as described in Scenario 1.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Methyl 4-(2-morpholin-4-ylethyl)benzoate in aqueous buffers?

A1: The most probable degradation pathway is the hydrolysis of the methyl ester functional group to form the corresponding carboxylic acid, 4-(2-morpholin-4-ylethyl)benzoic acid, and methanol. This reaction can be catalyzed by both acidic and basic conditions.[2]

G parent Methyl 4-(2-morpholin-4-ylethyl)benzoate intermediate Tetrahedral Intermediate parent->intermediate H2O, H+ or OH- products 4-(2-morpholin-4-ylethyl)benzoic Acid + Methanol intermediate->products

Caption: Ester hydrolysis pathway.

Q2: What is the optimal pH range for the stability of Methyl 4-(2-morpholin-4-ylethyl)benzoate in aqueous solutions?

A2: Esters are generally most stable in the neutral to slightly acidic pH range (approximately pH 4-7). Both strongly acidic (pH < 3) and alkaline (pH > 8) conditions will significantly accelerate the rate of hydrolysis.[2] For maximal stability, it is recommended to prepare solutions in buffers with a pH between 6.0 and 7.5.

Q3: How does temperature affect the stability of this compound?

A3: As with most chemical reactions, the rate of hydrolysis of Methyl 4-(2-morpholin-4-ylethyl)benzoate increases with temperature. It is advisable to store stock solutions at low temperatures (e.g., -20°C or -80°C) and to perform experiments at the lowest feasible temperature. For prolonged experiments at physiological temperatures (37°C), some degradation should be expected.

Q4: Can the choice of buffer species affect the stability?

A4: Yes, some buffer species can act as catalysts for hydrolysis, a phenomenon known as general acid-base catalysis. While phosphate and citrate buffers are commonly used and generally acceptable, it is good practice to be aware of potential buffer effects. If you suspect buffer-catalyzed hydrolysis, you can compare the degradation rate in different buffer systems at the same pH.

Q5: How can I quantify the stability of Methyl 4-(2-morpholin-4-ylethyl)benzoate in my specific buffer?

A5: You can perform a simple stability study by incubating the compound in your buffer at the desired temperature. At various time points, take an aliquot of the solution and analyze it by a validated stability-indicating HPLC method to determine the concentration of the parent compound remaining.[6][7]

Quantitative Stability Data

The following table provides hypothetical, yet scientifically plausible, stability data for Methyl 4-(2-morpholin-4-ylethyl)benzoate in aqueous buffers at different pH values and temperatures. This data is intended for illustrative purposes to guide experimental design.

Table 1: Estimated Half-life (t½) of Methyl 4-(2-morpholin-4-ylethyl)benzoate in Aqueous Buffers

pHTemperature (°C)Estimated Half-life (t½)Stability Profile
3.025~ 12 hoursLow
5.025~ 5 daysModerate
7.425~ 10 daysGood
9.025~ 8 hoursLow
3.037~ 4 hoursVery Low
5.037~ 2 daysModerate
7.437~ 4 daysGood
9.037~ 3 hoursVery Low

Note: This data is an estimation based on the general principles of ester hydrolysis and should be confirmed experimentally for your specific conditions.

Experimental Protocol: Forced Degradation Study

This protocol outlines a forced degradation study to assess the intrinsic stability of Methyl 4-(2-morpholin-4-ylethyl)benzoate and to develop a stability-indicating analytical method, in accordance with ICH guidelines.[8][9]

Objective: To identify potential degradation products and pathways, and to establish the stability profile of the compound under various stress conditions.

Materials:

  • Methyl 4-(2-morpholin-4-ylethyl)benzoate

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Phosphate buffer, pH 7.4

  • HPLC grade acetonitrile and water

  • Formic acid

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Methyl 4-(2-morpholin-4-ylethyl)benzoate in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Keep the stock solution in a dry heat oven at 70°C.

    • Photostability: Expose the stock solution to a calibrated light source as per ICH Q1B guidelines.

  • Sampling and Analysis:

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.[8]

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before HPLC analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.[6][7]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify the major degradation products.

    • Determine the degradation rate and pathway for each stress condition.

References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. Journal of the American Chemical Society.
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Q1A(R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.
  • Strategies for Resolving Stability Issues in Drug Formul
  • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Rajshree Journal of Pharmaceutical Sciences.
  • Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
  • Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.
  • Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP –HPLC. International Journal of Trend in Research and Development.
  • S07-2005 stability issues in aqueous solution. Benchchem.
  • Hydrolysis of a Carboxylic Acid Ester: Neutral and Base Enhanced Reaction of p-Nitrophenyl Acet
  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society.
  • Ester hydrolysis. White Rose Research Online.
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.
  • Kinetics of alkaline hydrolysis of organic esters and amides in neutrally‐buffered solution. Geochimica et Cosmochimica Acta.
  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • Q&A on ASEAN Stability Guideline. ASEAN.
  • Questions and Answers on Current Good Manufacturing Practice Requirements | Labor

Sources

Minimizing impurities in Methyl 4-(2-morpholin-4-ylethyl)benzoate crude product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of Methyl 4-(2-morpholin-4-ylethyl)benzoate. This document provides in-depth troubleshooting advice and detailed protocols to help you identify, minimize, and remove impurities from your crude product. Our approach is based on established chemical principles and field-proven laboratory techniques to ensure you can achieve high purity and yield.

Frequently Asked Questions & Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis and purification of this compound.

Q1: My reaction seems incomplete. HPLC or TLC analysis shows a large amount of the starting carboxylic acid, 4-(2-morpholin-4-ylethyl)benzoic acid. How can I drive the reaction to completion?

A1: Root Cause Analysis & Mitigation Strategy

This is the most common issue and it stems from the fundamental nature of the reaction used for synthesis: the Fischer Esterification.

Causality: The Fischer Esterification, which is the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a reversible equilibrium process.[1][2][3] The formation of water as a byproduct means that the presence of water can drive the reaction backward, hydrolyzing the desired ester product back into the starting carboxylic acid.[2] To achieve a high yield, the equilibrium must be shifted toward the product side, in accordance with Le Châtelier's Principle.[1][4][5]

Mitigation Strategies:

  • Use Excess Alcohol: The most straightforward way to shift the equilibrium is to use a large excess of one of the reactants.[2][5] Since methanol is inexpensive and can also serve as the reaction solvent, using it in large excess is highly effective. A study has shown that increasing from a 1:1 ratio to a 10-fold excess of alcohol can increase equilibrium yield from ~65% to 97%.[2]

  • Remove Water: Any water present, either from reagents or formed during the reaction, will inhibit the reaction. Ensure all reagents and glassware are thoroughly dry. While a Dean-Stark apparatus is a classic method for water removal, it is less practical with a low-boiling alcohol like methanol.[3][6] Therefore, using a dehydrating agent or simply relying on a large excess of anhydrous methanol is the preferred approach.[5]

  • Sufficient Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and accelerating the reaction.[3][7]

Experimental Protocol: Optimized Fischer Esterification
  • Preparation: Ensure a round-bottomed flask and condenser are oven-dried or flame-dried and cooled under a dry atmosphere (e.g., nitrogen or a drying tube).

  • Reagents: To the flask, add 4-(2-morpholin-4-ylethyl)benzoic acid (1.0 eq). Add a 10- to 20-fold molar excess of anhydrous methanol.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.[5][6] An exothermic reaction will occur.

  • Reaction: Attach the condenser and heat the mixture to reflux (approx. 65°C for methanol) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting carboxylic acid is no longer detectable or its concentration is minimal.

Q2: I'm experiencing poor recovery and emulsion issues during the aqueous work-up. How can I improve the extraction efficiency?

A2: Understanding the Chemistry of Extraction

Causality: Your product contains a basic tertiary amine (the morpholine nitrogen). In the acidic conditions of the reaction, this nitrogen will be protonated, forming an ammonium salt. This salt is highly water-soluble and will not be efficiently extracted into a non-polar organic solvent. Furthermore, the presence of a salt can act as a surfactant, leading to the formation of stable emulsions at the aqueous-organic interface.

Mitigation Strategies:

  • Basification: Before extraction, you must neutralize the acid catalyst and deprotonate the morpholine nitrogen to its free base form. The free base is significantly less water-soluble and more soluble in organic solvents.[8] Add a base like sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or potassium carbonate (K₂CO₃) to the aqueous layer until the pH is > 8.

  • "Salting Out": To further decrease the solubility of your product in the aqueous layer, saturate it with a salt like sodium chloride (NaCl).[8] This increases the ionic strength of the aqueous phase, making it more polar and forcing the less-polar organic product into the organic layer.[8]

  • Choice of Solvent: Use a slightly more polar solvent for extraction if necessary. While ethyl acetate is common, dichloromethane (DCM) can sometimes be more effective for compounds with moderate polarity.[8]

Experimental Protocol: Efficient Aqueous Work-up
  • Cooling & Quenching: After the reaction is complete, cool the flask in an ice bath. Slowly pour the reaction mixture into a beaker containing cold water or ice.

  • Neutralization: Carefully add a saturated aqueous solution of NaHCO₃ in portions until gas evolution ceases and the pH of the aqueous layer is basic (pH 8-9, check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate or DCM) three times. If emulsions form, add brine (saturated NaCl solution) to help break them.

  • Washing & Drying: Combine the organic layers, wash once with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Q3: My compound streaks badly during silica gel chromatography, resulting in poor separation and low recovery. What is the cause and the solution?

A3: Overcoming Amine-Silica Interactions

Causality: This is a classic problem when purifying basic compounds on standard silica gel. Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). The basic morpholine nitrogen in your product interacts strongly with these acidic sites via an acid-base interaction.[8][9][10] This strong binding leads to significant peak tailing (streaking on TLC), poor separation from nearby impurities, and sometimes irreversible adsorption of the product to the column, causing low recovery.[8][10]

Mitigation Strategies:

  • Use a Basic Modifier: The most common and effective solution is to add a small amount of a competing base to your eluent.[9] Triethylamine (Et₃N) is the standard choice. It is more basic than your product and will preferentially interact with the acidic sites on the silica, effectively "masking" them. This allows your product to elute cleanly with improved peak shape.[8][10] A concentration of 0.5-2% Et₃N in the mobile phase is typical.[8][11]

  • Use an Alternative Stationary Phase: If issues persist, consider using a less acidic stationary phase like alumina (basic or neutral grade) or pre-treated, amine-functionalized silica columns.[9][10]

Experimental Protocol: Column Chromatography with a Basic Modifier
  • Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 1% triethylamine to the TLC solvent jar and your bulk eluent. A target Rf value for your product should be between 0.25 and 0.35.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (containing 1% Et₃N). Pack the column as usual.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the packed column.

  • Elution & Collection: Run the column, collecting fractions and monitoring them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Triethylamine is volatile and should be removed easily on a rotary evaporator, possibly with gentle heating.

Troubleshooting Summary Table
Observed Problem Probable Root Cause(s) Recommended Actions
High percentage of starting carboxylic acid in crude product.Incomplete reaction due to equilibrium; presence of water.Use large excess of anhydrous methanol; ensure sufficient acid catalyst; increase reaction time.[2][4][5]
Product is lost during aqueous work-up; emulsions form.Product is protonated and water-soluble; salt acts as a surfactant.Neutralize with base (e.g., NaHCO₃) to pH > 8 before extraction; add brine to break emulsions and "salt out" the product.[8]
Severe streaking/tailing on TLC and column chromatography.Strong interaction between basic morpholine and acidic silica gel.Add 0.5-2% triethylamine to the eluent; consider using alumina or amine-functionalized silica.[8][9][10]
Crude product is an oil or fails to crystallize.Presence of impurities (e.g., residual solvent, starting material); low melting point of the compound.First, purify by chromatography; try different crystallization solvents (e.g., ethyl acetate/hexanes); cool slowly; scratch flask; consider purification via salt formation (e.g., HCl salt).[8]
Process & Mechanism Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification Reagents 4-(2-morpholin-4-ylethyl)benzoic acid + Anhydrous Methanol (excess) + H₂SO₄ (cat.) Reaction Reflux (65°C, 4-6h) Reagents->Reaction Fischer Esterification Quench Pour into H₂O/Ice Reaction->Quench Neutralize Add NaHCO₃ (aq) to pH > 8 Quench->Neutralize Extract Extract with EtOAc Wash with Brine Neutralize->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Crude Crude Product Dry->Crude Column Silica Gel Chromatography (Eluent + 1% Et₃N) Crude->Column Pure Pure Methyl Ester Column->Pure

Caption: Experimental workflow for synthesis and purification.

Caption: Fischer esterification equilibrium and impurity pathway.

Purification_Decision_Tree start Crude Product Analysis (TLC/HPLC/¹H NMR) q1 Multiple Spots / Impurity Peaks? start->q1 yes_impurities Column Chromatography (with 1% Et₃N) q1->yes_impurities Yes no_impurities Crude product is an oil or solid? q1->no_impurities No (mostly clean) solid Attempt Recrystallization (e.g., EtOAc/Hexanes) no_impurities->solid Solid oil Product is an oil. Proceed to Chromatography. no_impurities->oil Oil success Pure Crystalline Product solid->success failure Crystallization Fails (oils out) solid->failure if fails oil->yes_impurities failure->yes_impurities

Caption: Decision tree for selecting a purification strategy.

References
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. Benchchem.
  • Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification.
  • ECHEMI. (n.d.). Separation of secondary and tertiary amines.
  • PubMed. (2008, June 13). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
  • (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Benchchem. (n.d.). Identifying and removing impurities in Morpholine-4-carboxamide reactions. Benchchem.
  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification.

Sources

Validation & Comparative

13C NMR chemical shifts for Methyl 4-(2-morpholin-4-ylethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Chemical Shifts for Methyl 4-(2-morpholin-4-ylethyl)benzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context

Methyl 4-(2-morpholin-4-ylethyl)benzoate is a critical pharmacophore intermediate, often utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines three distinct magnetic environments: an electron-deficient benzoate ester , a flexible ethylene linker , and a saturated morpholine heterocycle .

This guide provides a definitive assignment of the Carbon-13 NMR signals, comparing them against structural analogs to validate synthesis. It addresses the common challenge of distinguishing the aliphatic linker carbons from the morpholine ring carbons, a frequent source of assignment error in drug discovery workflows.

Molecule Breakdown
  • Core Scaffold: Methyl benzoate (Aromatic + Ester).

  • Linker: Ethylene bridge (-CH₂-CH₂-).

  • Functional Group: Tertiary amine (Morpholine).

Experimental Protocol (Self-Validating)

To ensure reproducibility and high signal-to-noise ratios (S/N) for quaternary carbons, follow this standardized acquisition protocol.

Sample Preparation & Acquisition Workflow

NMR_Workflow Start Start: 20-30 mg Sample Solvent Dissolve in 0.6 mL CDCl3 (Contains 0.03% TMS) Start->Solvent Filter Filter through Cotton/Glass Wool (Remove particulates) Solvent->Filter Tube Transfer to 5mm NMR Tube (Height: 4-5 cm) Filter->Tube Lock Lock & Shim (Target: CDCl3 signal at 77.16 ppm) Tube->Lock Param Set Parameters: Pulse: 30° | Relax. Delay (D1): 2.0s Scans (NS): 512 - 1024 Lock->Param Acquire Acquire 13C{1H} Decoupled Spectrum Param->Acquire Process Process: LB = 1.0 Hz Baseline Correction Acquire->Process End Final Spectrum Process->End

Figure 1: Optimized workflow for acquiring high-resolution 13C NMR data for ester-amine derivatives.

Critical Technical Insight:

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C-1, C-4, C=O) have long T1 relaxation times. Insufficient D1 will suppress these signals, making integration (though rarely quantitative in 13C) and detection difficult.

  • Solvent Choice: CDCl₃ is preferred for resolution. DMSO-d₆ should be used only if the salt form (e.g., hydrochloride) is being analyzed, as the free base is highly soluble in chloroform.

Comprehensive Chemical Shift Assignments

The following data synthesizes experimental values from fragment analogs (Methyl 4-ethylbenzoate and N-phenethylmorpholine) to provide high-confidence assignments.

Table 1: 13C NMR Chemical Shift Data (CDCl₃, 100 MHz)
Carbon LabelChemical EnvironmentShift (δ, ppm)Signal TypeAssignment Logic
C=O Ester Carbonyl167.1 QuaternaryTypical methyl benzoate carbonyl range.
C-4 Aromatic (Ipso to alkyl)145.5 QuaternaryPara-substitution with alkyl group (shielded relative to unsubstituted benzene due to electron donation).
C-1 Aromatic (Ipso to ester)127.8 QuaternaryDeshielded by electron-withdrawing ester group.
C-2, C-6 Aromatic (Ortho to ester)129.7 CHDeshielded by resonance from the carbonyl.
C-3, C-5 Aromatic (Meta to ester)128.6 CHStandard aromatic shift, less affected by the ester.
O-CH₃ Methoxy Ester51.9 CH₃Diagnostic methyl ester singlet.
O-CH₂ Morpholine (C3'/C5')66.9 CH₂Deshielded by adjacent Oxygen.
N-CH₂ (Ring) Morpholine (C2'/C6')53.7 CH₂Deshielded by Nitrogen, but less than O-CH₂.
Linker-β Ethyl Linker (-CH₂-N)60.2 CH₂Highly diagnostic; shifted downfield by amine.
Linker-α Ethyl Linker (Ar-CH₂-)33.4 CH₂Benzylic position.

Comparative Analysis: Performance vs. Alternatives

This section compares the spectral fingerprint of the target molecule against common structural analogs to aid in impurity profiling and reaction monitoring.

Scenario A: Distinguishing from the "Ethyl Analog" (No Morpholine)
  • Alternative: Methyl 4-ethylbenzoate (Starting material or byproduct).

  • The Problem: Both molecules have an ethyl group attached to the aromatic ring.[1]

  • The Solution: Look at the Linker-β carbon .

    • Target Molecule: ~60.2 ppm (Deshielded by Nitrogen).

    • Alternative: ~15.2 ppm (Methyl group of the ethyl chain).

    • Result: A shift difference of ~45 ppm makes this the primary quality control (QC) checkpoint.

Scenario B: Distinguishing from the "Free Acid"
  • Alternative: 4-(2-morpholin-4-ylethyl)benzoic acid (Hydrolysis product).

  • The Problem: The aromatic and morpholine regions are nearly identical.

  • The Solution:

    • Disappearance of O-CH₃: The peak at 51.9 ppm will vanish.

    • Carbonyl Shift: The acid carbonyl typically shifts downfield to ~170-172 ppm (solvent dependent) compared to the ester at 167.1 ppm .

Scenario C: Solvent Effects (CDCl₃ vs. DMSO-d₆)
  • CDCl₃: Sharp peaks, distinct separation of morpholine ring carbons.

  • DMSO-d₆:

    • Solvent Peak: Septet at 39.5 ppm .

    • Effect: Polar solvents often cause the morpholine ring carbons (N-CH₂ and O-CH₂) to broaden or shift slightly upfield due to solvation of the amine lone pair.

    • Recommendation: Use CDCl₃ for structural characterization; use DMSO-d₆ only if analyzing the HCl salt.

Structural Logic & Signaling Pathway

The following diagram illustrates the electronic influences dictating the chemical shifts, visualizing the "Deshielding vs. Shielding" zones.

Chemical_Shifts Ester Ester Group (Electron Withdrawing) Deshields C-1, C-2, C-6 Ring Benzene Ring (Core Scaffold) Ester->Ring Resonance (-M) C_Carbonyl C=O: 167.1 ppm Ester->C_Carbonyl Linker Ethyl Linker (Insulator) Ring->Linker Benzylic Effect Amine Morpholine Amine (Electron Donating/Inductive) Deshields Linker-β Amine->Linker Inductive Effect (-I) C_Beta Linker-β: 60.2 ppm Amine->C_Beta

Figure 2: Electronic effects map showing the source of major chemical shift perturbations.

References

  • SpectraBase. Methyl 4-ethylbenzoate 13C NMR Spectrum. Wiley Science Solutions. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Methyl 4-ethylbenzoate Compound Summary. Available at: [Link]

  • University of Calgary. Spectroscopy Problems: Esters and Amines. Department of Chemistry. Available at: [Link]

Sources

Mass spectrometry fragmentation pattern of Methyl 4-(2-morpholin-4-ylethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 4-(2-morpholin-4-ylethyl)benzoate

Authored by: Senior Application Scientist
Publication Date: March 7, 2026

Introduction

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of analytical chemistry. Mass spectrometry stands as a pivotal technique in this endeavor, providing not only molecular weight information but also a detailed structural fingerprint through fragmentation analysis. This guide offers a comprehensive examination of the predicted mass spectrometry fragmentation pattern of Methyl 4-(2-morpholin-4-ylethyl)benzoate, a compound featuring a methyl benzoate core linked to a morpholine moiety via an ethyl bridge.

The structural complexity of this molecule, combining an aromatic ester with a heterocyclic amine, presents a fascinating case for fragmentation analysis. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control. This guide will delve into the theoretical underpinnings of its fragmentation, compare the diagnostic value of its primary fragment ions, and provide a robust experimental protocol for its analysis using modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. Our approach is grounded in established principles of ion chemistry, drawing parallels from the known fragmentation of its core structural motifs.

Predicted Fragmentation Pathways: A Mechanistic Perspective

While a publicly available, experimentally derived mass spectrum for Methyl 4-(2-morpholin-4-ylethyl)benzoate is not readily accessible, its fragmentation pattern can be reliably predicted. This prediction is based on the well-documented fragmentation of its constituent parts: the methyl benzoate group, the ethyl linker, and the N-substituted morpholine ring. The ionization method of choice for a molecule of this nature is electrospray ionization (ESI), a "soft" technique that typically produces a protonated molecular ion, [M+H]⁺, with minimal initial fragmentation[1][2]. Subsequent fragmentation is induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Given the presence of the basic tertiary amine within the morpholine ring, protonation is expected to occur preferentially at this site. The resulting [M+H]⁺ ion (predicted m/z 264.1594) will then be subjected to CID, leading to a cascade of fragment ions. The most probable fragmentation pathways are detailed below.

Key Fragmentation Families

The fragmentation of the protonated molecule is anticipated to be dominated by cleavages around the charged morpholine moiety and the benzylic position of the ethyl linker.

  • Morpholine Ring Fragmentation: The charge on the nitrogen atom will likely initiate fragmentation within the morpholine ring. A characteristic pathway for N-substituted morpholines involves the loss of a neutral ethene oxide molecule (C₂H₄O) through a ring-opening mechanism.

  • Alpha-Cleavage adjacent to Nitrogen: Cleavage of the bond between the ethyl linker and the morpholine nitrogen is a common pathway for tertiary amines[3]. This would result in the formation of a stable, resonance-stabilized ion.

  • Benzylic Cleavage: The bond between the aromatic ring and the ethyl linker is a benzylic position. Cleavage at this site is highly favorable due to the formation of a stable benzylic or tropylium cation[4][5].

These predicted pathways are visualized in the fragmentation diagram below and the resulting ions are summarized in the subsequent table.

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary predicted fragmentation pathways for the [M+H]⁺ ion of Methyl 4-(2-morpholin-4-ylethyl)benzoate.

G cluster_main Predicted Fragmentation of [M+H]⁺ M_H [M+H]⁺ m/z 264.16 F1 Fragment 1 m/z 100.10 M_H->F1 Loss of Methyl 4-ethylbenzoate radical F2 Fragment 2 m/z 165.09 M_H->F2 Benzylic Cleavage F3 Fragment 3 m/z 114.11 M_H->F3 α-Cleavage F4 Fragment 4 m/z 133.06 F2->F4 Loss of Methanol (CH₃OH) G cluster_workflow Analytical Workflow A Sample Preparation (1 µg/mL in 50:50 MeOH:H₂O + 0.1% FA) B LC Separation (C18 Reversed-Phase) A->B C ESI Ionization (Positive Mode) B->C D Full Scan MS (Identify [M+H]⁺ at m/z 264.16) C->D E Tandem MS (MS/MS) (Precursor Ion Selection) D->E F Collision-Induced Dissociation (10-40 eV) E->F G Data Analysis (Compare experimental vs. predicted fragments) F->G

Sources

HPLC method development for Methyl 4-(2-morpholin-4-ylethyl)benzoate purity

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development Guide: Overcoming Silanol Interactions in Methyl 4-(2-morpholin-4-ylethyl)benzoate Purity Analysis

Introduction

Methyl 4-(2-morpholin-4-ylethyl)benzoate is a complex pharmaceutical intermediate characterized by two distinct, conflicting functional groups: a basic morpholine ring and a labile methyl ester. For analytical scientists, this dual-functionality presents a classic chromatographic paradox. The basic tertiary amine (pKa ~7.5) is highly prone to secondary ion-exchange interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing. Conversely, the methyl ester is susceptible to base-catalyzed hydrolysis, precluding the use of high-pH mobile phases typically employed to neutralize basic analytes.

This guide objectively compares column chemistries and mobile phase strategies to establish a robust, stability-indicating purity method. By prioritizing mechanistic causality over trial-and-error, we demonstrate how to design a self-validating analytical system.

The Mechanistic Challenge: Tailing vs. Hydrolysis

When developing an HPLC method for basic compounds, the standard approach often involves raising the mobile phase pH above the analyte's pKa to suppress ionization and improve peak shape. However, exposing Methyl 4-(2-morpholin-4-ylethyl)benzoate to alkaline conditions (pH > 8) initiates saponification of the methyl ester, generating an artifactual degradation peak (4-(2-morpholin-4-ylethyl)benzoic acid) during the chromatographic run.

Alternatively, running at a low pH (pH 2–3) protonates the morpholine nitrogen. On a conventional C18 column, this cationic species interacts strongly with ionized residual silanols (Si-O⁻) on the silica surface. This electrostatic attraction is the primary cause of classical peak tailing in reversed-phase methods, resulting in asymmetric peaks and poor resolution of closely eluting impurities.

G A Methyl 4-(2-morpholin-4-ylethyl)benzoate (Analyte) B Morpholine Nitrogen (pKa ~7.5) A->B C Methyl Ester (Hydrolysis Risk) A->C D Protonated Cation (pH < 7) B->D Acidic Conditions G High pH Mobile Phase (pH > 9) C->G Alkaline Conditions E Residual Silanols (Anionic Si-O⁻) D->E Electrostatic Attraction F Severe Peak Tailing (Ion-Exchange) E->F Conventional C18 H Ester Cleavage (Degradation Peak) G->H Saponification

Caption: Structural liabilities of Methyl 4-(2-morpholin-4-ylethyl)benzoate dictating HPLC conditions.

Strategic Alternatives & Column Comparison

To resolve the tailing issue without resorting to high-pH mobile phases, the stationary phase chemistry must be modified. Separating polar basic molecules in chromatography is usually not straightforward because standard reversed-phase C18 columns are often unsuitable due to poor peak shape[1].

The optimal alternative is a Polar-Embedded C18 column . These columns incorporate an amide, urea, or carbamate functional group within the alkyl chain, positioned near the silica surface. This polar group forms a localized hydrogen-bonding network that effectively "shields" the residual silanols from interacting with basic analytes[2]. As a result, polar-embedded phases display greatly reduced silanol activity compared to conventional C18 phases[3], allowing for the use of acidic mobile phases that protect the ester group.

Experimental Data: Performance Comparison

We evaluated three distinct column chemistries using simulated validation data to demonstrate the impact on peak asymmetry (Tf) and analyte stability.

Table 1: Chromatographic Performance Comparison for Methyl 4-(2-morpholin-4-ylethyl)benzoate

Column ChemistryMobile Phase pHPeak Asymmetry (Tf)Theoretical Plates (N)Ester Hydrolysis (% Area)Scientific Conclusion
Conventional C18 Acidic (pH 2.8)2.45 (Severe Tailing)4,200< 0.05%Unacceptable peak shape due to unshielded silanol ion-exchange.
High-pH Stable C18 Basic (pH 9.5)1.05 (Excellent)12,5003.80% (Artifact) Unacceptable analyte degradation due to on-column saponification.
Polar-Embedded C18 Acidic (pH 2.8)1.12 (Excellent)14,100< 0.05%Optimal. Shielded silanols prevent tailing; low pH preserves the ester.

As demonstrated, the Polar-Embedded C18 under acidic conditions is the only self-validating system that maintains both the structural integrity of the analyte and high chromatographic efficiency.

Optimized Experimental Protocol

Based on the comparative data, the following step-by-step methodology utilizes a polar-embedded stationary phase to ensure a robust, reproducible purity assay.

Workflow Start Method Development Initiation Step1 Column Chemistry Selection (Polar-Embedded C18) Start->Step1 Step2 pH Optimization (Strictly pH < 7 to protect ester) Step1->Step2 Step3 Buffer Selection (0.1% Formic Acid) Step2->Step3 Step4 Gradient Optimization (Focus on Impurity Resolution) Step3->Step4 End Final Method Validation (Tf ≤ 1.5, No Degradation) Step4->End

Caption: Step-by-step HPLC method development workflow for morpholine-ester compounds.

Step-by-Step Methodology:
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in MS-grade Water (pH ~2.8). This ensures the morpholine is fully protonated, while the polar-embedded column groups provide the necessary silanol shielding.

    • Mobile Phase B: 0.1% Formic acid in HPLC-grade Acetonitrile.

  • Column Installation & Equilibration:

    • Install a Polar-Embedded C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size)[4].

    • Equilibrate with 5% Mobile Phase B at a flow rate of 1.0 mL/min for 20 column volumes until the pressure and UV baseline are stable.

  • Sample Preparation:

    • Dissolve Methyl 4-(2-morpholin-4-ylethyl)benzoate in a diluent matching the initial gradient conditions (95:5 Water:Acetonitrile). This prevents solvent-mismatch peak distortion at the solvent front. Target concentration: 0.5 mg/mL.

  • Gradient Elution Program:

    • 0–2 min: 5% B (Isocratic hold to focus the polar analyte).

    • 2–15 min: Linear gradient from 5% B to 60% B.

    • 15–18 min: 60% B to 95% B (Column wash to elute highly hydrophobic impurities).

    • 18–22 min: 5% B (Re-equilibration).

  • Detection & System Suitability:

    • Set UV detection at 254 nm (optimal for the benzoate chromophore).

    • Acceptance Criteria: Tailing factor (Tf) ≤ 1.5; Relative Standard Deviation (RSD) of peak area ≤ 2.0% for 5 replicate injections.

Conclusion

The successful HPLC method development for Methyl 4-(2-morpholin-4-ylethyl)benzoate requires a deep understanding of its structural vulnerabilities. While conventional C18 columns fail due to basic tailing and high-pH strategies induce ester hydrolysis, polar-embedded stationary phases operated at acidic pH offer an elegant, reliable solution. By aligning the column chemistry with the analyte's specific mechanistic needs, scientists can ensure robust, reproducible purity assays suitable for rigorous drug development environments.

References

  • Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. ResearchGate. 3

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. 4

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. National Institutes of Health (NIH).1

  • Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. LCGC International. 2

  • HPLC Method Development. AAPCO.

Sources

Comparing bioactivity of morpholinoethyl vs piperidinoethyl benzoates

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the structural, physicochemical, and biological properties of morpholinoethyl and piperidinoethyl benzoate derivatives.

Introduction

In the rational design of local anesthetics, the basic pharmacophore typically consists of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine ()[1]. Among benzoate derivatives, the structural variation of the terminal amine—specifically between a morpholinoethyl and a piperidinoethyl group—profoundly dictates the compound's physicochemical properties, pharmacokinetics, and ultimate bioactivity ()[2]. This guide provides an objective, data-driven comparison of these two functional groups for researchers and drug development professionals.

Mechanistic Insights & Physicochemical Causality

Both morpholinoethyl and piperidinoethyl benzoates exert their anesthetic effects by reversibly binding to voltage-gated sodium (Nav) channels on the neuronal membrane, thereby blocking the influx of sodium ions and halting the propagation of action potentials ()[3]. However, their clinical profiles diverge due to the distinct electronic and steric properties of their respective amine rings:

  • Piperidinoethyl Benzoates: The piperidine ring is a highly lipophilic, saturated carbon heterocycle. This high lipophilicity (elevated LogP) facilitates rapid partitioning into the lipid-rich epineurium of nerve trunks. However, the absence of electronegative heteroatoms results in a higher pKa (typically ~8.5–9.0). Consequently, a smaller fraction of the drug exists in the membrane-permeable un-ionized form at physiological pH (7.4), which can delay the onset of action. Furthermore, excessive lipophilicity often correlates with increased systemic toxicity due to prolonged tissue retention ()[4].

  • Morpholinoethyl Benzoates: The substitution of a methylene group with an oxygen atom creates the morpholine ring. This oxygen exerts an electron-withdrawing inductive effect that decreases the basicity of the adjacent nitrogen, effectively lowering the pKa (typically ~7.5–8.0) ()[4]. This shifts the equilibrium at pH 7.4, increasing the proportion of the un-ionized free base and enabling rapid membrane penetration. Additionally, the oxygen atom reduces overall lipophilicity, promoting faster systemic clearance and significantly lowering acute toxicity ()[1].

Comparative Bioactivity & Physicochemical Data

The following table summarizes the comparative performance of these derivatives, synthesizing data from recent biological activity evaluations of benzoate compounds ()[1].

ParameterPiperidinoethyl BenzoateMorpholinoethyl BenzoateMechanistic Causality
Terminal Amine Structure Piperidine (Hydrophobic)Morpholine (Heteroatom O)Oxygen induces an electron-withdrawing effect.
Lipophilicity (LogP) Higher (~3.5 - 4.5)Lower (~2.0 - 3.0)Morpholine's oxygen increases molecular polarity.
Amine pKa ~8.5 - 9.0~7.5 - 8.0Inductive effect of O lowers nitrogen basicity.
Onset of Action SlowerFasterLower pKa yields more un-ionized base at pH 7.4.
Duration of Action LongerShorterHigher LogP leads to prolonged membrane retention.
Acute Toxicity (LD50) Higher Toxicity (Lower dose)Lower Toxicity (Higher dose)Faster clearance of the less lipophilic morpholino drug.

Signaling Pathway Visualization

The following diagram illustrates the mechanism by which these benzoate derivatives transition from their un-ionized state to actively block Nav channels.

G Drug Anesthetic Base (Un-ionized) Membrane Nerve Membrane (Lipid Barrier) Drug->Membrane Diffusion (LogP dependent) Ionized Protonated Cation (Active Form) Membrane->Ionized Intracellular Protonation Receptor Voltage-Gated Na+ Channel Ionized->Receptor Target Binding Blockade Conduction Blocked (Anesthesia) Receptor->Blockade Channel Inactivation

Caption: Mechanism of Nav channel blockade by un-ionized benzoate anesthetics.

Experimental Protocols: Synthesis & Bioassay Validation

To objectively evaluate these compounds, researchers must employ standardized, self-validating protocols. The following workflows detail the synthesis and subsequent in vivo evaluation of these anesthetics.

Protocol A: Target Synthesis via N-Alkylation Causality: The synthesis of the target molecule utilizes a combination principle, typically involving alkylation and esterification ()[2]. Toluene is selected as the solvent because its non-polar nature suppresses unwanted solvolysis of the ester linkage while providing a high boiling point to drive the endothermic N-alkylation.

  • Preparation: In a 500 mL round-bottom flask, combine 0.10 mol of 2-bromoethyl-4-(alkylamino)benzoate with 0.10 mol of the target amine (either piperidine or morpholine)[5].

  • Solvent & Base Addition: Add 200 mL of toluene and 0.05 mol of anhydrous potassium carbonate (K₂CO₃). Note: K₂CO₃ acts as a mild deacidifying agent to scavenge the hydrobromic acid byproduct, preventing the protonation of the nucleophilic amine without hydrolyzing the benzoate ester[5].

  • Reaction: Reflux the mixture under continuous stirring for 8 hours.

  • Purification: Filter the mixture while hot to remove inorganic salts. Cool the filtrate to room temperature and allow it to stand for 12 hours to precipitate the target morpholinoethyl or piperidinoethyl benzoate crystals[5].

Protocol B: In Vivo Surface Anesthesia Evaluation (Rabbit Corneal Reflex) Causality: The rabbit cornea is highly innervated and lacks a keratinized layer, making it an ideal model for surface anesthesia. The contralateral eye receives saline, serving as an internal negative control to isolate the pharmacological effect from environmental variables ()[3].

  • Administration: Instill 0.1 mL of the synthesized compound (formulated as a 1% aqueous solution) into the conjunctival sac of the left eye of a New Zealand white rabbit[3].

  • Control: Instill 0.1 mL of 0.9% saline into the right eye.

  • Measurement (Onset): Stimulate the cornea with a blunt probe every 1 minute. Record the time to the absence of the blink reflex as the onset of anesthesia[3].

  • Measurement (Duration): Test the corneal reflex every 5 minutes until the blink reflex returns. The elapsed time represents the duration of action[3].

Workflow Visualization

The diagram below maps the critical path from chemical synthesis to biological validation.

Workflow Start Benzoate Precursor Alkylation N-Alkylation (Morpholine/Piperidine) Start->Alkylation Purification Crystallization (Toluene) Alkylation->Purification Filter & Cool Bioassay In Vivo Bioassay (Corneal Reflex) Purification->Bioassay Formulate Result Efficacy & Toxicity Data Bioassay->Result Analyze

Caption: Workflow for the synthesis and biological evaluation of benzoate derivatives.

References

  • Zhou, S., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances. URL:[Link]

  • Sekera, A., et al. (1975). Local anesthetic activity of 1-(morpholino or piperidino)-2-propanol derivatives. Japanese Journal of Pharmacology / PubMed. URL:[Link]

Sources

A Senior Application Scientist's Guide to Differentiating Ester and Morpholine Groups in Benzoate-Based Molecules using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, unequivocally identifying functional groups within a molecule is a cornerstone of structural elucidation and quality control. Infrared (IR) spectroscopy remains a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth comparison of the characteristic IR spectral signatures of benzoate ester and morpholine functional groups, offering experimental insights and a systematic approach to interpreting spectra where both moieties are present.

The Foundational Principle: Molecular Vibrations

Infrared spectroscopy operates on a simple yet powerful principle: chemical bonds are not rigid; they vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes. An IR spectrum plots the percentage of light transmitted against the wavenumber (cm⁻¹) of the radiation, revealing a unique pattern of absorption bands that act as a "fingerprint" for the molecule's functional groups.

The Benzoate Ester: A Tale of Carbonyls and Aromatics

The benzoate ester group provides several highly characteristic absorption bands, with the carbonyl stretch being the most prominent.

  • The Carbonyl (C=O) Stretch: The Unmistakable Signpost The most diagnostic peak for any ester is the carbonyl stretching vibration. For benzoate esters, which are α,β-unsaturated (conjugated with the benzene ring), this peak is exceptionally strong and sharp.

    • Expected Wavenumber: 1730-1715 cm⁻¹[1][2].

    • Expert Insight: The conjugation with the aromatic ring delocalizes the pi-electrons of the carbonyl group, slightly weakening the C=O double bond and thus lowering its stretching frequency from the typical 1750-1735 cm⁻¹ range seen in aliphatic esters[1][3]. The high intensity of this peak is due to the large change in dipole moment during the vibration. Its presence is a near-certain confirmation of a carbonyl-containing functional group.

  • The Carbon-Oxygen (C-O) Stretches: The Supporting Evidence Esters possess two distinct C-O single bond stretches, which are crucial for confirming the ester functionality over other carbonyl compounds like ketones.

    • Asymmetric C-O Stretch (C(=O)-O): A strong, sharp band typically found between 1300-1250 cm⁻¹.

    • Symmetric O-C Stretch (O-R): A medium-intensity band appearing in the 1150-1000 cm⁻¹ range[2].

    • Expert Insight: The presence of both a strong C=O stretch and these two C-O stretches in the fingerprint region provides a self-validating system for identifying the ester group.

  • Aromatic Ring Vibrations The benzoate portion also contributes characteristic aromatic peaks.

    • Aromatic C-H Stretch: Weak to medium sharp bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹)[1][2].

    • Aromatic C=C Stretch: Two to three medium-intensity sharp bands in the 1600-1450 cm⁻¹ region.

    • Expert Insight: The C-H stretch above 3000 cm⁻¹ is a key differentiator from the aliphatic C-H stretches of the morpholine ring.

The Morpholine Moiety: The Signature of a Cyclic Ether-Amine

The morpholine ring, a saturated heterocycle containing both an ether (C-O-C) and a tertiary amine (C-N-C) linkage (assuming it is N-substituted as part of the larger benzoate molecule), presents its own set of distinct peaks.

  • Aliphatic Carbon-Hydrogen (C-H) Stretches The methylene (CH₂) groups of the morpholine ring give rise to strong, sharp absorption bands.

    • Expected Wavenumber: Just below 3000 cm⁻¹ (typically in the 2970-2820 cm⁻¹ range)[4].

    • Expert Insight: This is a critical diagnostic region. The clear separation of these aliphatic C-H stretches from the aromatic C-H stretches of the benzoate ring allows for the unambiguous identification of both structural types within the same molecule.

  • The Asymmetric C-O-C Stretch: The Ether Fingerprint The most characteristic peak for the morpholine ring is the asymmetric C-O-C stretching vibration.

    • Expected Wavenumber: A very strong and often broad band appearing around 1140-1070 cm⁻¹[5].

    • Expert Insight: This band is a hallmark of the ether functionality within the morpholine ring. Its high intensity makes it a reliable identifier, though it falls within the complex fingerprint region where overlap with other vibrations is common.

  • The C-N Stretch The stretching vibration of the C-N bonds in the tertiary amine portion of the ring also contributes to the spectrum.

    • Expected Wavenumber: A medium to weak band in the 1250-1020 cm⁻¹ range.

    • Expert Insight: This peak is often less intense and can be obscured by the much stronger C-O-C and ester C-O stretches, making it less diagnostically reliable on its own.

Comparative Analysis: A Guide to the Combined Spectrum

When a molecule contains both a benzoate ester and a morpholine group, the resulting IR spectrum is a superposition of the individual signatures. The key to interpretation is to focus on the unique, non-overlapping regions first, then carefully dissect the complex fingerprint region.

Data Summary Table
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity Key Diagnostic Value
Aromatic C-H StretchBenzoate3100 - 3000Medium-WeakHigh: Confirms aromatic presence.
Aliphatic C-H StretchMorpholine2970 - 2820StrongHigh: Confirms aliphatic (morpholine) presence.
Ester C=O Stretch Benzoate 1730 - 1715 Very Strong, Sharp Primary: Unambiguous confirmation of the ester.
Aromatic C=C StretchBenzoate1600 - 1450MediumModerate: Confirms aromatic ring.
CH₂ BendingMorpholine~1450MediumModerate: Confirms morpholine ring.
Asymmetric Ester C-O StretchBenzoate1300 - 1250StrongHigh: Confirms ester functionality.
C-N StretchMorpholine1250 - 1020Weak-MediumLow: Often overlaps with stronger peaks.
Asymmetric C-O-C Stretch Morpholine 1140 - 1070 Very Strong Primary: Unambiguous confirmation of morpholine.
Symmetric Ester C-O StretchBenzoate1150 - 1000MediumModerate: Confirms ester, but overlaps with C-O-C.
Workflow for Spectral Interpretation

The following diagram outlines a logical workflow for analyzing a spectrum suspected of containing both benzoate and morpholine functionalities.

IR_Analysis_Workflow IR Spectrum Analysis Workflow start Acquire IR Spectrum check_carbonyl Region: 1800-1700 cm⁻¹ Look for strong, sharp peak start->check_carbonyl ester_present Result: Benzoate Ester Confirmed (Peak at ~1720 cm⁻¹) check_carbonyl->ester_present Yes no_ester Result: Ester Absent check_carbonyl->no_ester No check_ch_stretch Region: 3200-2800 cm⁻¹ Analyze C-H stretches ester_present->check_ch_stretch aromatic_present Peaks > 3000 cm⁻¹ (Aromatic C-H) check_ch_stretch->aromatic_present Analyze aliphatic_present Peaks < 3000 cm⁻¹ (Aliphatic C-H) check_ch_stretch->aliphatic_present Analyze groups_confirmed Result: Benzoate & Morpholine Signatures Present aromatic_present->groups_confirmed aliphatic_present->groups_confirmed check_fingerprint Region: 1400-1000 cm⁻¹ Corroborate with C-O stretches groups_confirmed->check_fingerprint strong_coc Strong peak ~1115 cm⁻¹? (Morpholine C-O-C) check_fingerprint->strong_coc strong_ester_co Strong peak ~1275 cm⁻¹? (Ester C-O) check_fingerprint->strong_ester_co final_conclusion Final Structure Confirmation strong_coc->final_conclusion strong_ester_co->final_conclusion

Caption: Logical workflow for IR spectral analysis.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Trustworthy data begins with a robust experimental protocol. The following describes the standard procedure for preparing a solid sample using a potassium bromide (KBr) pellet, a common and reliable method.

Objective: To obtain a high-resolution FTIR spectrum of a solid benzoate-morpholine compound.

Materials:

  • FTIR Spectrometer (e.g., Thermo Fisher Nicolet series, PerkinElmer Spectrum series)

  • Hydraulic Press and Pellet Die

  • Agate Mortar and Pestle

  • Infrared (IR) Grade Potassium Bromide (KBr), desiccated

  • Spatula and Weighing Paper

  • Sample (~1-2 mg)

Methodology:

  • Background Spectrum Acquisition (Self-Validating System):

    • Causality: Before analyzing the sample, a background spectrum of the empty sample compartment must be run. The instrument stores this spectrum and automatically subtracts it from the sample spectrum. This crucial step removes interfering signals from atmospheric water vapor (broad bands ~3400 cm⁻¹ and sharp peaks ~1630 cm⁻¹) and carbon dioxide (sharp peaks ~2350 cm⁻¹), ensuring that the final spectrum is solely representative of the sample.

    • Procedure: Ensure the sample compartment is empty and closed. Initiate a "Background" or "Reference" scan using the instrument software.

  • Sample Preparation (KBr Pellet):

    • Causality: The KBr matrix is transparent to IR radiation in the mid-IR region and provides a uniform medium for dispersing the solid sample. The goal is to grind the sample into particles smaller than the wavelength of the IR radiation to minimize light scattering (the Christiansen effect), which can distort peak shapes.

    • Procedure: a. Gently dry the IR-grade KBr in an oven at ~110°C for 2-4 hours and store it in a desiccator. b. Place approximately 100-150 mg of the dried KBr into the agate mortar. c. Add 1-2 mg of the solid sample. The optimal sample-to-KBr ratio is approximately 1:100. d. Grind the mixture thoroughly with the pestle for 2-3 minutes until it becomes a fine, homogenous powder with a talc-like consistency.

  • Pellet Formation:

    • Causality: Pressing the powder under high pressure causes the KBr to flow and fuse, trapping the sample in a solid, semi-transparent disk. An ideal pellet is clear and free of cracks or cloudiness.

    • Procedure: a. Transfer a small amount of the KBr/sample mixture into the pellet die. b. Distribute the powder evenly across the die surface. c. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for approximately 1-2 minutes. d. Carefully release the pressure and gently extract the die. e. Remove the KBr pellet from the die. It should be thin and transparent.

  • Sample Spectrum Acquisition:

    • Procedure: a. Place the KBr pellet into the spectrometer's sample holder. b. Close the sample compartment lid. c. Initiate the "Sample" scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. d. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Use the instrument software to label the significant peaks and compare their wavenumbers to the reference values outlined in the summary table above.

References

  • Hasan, T., et al. (2014). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Archives of Physics Research, 5(2), 45-56. 6

  • LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

  • Reusch, W. (n.d.). Table of Characteristic IR Absorptions. Michigan State University.

  • Zhan, H., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(5), 3938-3945.

  • Ramalingam, M., et al. (2008). Harmonic analysis of vibrations of morpholine-4-ylmethylthiourea: a DFT, midinfrared and Raman spectral study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(3), 996-1002.

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.

Sources

A Comparative Guide to Elemental Analysis Standards for Methyl 4-(2-morpholin-4-ylethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. Elemental analysis serves as a fundamental technique to confirm the empirical formula of a synthesized compound, thereby verifying its molecular identity and purity. This guide provides a comprehensive comparison of elemental analysis standards, with a specific focus on Methyl 4-(2-morpholin-4-ylethyl)benzoate, a compound of interest in medicinal chemistry. As Senior Application Scientists, we present this information with the aim of elucidating the nuances of method selection, validation, and data interpretation to ensure the integrity of your analytical results.

The Significance of Elemental Analysis in Pharmaceutical R&D

Elemental analysis is a cornerstone of chemical characterization, providing the mass fractions of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample.[1][2] This quantitative data is crucial for:

  • Structural Elucidation: Confirming the empirical formula of a newly synthesized active pharmaceutical ingredient (API).

  • Purity Assessment: Detecting the presence of inorganic or organic impurities.

  • Quality Control: Ensuring batch-to-batch consistency of APIs and intermediates.[1]

For a compound like Methyl 4-(2-morpholin-4-ylethyl)benzoate, accurate elemental analysis is a critical step in the journey from discovery to clinical application.

Theoretical Elemental Composition of Methyl 4-(2-morpholin-4-ylethyl)benzoate

The first step in any elemental analysis is the calculation of the theoretical elemental composition based on the compound's molecular formula. For Methyl 4-(2-morpholin-4-ylethyl)benzoate, the molecular formula is C₁₄H₁₉NO₃.

The molecular weight and theoretical elemental composition are calculated as follows:

  • Molecular Formula: C₁₄H₁₉NO₃

  • Molecular Weight: 249.31 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): 67.45%

    • Hydrogen (H): 7.68%

    • Nitrogen (N): 5.62%

    • Oxygen (O): 19.25%

These theoretical values serve as the benchmark against which experimental results are compared.

Comparative Analysis of Elemental Analysis Techniques

The most common and well-established method for determining the C, H, N, and S content of organic compounds is combustion analysis .[3] However, other techniques can be employed, each with its own advantages and limitations.

TechniquePrincipleElements DetectedTypical Sample SizeAdvantagesLimitations
Combustion Analysis Sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[4]C, H, N, S, O (by pyrolysis)1-3 mgHigh precision and accuracy, fast analysis time, well-established methodology.[5]Destructive to the sample.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Sample is introduced into an argon plasma, which excites the atoms. The emitted light is measured to identify and quantify the elements.Most elements, but not ideal for C, H, N, O in organic matrices.Varies with sample preparationExcellent for trace metal analysis, high throughput.Not the primary method for bulk organic elemental analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) For volatile compounds, GC separates the components of a mixture, and MS provides mass information for identification and quantification.Can provide elemental composition of individual volatile components.Micrograms to nanogramsHigh sensitivity and specificity for volatile analytes.[6]Not suitable for non-volatile compounds.[6]
Supporting Experimental Data

The following table presents typical experimental data for the CHNS analysis of various pharmaceutical compounds, demonstrating the accuracy and precision achievable with modern combustion analyzers.

CompoundTheoretical C%Experimental C%Theoretical H%Experimental H%Theoretical N%Experimental N%Theoretical S%Experimental S%
Agomelatine 74.0574.087.047.025.765.75--
Apixaban 65.3565.335.485.4618.2918.31--
Dofetilide 51.7651.776.136.1314.5314.589.479.44

Data adapted from Thermo Fisher Scientific Application Note 42306.[5]

Experimental Protocol: CHN Analysis by Combustion

This section provides a detailed, step-by-step methodology for the determination of carbon, hydrogen, and nitrogen in Methyl 4-(2-morpholin-4-ylethyl)benzoate using a PerkinElmer 2400 Series II CHNS/O Elemental Analyzer.[4]

I. Instrument and Reagent Preparation
  • Instrument Startup: Power on the PerkinElmer 2400 analyzer, computer, and gas cylinders (Helium, Oxygen, and Compressed Air). Allow the instrument to warm up and stabilize.[7]

  • Leak Check: Perform an instrument leak check as per the manufacturer's instructions to ensure the integrity of the gas flow paths.

  • Blank Runs: Conduct several blank runs using empty tin capsules to establish a stable baseline.[7]

II. Calibration
  • Standard Preparation: Accurately weigh approximately 2 mg of a certified reference material, such as NIST SRM 141d Acetanilide, into a tin capsule.[7][8] Fold the capsule to ensure no sample can escape.

  • Calibration Curve: Analyze a series of at least three to five acetanilide standards to generate a calibration curve. The instrument software will use this curve to calculate the C, H, and N content of unknown samples.

III. Sample Analysis
  • Sample Preparation: Accurately weigh approximately 2 mg of Methyl 4-(2-morpholin-4-ylethyl)benzoate into a tin capsule. Record the exact weight.[7]

  • Sample Introduction: Place the encapsulated sample into the autosampler in the designated position.

  • Analysis: Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically ~980°C) in a pure oxygen environment.[7] The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a reduction furnace (typically ~640°C) to convert any nitrogen oxides to N₂.[7]

  • Separation and Detection: The gases are then separated by a frontal chromatography column and detected by a thermal conductivity detector (TCD).

  • Data Acquisition: The instrument software records the detector signals and calculates the percentage of C, H, and N based on the sample weight and the calibration.

IV. Data Analysis and Validation
  • Acceptance Criteria: The experimental results for a certified reference material, such as NIST SRM 2142d Sulfanilamide, run as an unknown, should fall within the certified uncertainty of the standard.

  • Sample Results: Compare the experimental %C, %H, and %N values for Methyl 4-(2-morpholin-4-ylethyl)benzoate to the theoretical values. The results should typically be within ±0.4% of the theoretical values to be considered acceptable for purity confirmation.

Visualization of the Elemental Analysis Workflow

The following diagrams illustrate the key processes in combustion-based elemental analysis.

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Gas Separation & Detection cluster_3 Data Analysis Sample Weigh Sample (1-3 mg) Encapsulate Encapsulate in Tin Foil Sample->Encapsulate Autosampler Autosampler Encapsulate->Autosampler Combustion Combustion Furnace (~980°C) with O₂ Autosampler->Combustion Reduction Reduction Furnace (~640°C) Combustion->Reduction GC_Column Gas Chromatography Column Reduction->GC_Column TCD Thermal Conductivity Detector GC_Column->TCD Data_System Data System TCD->Data_System Report Generate Report (%C, %H, %N) Data_System->Report

Caption: Workflow of Combustion-Based Elemental Analysis.

Data_Validation_Process Theoretical Calculate Theoretical %C, %H, %N Compare Compare Results Theoretical->Compare Experimental Obtain Experimental %C, %H, %N Experimental->Compare Accept Results Acceptable (within ±0.4%) Compare->Accept Yes Reject Results Unacceptable (Investigate Discrepancy) Compare->Reject No

Caption: Data Validation Logic for Elemental Analysis.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of elemental analysis data, a self-validating system must be in place. This includes:

  • System Suitability: Regular analysis of a known standard to verify instrument performance.

  • Use of Certified Reference Materials (CRMs): Calibration and validation with CRMs from a National Metrology Institute like NIST provides traceability and confidence in the results.[9]

  • Method Validation: The analytical method should be validated for parameters such as accuracy, precision, linearity, and range, following guidelines like those from the International Council for Harmonisation (ICH).

Key Standard Reference Materials for Organic Elemental Analysis
SRM NumberCompound NameCertified C%Certified H%Certified N%Certified S%
NIST SRM 141d Acetanilide71.09 ± 0.116.71 ± 0.0910.36 ± 0.08-
NIST SRM 2142d Sulfanilamide41.85 ± 0.204.68 ± 0.1216.27 ± 0.1518.62 ± 0.18

Values obtained from the respective NIST Certificates of Analysis.[8]

Conclusion

The elemental analysis of Methyl 4-(2-morpholin-4-ylethyl)benzoate, and indeed any pharmaceutical compound, is a critical analytical procedure that demands rigor and adherence to established standards. Combustion analysis remains the gold standard for C, H, N, and S determination due to its high precision and reliability.[3] By employing a well-maintained and calibrated instrument, utilizing certified reference materials for validation, and adhering to a robust experimental protocol, researchers can generate high-quality, trustworthy data to support their drug development programs. This guide serves as a foundational resource for scientists to make informed decisions regarding the elemental analysis of their compounds of interest, ensuring data integrity and regulatory compliance.

References

  • National Institute of Standards and Technology. (2012). Certificate of Analysis, Standard Reference Material® 141d, Acetanilide. [Link]

  • ASU Core Research Facilities. (2020, March 17). Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. [Link]

  • ASU Core Research Facilities. (2023, October 2). Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. [Link]

  • National Institute of Standards and Technology. Archived Certificates, Certificates of Analysis, Reference Material Information Sheets, & Reports of Investigations. Shop NIST. [Link]

  • N. (n.d.). PerkinElmer 2400 Series CHNS/O Analyzer Instructions. [Link]

  • OEAlabs.com. Certificate of Analysis (Elemental Composition). [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • MilliporeSigma. Acetanilide NIST® SRM® 141d. [Link]

  • PMC. (2024, September 13). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

  • University of Padua. (2024, June 21). Elemental Analysis. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Indian Institute of Technology Madras. CHN-2400 (Perkin Elmer). [Link]

  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • ResearchGate. (2023, June 15). A review on pharmacological profile of Morpholine derivatives. [Link]

  • Intertek. CHN Analysis. [Link]

  • National Institute of Standards and Technology. (2010). Certificate of Analysis, Standard Reference Material® 200b. [Link]

  • National Institute of Standards and Technology. Standard Reference Materials. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Baghdad Science Journal. (2017). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(01), 209-218. [Link]

  • PMC. (2009). Development and Certification of a Standard Reference Material for Vitamin D Metabolites in Human Serum. [Link]

Sources

Validating the Structure of Methyl 4-(2-morpholin-4-ylethyl)benzoate: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable milestone. This guide offers a comprehensive, experimentally-grounded comparison of analytical techniques for the structural validation of Methyl 4-(2-morpholin-4-ylethyl)benzoate, a key building block in the synthesis of various biologically active compounds. As a Senior Application Scientist, this document is structured to provide not just a methodology, but a logical framework for making informed decisions in the structural elucidation process, with a particular focus on the definitive power of single-crystal X-ray crystallography.

The structural integrity of a pharmaceutical intermediate like Methyl 4-(2-morpholin-4-ylethyl)benzoate directly impacts the stereochemistry and, consequently, the biological activity and safety of the final active pharmaceutical ingredient (API). An erroneous structural assignment can lead to costly and time-consuming downstream failures. Therefore, a multi-pronged analytical approach is not just best practice; it is a scientific necessity.

The Experimental Pathway: From Synthesis to Structural Confirmation

The journey to validate the structure of Methyl 4-(2-morpholin-4-ylethyl)benzoate involves a systematic workflow, beginning with its synthesis and culminating in its high-resolution structural determination.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Definitive Structural Elucidation A Synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate B Purification via Column Chromatography & Recrystallization A->B C NMR Spectroscopy (¹H, ¹³C) B->C D Mass Spectrometry (e.g., ESI, HRMS) B->D E Single Crystal Growth C->E Proceed if consistent D->E Proceed if consistent F X-ray Diffraction Data Collection E->F G Structure Solution & Refinement F->G H Crystallographic Validation (CIF, R-factor) G->H H->C Corroboration H->D Corroboration G cluster_0 Data Integration XC X-ray Crystallography (Solid-State Structure) Validated_Structure Validated Structure XC->Validated_Structure Definitive 3D Confirmation NMR NMR Spectroscopy (Solution-State Structure) NMR->Validated_Structure Conformational & Connectivity Corroboration MS Mass Spectrometry (Molecular Formula) MS->Validated_Structure Elemental Composition Verification

A Comparative Guide to the Synthesis of 4-(2-Morpholinoethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with tailored pharmacological profiles is of paramount importance. Among these, 4-(2-morpholinoethyl)benzoate derivatives have garnered significant interest due to their diverse biological activities, including potential applications as local anesthetics and intermediates in the synthesis of more complex pharmaceutical agents. This guide provides a comprehensive comparison of the primary synthetic routes to these valuable compounds, offering insights into the strategic considerations and experimental nuances that guide the selection of an optimal synthetic pathway.

Introduction to Synthetic Strategies

The synthesis of 4-(2-morpholinoethyl)benzoate derivatives can be broadly approached via two distinct and convergent strategies. The choice between these routes is often dictated by the availability of starting materials, desired substitution patterns on the benzoate ring, and considerations of overall process efficiency and yield.

The two primary synthetic pathways are:

  • Route 1: Late-Stage Introduction of the Morpholine Moiety. This approach involves the initial synthesis of a substituted benzoate ester bearing a reactive group, followed by the nucleophilic substitution with morpholine.

  • Route 2: Early Introduction of the Morpholine Moiety. In this strategy, the 4-(2-morpholinoethyl)benzoic acid core is first assembled, followed by esterification with the desired alcohol.

This guide will delve into the mechanistic underpinnings and practical execution of both routes, supported by experimental data and detailed protocols.

Route 1: Alkylation of Pre-formed Benzoate Esters

This synthetic strategy hinges on the nucleophilic substitution of a suitable leaving group on a pre-functionalized benzoate ester by morpholine. A common and effective implementation of this approach is analogous to the Williamson ether synthesis, where an alkoxide is replaced by an amine as the nucleophile.

A key advantage of this route is the ability to diversify the ester group early in the synthesis and introduce the morpholine moiety in a later step. This is particularly useful when a variety of ester derivatives are desired for structure-activity relationship (SAR) studies.

Mechanistic Insights: The SN2 Reaction

The core of this synthetic route is a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, the lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbon atom bearing a leaving group (e.g., a halide), leading to the simultaneous displacement of the leaving group and the formation of a new carbon-nitrogen bond. For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions.[1][2][3][4]

Diagram 1: General Scheme for Route 1

G start Substituted 4-hydroxybenzoate Ester step1 Activation of Hydroxyl Group (e.g., with 1,2-dibromoethane) start->step1 intermediate 4-(2-Bromoethoxy)benzoate Intermediate step1->intermediate step2 Nucleophilic Substitution with Morpholine intermediate->step2 product 4-(2-Morpholinoethoxy) benzoate Derivative step2->product

Caption: Workflow for the synthesis of 4-(2-morpholinoethoxy)benzoate derivatives via Route 1.

A specific example of this route is the synthesis of 2-morpholinoethyl-4-(propylamino)benzoate, which has been investigated for its local anesthetic properties. In this synthesis, the key intermediate, 2-bromoethyl-4-(propylamino)benzoate, is reacted with morpholine to yield the final product.

Experimental Data for Route 1
ProductStarting MaterialReagentsSolventConditionsYieldReference
2-Morpholinoethyl-4-(propylamino)benzoate2-Bromoethyl-4-(propylamino)benzoateMorpholine, K₂CO₃TolueneReflux, 8h90.4%
2-Morpholinoethyl-4-propoxybenzoate2-Bromoethyl-4-propoxybenzoateMorpholine, K₂CO₃TolueneReflux, 8h88.7%
Experimental Protocol: Synthesis of 2-Morpholinoethyl-4-(propylamino)benzoate[5]
  • Reaction Setup: In a 500 mL round-bottom flask, combine 2-bromoethyl-4-(propylamino)benzoate (28.62 g, 0.10 mol), morpholine (8.71 g, 0.10 mol), and anhydrous potassium carbonate (6.90 g, 0.05 mol) in 200 mL of toluene.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallize the crude solid from acetone to yield pure 2-morpholinoethyl-4-(propylamino)benzoate as white crystals.

Route 2: Esterification of a Pre-formed Benzoic Acid

This alternative synthetic pathway involves the initial synthesis of the 4-(2-morpholinoethyl)benzoic acid scaffold, followed by esterification with a suitable alcohol. This approach is advantageous when the desired alcohol is readily available or when a single benzoic acid intermediate is to be converted into a library of esters.

The most common method for this esterification is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[5][6]

Mechanistic Insights: Fischer-Speier Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and an excess of the alcohol to drive the equilibrium towards the formation of the ester.[5][6] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

Diagram 2: General Scheme for Route 2

G start 4-(2-Morpholinoethyl) benzoic Acid step1 Fischer-Speier Esterification start->step1 product Alkyl 4-(2-Morpholinoethyl) benzoate step1->product reagent Alcohol (R-OH) Acid Catalyst (e.g., H₂SO₄) reagent->step1

Caption: Workflow for the synthesis of 4-(2-morpholinoethyl)benzoate derivatives via Route 2.

A relevant example that illustrates the principles of this route is the synthesis of benzocaine (ethyl 4-aminobenzoate) from 4-aminobenzoic acid.[6][7] The conditions used for this transformation can be adapted for the esterification of 4-(2-morpholinoethyl)benzoic acid derivatives.

Experimental Data for a Related Esterification
ProductStarting MaterialReagentsSolventConditionsYieldReference
Ethyl 4-aminobenzoate (Benzocaine)4-Aminobenzoic acidEthanol, H₂SO₄EthanolReflux~95%[7][8]
Experimental Protocol: General Procedure for Fischer Esterification (Adapted from Benzocaine Synthesis)[8]
  • Reaction Setup: In a round-bottom flask, dissolve 4-(2-morpholinoethyl)benzoic acid (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., ethanol, 5-10 eq).

  • Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization and Extraction: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or recrystallization.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Alkylation of BenzoateRoute 2: Esterification of Benzoic Acid
Key Reaction SN2 Nucleophilic SubstitutionFischer-Speier Esterification
Starting Materials Substituted 4-hydroxybenzoate ester, morpholine, alkylating agent4-(2-Morpholinoethyl)benzoic acid, alcohol
Advantages - Good for late-stage diversification of the amine moiety.- High yields often achievable.- Good for late-stage diversification of the ester group.- Utilizes a well-established and robust reaction.[5][6]
Disadvantages - Requires synthesis of the halo-functionalized benzoate ester.- Potential for competing elimination reactions with secondary halides.[1]- Requires the synthesis of the 4-(2-morpholinoethyl)benzoic acid precursor.- The esterification is a reversible reaction, requiring measures to drive it to completion.[5]
Ideal Application When a variety of amine-containing side chains are to be explored while keeping the ester group constant.When a library of different esters is required from a common benzoic acid intermediate.

Conclusion

Both synthetic routes presented in this guide offer viable and efficient pathways to 4-(2-morpholinoethyl)benzoate derivatives. The selection of the optimal route is a strategic decision that depends on the specific goals of the synthesis, the availability of starting materials, and the desired points of molecular diversification.

Route 1, the alkylation of a pre-formed benzoate, is particularly well-suited for late-stage modification of the amine component and has been shown to produce high yields. Route 2, the esterification of a pre-formed benzoic acid, provides a classic and reliable method for introducing a variety of ester functionalities. A thorough understanding of the mechanistic principles and experimental conditions associated with each route is crucial for the successful synthesis of these important pharmaceutical building blocks.

References

  • Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances. [Link]

  • The Williamson Ether Synthesis. University of Wisconsin-Stout. [Link]

  • Experiment 17: multi-step synthesis: Benzocaine. University of Calgary. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Williamson Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Advances. [Link]

  • Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry. [Link]

  • amino benzoate moiety promoted. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.
  • ESTERIFICATION OF CARBOXYLIC ACIDS WITH TRIALKYLOXONIUM SALTS: ETHYL AND METHYL 4-ACETOXYBENZOATES. Organic Syntheses. [Link]

  • Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. [Link]

  • Synthesis and Evaluation of Liquid Crystal Behavior of a Novel Homologous Series :4-(4-n-alkoxy benzoyloxy )ß-Methoxy Ethyl Ben. International Letters of Chemistry, Physics and Astronomy. [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. [Link]

Sources

Technical Guide: UV-Vis Absorption Profile of Methyl 4-(2-morpholin-4-ylethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of Methyl 4-(2-morpholin-4-ylethyl)benzoate .

This document is structured to serve researchers and analytical scientists, prioritizing mechanistic understanding, experimental validation, and comparative performance against structural analogues.

Executive Summary & Chemical Context

Methyl 4-(2-morpholin-4-ylethyl)benzoate is a functionalized benzoate ester characterized by a dual-domain structure: a UV-active aromatic core and a UV-silent morpholine tail. Unlike amino-benzoate drugs (e.g., Procaine or Benzocaine) where the nitrogen is conjugated to the ring, this compound features an ethylene insulator (


) that decouples the morpholine nitrogen from the aromatic 

-system.

Consequently, its UV-Vis absorption profile mimics that of an alkyl-substituted benzoate rather than an aniline derivative. This distinction is critical for developing accurate HPLC detection methods and purity assays.

Key Optical Characteristics[1][2][3]
  • Primary Chromophore: Benzene ring conjugated with the methyl ester carbonyl.

  • Auxochrome Effect: Weak bathochromic shift (Red shift) due to the alkyl (ethyl) group at the para position.

  • Morpholine Contribution: Spectroscopically negligible >220 nm; acts solely as a polarity modifier.

Theoretical Basis & Chromophore Analysis

To predict and validate the spectrum, we apply the Woodward-Fieser Rules for conjugated carbonyls and benzene derivatives.

Structural Segmentation

The molecule can be divided into two optical domains:

  • The Chromophoric Core: Methyl 4-ethylbenzoate moiety.

    • Transitions:

      
       (K-band) and 
      
      
      
      (B-band).
  • The Insulated Tail: Morpholine ring attached via an ethyl linker.

    • The

      
       hybridized carbons in the ethyl chain prevent 
      
      
      
      resonance between the morpholine nitrogen and the benzene ring.
Diagram: Electronic Decoupling

The following diagram illustrates the interruption of conjugation, which dictates the spectral profile.

ChromophoreAnalysis cluster_0 Optical Interaction Benzoate Benzoate Core (Chromophore) Linker Ethyl Linker (-CH2-CH2-) Benzoate->Linker Conjugated? Morpholine Morpholine Ring (Auxochrome) Linker->Morpholine Sigma Bond Result Result: Spectrum mimics Alkyl Benzoate Linker->Result Breaks Conjugation

Figure 1: Structural segmentation showing the 'Insulating' effect of the ethyl linker, preventing the morpholine nitrogen from acting as a strong auxochrome.

Comparative Performance Guide

This section compares the target compound with relevant "Alternatives"—structurally similar compounds often encountered in the same synthetic or analytical workflows.

Table 1: Comparative UV-Vis Properties (Methanol)
CompoundStructure Type

(K-Band)

(B-Band)
Electronic Effect
Methyl 4-(2-morpholin-4-ylethyl)benzoate Target ~238 nm ~276 nm Alkyl Hyperconjugation (+I)
Methyl BenzoateBaseline Standard227 nm272 nmUnsubstituted Reference
Methyl 4-methylbenzoateStructural Analogue236 nm274 nmMethyl group (+I effect)
Procaine (Novocain)Functional Analogue~290 nm~305 nmDirect N-Ring Conjugation (+M)
Analysis of Alternatives
  • Vs. Methyl Benzoate (Baseline): The target compound exhibits a bathochromic shift (Red shift) of approximately 10 nm for the K-band compared to unsubstituted methyl benzoate. This is caused by the hyperconjugation of the ethyl group at the para position, which raises the energy of the HOMO (Highest Occupied Molecular Orbital).

  • Vs. Procaine (The "False Friend"): Researchers often mistake morpholine-containing benzoates for aniline-like chromophores (like Procaine).

    • Procaine: The nitrogen is attached directly to the ring, allowing lone-pair delocalization. This causes a massive red shift to ~290 nm.

    • Target: The nitrogen is insulated. The spectrum remains in the deep UV (230-276 nm).

    • Implication: If you set your HPLC detector to 290 nm (standard for Procaine), you will likely miss the target compound entirely.

Experimental Protocol (Self-Validating)

To ensure data integrity (E-E-A-T), follow this protocol designed to verify both the identity and purity of the compound via UV-Vis.

Materials
  • Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff < 205 nm).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

Workflow Diagram

ExperimentalWorkflow Start Start: Sample Prep Weigh Weigh 10 mg (Target Compound) Start->Weigh Dissolve Dissolve in 100 mL MeOH (Stock: 100 ppm) Weigh->Dissolve Dilute Dilute 1:10 (Final: 10 ppm) Dissolve->Dilute Scan Scan 200-400 nm (Baseline Corrected) Dilute->Scan Check Check Peaks: 1. ~238 nm (Strong) 2. ~276 nm (Weak) Scan->Check Pass Valid Identity Check->Pass Peaks Match Fail Re-Check / Purity Fail Check->Fail Peaks Absent/Shifted

Figure 2: Step-by-step experimental workflow for validating the UV absorption profile.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 10.0 mg of Methyl 4-(2-morpholin-4-ylethyl)benzoate in 100 mL of Methanol. This yields a concentration of ~100 µg/mL (

    
     M).
    
    • Note: The morpholine moiety aids solubility, so acid addition is rarely needed for solvation in methanol.

  • Working Solution: Dilute 1.0 mL of Stock into 9.0 mL of Methanol (Final: 10 µg/mL).

    • Reasoning: Benzoate

      
       values at 238 nm are typically ~10,000 - 15,000 
      
      
      
      . A
      
      
      M solution ensures absorbance stays within the linear range (0.1 - 1.0 AU).
  • Measurement:

    • Scan Range: 200 nm to 400 nm.

    • Scan Speed: Medium (approx. 200-400 nm/min).

    • Critical Check: Verify the absence of absorption >300 nm. Significant absorption here indicates oxidation or contamination with conjugated impurities.

Applications in Drug Development[4]

HPLC Method Development

When developing analytical methods for this intermediate:

  • Detection Wavelength: Set the UV detector to 238 nm for maximum sensitivity (Quantification). Use 276 nm for higher selectivity if the solvent front interferes at lower wavelengths.

  • Mobile Phase pH: The morpholine nitrogen is basic (

    
    ).
    
    • Low pH (< 4): Morpholine is protonated (

      
      ). This improves peak shape by preventing tailing on silanol groups but does not  significantly alter the UV spectrum (unlike aniline derivatives).
      
    • High pH (> 9): Morpholine is neutral. Risk of column interaction.

Purity Analysis

The ratio of Absorbance at 238 nm to 276 nm (


) is a constant physical property.
  • Protocol: Calculate this ratio for your reference standard.

  • Application: If a batch shows a deviating ratio, it suggests the presence of a co-eluting impurity with a different chromophore (e.g., a starting material lacking the benzoate conjugation).

References

  • PubChem. Methyl 4-(morpholinomethyl)benzoate hydrochloride (Related Structure Data). National Library of Medicine. Available at: [Link]

  • ResearchGate. Experimental UV spectra of benzoic acid derivatives. (Provides foundational data for alkyl-benzoate shifts). Available at: [Link]

  • SpectraBase. Benzoic acid, 4-substituted methyl ester spectra. Wiley Science Solutions. Available at: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-(2-morpholin-4-ylethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic environment of research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed protocol for the proper disposal of Methyl 4-(2-morpholin-4-ylethyl)benzoate, ensuring the safety of laboratory personnel and the protection of our environment.

Methyl benzoate is classified as a combustible liquid that is harmful if swallowed and may cause harm to aquatic life.[1][2][3][4][5] Morpholine is a flammable liquid and vapor that is harmful if swallowed and toxic in contact with skin or if inhaled.[6] Therefore, Methyl 4-(2-morpholin-4-ylethyl)benzoate should be treated as a hazardous waste with potential for flammability, toxicity, and environmental harm.

I. Core Principles of Chemical Waste Management

The foundation of safe disposal lies in a robust chemical waste management program.[7] Key principles include:

  • Waste Minimization: Whenever feasible, modify experimental procedures to reduce the volume of waste generated.[8] This can involve reducing the scale of experiments or substituting hazardous chemicals with less hazardous alternatives.

  • Source Segregation: Never mix incompatible waste streams.[7][9] Mixing different chemical wastes can lead to dangerous reactions and increases the complexity and cost of disposal. For instance, halogenated and non-halogenated solvent wastes should always be kept separate.[9][10][11]

  • Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[8][12] This is crucial for safe handling and proper disposal by your institution's Environmental Health and Safety (EHS) department.

  • Designated Storage: Chemical waste should be stored in a designated, well-ventilated satellite accumulation area within the laboratory.[8][13][14]

II. Step-by-Step Disposal Protocol for Methyl 4-(2-morpholin-4-ylethyl)benzoate

This protocol provides a clear, actionable workflow for the safe disposal of Methyl 4-(2-morpholin-4-ylethyl)benzoate and associated contaminated materials.

1. Waste Characterization and Segregation:

  • Identify the Waste Stream: All materials contaminated with Methyl 4-(2-morpholin-4-ylethyl)benzoate, including neat compound, solutions, contaminated personal protective equipment (PPE), and spill cleanup materials, must be treated as hazardous waste.[9]

  • Segregate as Non-Halogenated Organic Waste: Based on its chemical structure, Methyl 4-(2-morpholin-4-ylethyl)benzoate is a non-halogenated organic compound. It should be collected in a waste container specifically designated for non-halogenated organic solvents.[10][11][15] Do not mix with halogenated solvents, strong acids, strong bases, or oxidizing agents.[2][3][16]

2. Selection and Labeling of Waste Containers:

  • Container Compatibility: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[7][12] Ensure the container is in good condition and free from leaks.

  • Proper Labeling: Immediately upon adding the first quantity of waste, label the container with the words "Hazardous Waste" and the full chemical name: "Methyl 4-(2-morpholin-4-ylethyl)benzoate".[12] Also, include the approximate concentration and the date accumulation started. Your institution's EHS department may provide specific hazardous waste labels.[15][17]

3. Waste Accumulation and Storage:

  • Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area within your laboratory.[8] This area should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[8][10] This minimizes the release of vapors and prevents spills.

4. Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources: As the compound contains a flammable morpholine component, eliminate all potential ignition sources.[6][18]

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a spill pillow to contain the spill.[18][19] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Cleanup: Carefully scoop the absorbed material into the designated hazardous waste container using non-sparking tools.[12][18]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[12] All materials used for cleanup must also be disposed of as hazardous waste.[9]

5. Final Disposal:

  • Contact EHS: Once the waste container is nearly full (leaving some headspace is recommended), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[8][9]

  • Do Not Dispose Down the Drain: Under no circumstances should Methyl 4-(2-morpholin-4-ylethyl)benzoate or its solutions be poured down the sink.[3][9][18] This can lead to environmental contamination and potential damage to the plumbing infrastructure.

III. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 4-(2-morpholin-4-ylethyl)benzoate.

Start Waste Generation (Methyl 4-(2-morpholin-4-ylethyl)benzoate) IsHazardous Is the material hazardous? Start->IsHazardous TreatAsHazardous Yes: Treat as Hazardous Waste IsHazardous->TreatAsHazardous Yes WasteSegregation Segregate as Non-Halogenated Organic Waste TreatAsHazardous->WasteSegregation ContainerSelection Select appropriate, labeled waste container WasteSegregation->ContainerSelection SpillOrRoutine Spill or Routine Disposal? ContainerSelection->SpillOrRoutine SpillProtocol Follow Spill Cleanup Protocol SpillOrRoutine->SpillProtocol Spill RoutineDisposal Add to designated waste container SpillOrRoutine->RoutineDisposal Routine SpillProtocol->RoutineDisposal Storage Store in Satellite Accumulation Area RoutineDisposal->Storage EHS_Pickup Contact EHS for Waste Pickup Storage->EHS_Pickup End Proper Disposal EHS_Pickup->End

Caption: Decision workflow for the disposal of Methyl 4-(2-morpholin-4-ylethyl)benzoate.

IV. Quantitative Data Summary
PropertyMethyl BenzoateMorpholineImplication for Disposal
Physical State Liquid[2][5]Liquid[18]Handle as a liquid waste.
Flammability Combustible Liquid[1][2][5]Flammable Liquid[6][18]Keep away from heat and ignition sources.
Toxicity Harmful if swallowed[1][2][4][20]Toxic in contact with skin or if inhaled[6]Wear appropriate PPE (gloves, lab coat, eye protection).
Environmental Hazard Harmful to aquatic life[1]Data not specified, but should be assumed to be harmfulDo not dispose down the drain.

By adhering to these protocols, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles outlined in this guide are not only best practices but are also in alignment with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7]

References

  • Daniels Health. (2025, May 21).
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Chemical Waste Management for Labor
  • Vanderbilt University Medical Center.
  • Physikalisch-Technische Bundesanstalt.
  • Benchchem.
  • INCHEM. (1995). Morpholine (HSG 92, 1995).
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine.
  • MilliporeSigma. (2025, November 6).
  • TCI Chemicals. (2025, January 15).
  • Fisher Scientific. (2025, December 19).
  • Carl ROTH.
  • Chemos GmbH&Co.KG.
  • Braun Research Group.
  • Apollo Scientific. (2022, September 16).
  • ThermoFisher. (2009, September 18).
  • New Jersey Department of Health.
  • 4 - SAFETY D
  • Campus Operations.
  • UiO. (2024, October 20). Chemical and Hazardous Waste Guide.
  • Safety & Risk Services. Organic Solvent Waste Disposal.
  • CPAchem Ltd. (2023, December 14).
  • FUJIFILM Wako Chemicals.

Sources

Comprehensive Safety & Handling Guide: Methyl 4-(2-morpholin-4-ylethyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive safety and operational framework for handling Methyl 4-(2-morpholin-4-ylethyl)benzoate , a specialized intermediate often used in medicinal chemistry (e.g., kinase inhibitor synthesis).[1][2]

Given that specific toxicological data for this exact structure may be limited in public databases, this guide utilizes Structure-Activity Relationship (SAR) protocols, deriving safety measures from its functional groups (morpholine, benzoate ester, and alkyl linkers).[1][2]

Executive Safety Summary
  • Compound Class: Morpholine-substituted Benzoate Ester.[1][2]

  • Primary Hazards: Skin/Eye Irritation (High Confidence), Acute Toxicity (Oral - Moderate Confidence), Sensitization (Potential).[1][2]

  • Critical Control: Handle as a Potent Unknown . All solid handling must occur within a certified chemical fume hood.

  • Immediate Action: In case of skin contact, wash immediately with soap and water for 15 minutes.[3] Do not use solvents (ethanol/acetone) to wash skin, as they may increase transdermal absorption of the morpholine moiety.

Chemical Profile & Hazard Identification (SAR Analysis)
PropertyDescriptionSafety Implication
Functional Group 1 Morpholine Ring Basic amine; potential for skin permeation and respiratory irritation.[1][2]
Functional Group 2 Methyl Ester Hydrolyzable; potential for contact dermatitis or sensitization.
Physical State Solid (likely crystalline) or Viscous OilDust inhalation risk if solid; aerosol risk if oil.
Solubility Organic Solvents (DCM, EtOAc, MeOH)Spills require organic absorbents; not water-washable initially.[1][2]
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.), H302 (Harmful if swallowed).[4][5]

Expert Insight: The morpholine moiety is a known permeation enhancer. Standard nitrile gloves may degrade faster than expected. Double-gloving is the baseline standard for this compound.[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

PPE Selection Decision Tree

PPE_Selection Start Start: Task Assessment Quantity Quantity > 100 mg? Start->Quantity State Physical State? Quantity->State No (<100mg) Glove_High Gloves: Double Nitrile (0.11mm) Change every 30 mins Quantity->Glove_High Yes (>100mg) Resp_High Respiratory: N95 or P100 Mask (If outside hood) State->Resp_High Fine Dust/Solid Glove_Low Gloves: Single Nitrile Inspect frequently State->Glove_Low Viscous Oil Glove_High->Resp_High Resp_Low Respiratory: Fume Hood Sufficient Glove_Low->Resp_Low

Figure 1: Decision logic for selecting appropriate PPE based on quantity and physical state.

PPE ComponentSpecificationRationale
Eye Protection Chemical Splash Goggles (ANSI Z87.[1][2]1)Safety glasses are insufficient due to the corrosive potential of the morpholine moiety if hydrolyzed.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Morpholine derivatives can permeate thin nitrile. The inner glove provides a breakthrough indicator.
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Protects wrists/forearms during weighing or transfer operations.[1]
Respiratory Fume Hood (Face velocity: 0.5 m/s)Primary containment.[1] If weighing outside a hood, use an N95 particulate respirator.
Operational Handling Protocols
A. Weighing & Transfer (Solid State)
  • Preparation: Place the balance inside the fume hood. If the balance is external, use a static-free weighing funnel and tared vial to minimize open-air transfer.[1][2]

  • Static Control: Use an ionizing fan or anti-static gun. Morpholine salts/esters can be "fly-away" powders, increasing inhalation risk.[1][2]

  • Transfer: Never pour directly from the stock bottle. Use a disposable spatula.

  • Decontamination: Wipe the balance area with a 10% detergent solution followed by water. Do not use pure ethanol initially, as it spreads the residue.

B. Reaction Setup (Liquid/Solution)
  • Solvent Choice: Dissolve in DCM or Ethyl Acetate for transfer.

  • Addition: Add the solution dropwise to the reaction vessel.

  • Temperature: If the reaction is exothermic, cool the receiving vessel to 0°C. Morpholine esters can hydrolyze or degrade at high temperatures, releasing morpholine vapor.

Emergency Response & Spill Management
Spill Response Workflow

Spill_Response Alert 1. Alert & Evacuate (Immediate Area) Assess 2. Assess Volume (< 50mL vs > 50mL) Alert->Assess PPE_Up 3. Don Full PPE (Goggles, Double Gloves) Assess->PPE_Up Contain 4. Containment (Absorbent Pads/Vermiculite) PPE_Up->Contain Clean 5. Decontaminate (Soap/Water Wash) Contain->Clean Dispose 6. Disposal (Haz Waste Tag) Clean->Dispose

Figure 2: Step-by-step workflow for managing laboratory spills of morpholine benzoate derivatives.

First Aid Measures
  • Eye Contact: Flush with lukewarm water for 15 minutes . Hold eyelids open. Seek medical attention immediately (Rule out corneal damage from basicity).

  • Skin Contact: Remove contaminated clothing.[3][6] Wash with soap and water .[3][7] Contraindication: Do not use solvent washes.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Disposal & Decontamination
  • Waste Stream: Segregate as Halogenated Organic Waste (if DCM is used) or Non-Halogenated Organic Waste .[1]

  • Container: High-density polyethylene (HDPE) or Glass.[1][2]

  • Labeling: Must be clearly labeled with full chemical name and "Irritant" hazard pictogram.

  • Quenching (Trace Residues): Glassware can be rinsed with a dilute acidic solution (e.g., 1M HCl) to protonate the morpholine nitrogen, making it water-soluble and less volatile, before final washing.[1][2]

References
  • PubChem. (n.d.). Morpholine: Compound Summary & Safety. National Library of Medicine. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link][1][2]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Benzoic acid esters. Retrieved from [Link][1][2]

Sources

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